4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQFSPPZOFLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669635 | |
| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-26-5 | |
| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915402-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The incorporation of a fluorine atom into phenyl rings is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of a plausible synthetic route and detailed characterization methods for this compound, a molecule of significant interest for drug discovery programs.
Introduction: The Scientific Rationale
The imidazol-2-one (also known as 2-imidazolinone) core is a privileged structure in modern pharmacology. Its unique electronic and steric properties allow it to interact with a variety of biological targets.[3] When combined with a 4-fluorophenyl substituent, the resulting molecule, this compound, presents an attractive profile for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, potentially leading to an improved pharmacokinetic profile.
-
Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites.
-
Proven Pharmacophore: The broader class of imidazole derivatives has demonstrated significant therapeutic potential, making this specific analog a logical candidate for screening and development.[1][4][5]
This document serves as a senior-level guide, explaining not just the procedural steps but the underlying chemical principles and strategic decisions involved in the synthesis and rigorous characterization of this target compound.
Synthesis Pathway: A Chemically Sound Approach
While multiple routes to imidazol-2-one cores exist, a highly efficient and regioselective method involves the base-catalyzed intramolecular hydroamidation of a propargylic urea precursor.[6][7] This approach is favored for its typically mild reaction conditions and high yields. The proposed synthesis is a two-step process starting from commercially available materials.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of 4-(4-Fluorophenyl)-1,3-dihydro-imidazol-2-one.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-oxo-2-(4-fluorophenyl)ethyl)urea
-
Rationale: This initial step creates the open-chain urea precursor necessary for the subsequent cyclization. The reaction involves the nucleophilic attack of the amine on the cyanate ion, which is protonated to form isocyanic acid in situ.
-
Procedure:
-
To a solution of 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (1 equivalent) in water, add potassium cyanate (1.2 equivalents).
-
Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the urea intermediate.
-
Step 2: Synthesis of 4-(4-Fluorophenyl)-1,3-dihydro-imidazol-2-one
-
Rationale: This is the key ring-forming step. The ketone is first reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. The resulting hydroxyl group, under the reaction conditions, facilitates an intramolecular cyclization with the urea nitrogen, followed by dehydration to form the dihydro-imidazol-2-one ring.
-
Procedure:
-
Dissolve the urea intermediate from Step 1 (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.
-
Comprehensive Characterization Workflow
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach is required for unambiguous structural elucidation.
Diagram of Characterization Workflow
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
physicochemical properties of fluorinated imidazolones
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Imidazolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the synthesis, characterization, and critical physicochemical properties of fluorinated imidazolones. As a senior application scientist, the aim is to move beyond mere data reporting and delve into the causal relationships that govern the behavior of these molecules, offering field-proven insights for professionals in drug discovery and medicinal chemistry.
The imidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. When strategically functionalized with fluorine, its therapeutic potential can be dramatically enhanced. The introduction of fluorine, the most electronegative element, is not a trivial substitution; it is a profound modification that leverages unique electronic and steric properties to fine-tune a molecule's profile.[1]
Fluorination can modulate a range of critical parameters including:
-
Lipophilicity: Affecting how a compound partitions between aqueous and lipid environments, which influences absorption, distribution, and membrane permeability.[2][3]
-
Metabolic Stability: The exceptional strength of the carbon-fluorine (C-F) bond can block metabolic oxidation at specific sites, thereby increasing the drug's half-life.[1][2]
-
Acidity (pKa): The strong inductive effect of fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and impacting receptor binding and solubility.[2][3]
-
Conformational Control: Fluorine's unique steric and electronic properties can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.[1]
This guide will systematically unpack these properties, providing both the theoretical underpinnings and the practical methodologies required to harness the power of fluorine in the design of next-generation imidazolone-based therapeutics.
Synthesis and Structural Verification
The journey to understanding physicochemical properties begins with robust synthesis and unambiguous structural confirmation. The synthesis of fluorinated imidazolones typically involves the cyclization of fluorinated precursors or the direct fluorination of an existing imidazolone core.
General Synthetic Workflow
A common and effective route to novel fluorinated imidazolones involves the condensation of a fluorinated aromatic aldehyde with an appropriate amino acid derivative, followed by cyclization. This multi-step process allows for modularity in design.
Sources
A Methodological Guide to the Single-Crystal X-ray Diffraction Analysis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Abstract: This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-(4-fluoro-phenyl)-1,3-dihydro-imidazol-2-one. Intended for researchers, crystallographers, and medicinal chemists, this document details the entire workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) data acquisition, structure solution, and detailed analysis. While a definitive published structure for this specific molecule is not available, this guide establishes a robust, self-validating protocol. It leverages data from structurally analogous compounds to illustrate the expected outcomes and interpretative framework. The causality behind critical experimental choices is explained, grounding the protocols in established crystallographic principles to ensure the generation of high-quality, reliable structural data essential for applications such as structure-based drug design.
Introduction: The Rationale for Structural Elucidation
The 1,3-dihydro-imidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active agents. Its utility stems from its rigid, planar structure and its capacity to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). The incorporation of a 4-fluorophenyl substituent is a common strategy in drug design to enhance metabolic stability and modulate binding interactions through potential halogen bonding or altered lipophilicity.
A definitive three-dimensional crystal structure of this compound is paramount for understanding its physicochemical properties. This knowledge allows for:
-
Unambiguous Confirmation of Chemical Identity: Validating the output of a synthetic route.
-
Conformational Analysis: Determining the precise orientation of the fluorophenyl ring relative to the imidazolone core.
-
Mapping Intermolecular Forces: Identifying the specific hydrogen bonds and other non-covalent interactions that govern the crystal packing. This supramolecular assembly is a critical determinant of solid-state properties like solubility and stability.
-
Informing Drug Design: Providing an empirical basis for computational modeling and the rational design of next-generation analogues with improved potency and selectivity.
This guide outlines the complete experimental pathway to achieve this structural elucidation.
Synthesis and High-Quality Crystallization
The foundational requirement for any SC-XRD experiment is the availability of a single, well-ordered, and sufficiently sized crystal. This section details the protocols to synthesize the target compound and cultivate diffraction-quality crystals.
Proposed Synthesis Protocol
While multiple synthetic routes to substituted imidazolones exist, a reliable approach involves the cyclization of an appropriate precursor. The following protocol is proposed based on established chemical principles.
Step-by-Step Synthesis:
-
Precursor Synthesis: React 2-amino-1-(4-fluorophenyl)ethan-1-one with potassium cyanate (KOCN) in an aqueous acetic acid solution. The amino group attacks the cyanate, which upon tautomerization and hydrolysis will form a urea derivative.
-
Cyclization: Heat the resulting urea intermediate under acidic or basic conditions to facilitate intramolecular cyclization, eliminating water and forming the stable 1,3-dihydro-imidazol-2-one ring.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction mixture, extract the product into an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Chromatography: Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Crystallization: The Art of Crystal Growth
The goal of crystallization is to slowly transition the purified compound from a disordered state (in solution) to a highly ordered, crystalline solid state.
Causality: Rapid precipitation traps solvent and introduces defects, leading to poor diffraction. Slow, controlled growth is essential. We will employ slow evaporation, a robust technique for initial screening.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Dissolve small amounts (~5-10 mg) of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate) in separate small vials to find a system where the compound is sparingly soluble. The ideal solvent dissolves the compound when heated but shows reduced solubility at room temperature.
-
Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Crystal Growth: Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days at a constant, vibration-free location.
-
Harvesting: Once suitable crystals (typically 0.1–0.4 mm in at least one dimension) have formed, carefully harvest them using a nylon loop or fine forceps.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This section describes the core experimental and computational workflow for determining the crystal structure from a single crystal.
Experimental and Computational Workflow
The process follows a logical sequence from data collection to the final, validated structural model. This workflow ensures data integrity and a robust final structure.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Step-by-Step SC-XRD Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.
-
Data Collection:
-
The crystal is cooled to a low temperature (typically 100-173 K) using a nitrogen or helium stream. Rationale: This minimizes atomic thermal vibrations, reducing noise and allowing for higher-resolution data collection.[1]
-
A preliminary unit cell is determined from a few initial diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are recorded on a detector (e.g., a CCD or CMOS detector).
-
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: This computational step solves the "phase problem." Direct methods or Patterson methods are used to determine the initial positions of the atoms in the asymmetric unit.
-
Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method against the experimental diffraction data.[2] This process optimizes the atomic coordinates, displacement parameters, and site occupancy factors to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
Validation: The final structure is validated using software tools like PLATON or CheckCIF to ensure it is chemically sensible and meets established crystallographic standards. The final output is a Crystallographic Information File (CIF).
Hypothetical Structural Analysis and Interpretation
Disclaimer: As no public crystal structure exists for the title compound, this section presents a hypothetical yet chemically plausible analysis based on data from closely related fluorophenyl-imidazole derivatives found in the literature.[1][2][3][4] This serves as an expert-guided template for interpreting actual experimental results.
Crystallographic and Data Refinement Parameters
The following table summarizes the expected crystallographic data for this compound.
| Parameter | Expected Value | Rationale / Comparison Source |
| Chemical Formula | C₉H₇FN₂O | Based on molecular structure. |
| Formula Weight | 178.17 g/mol | Calculated from the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules.[1][2] |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups. |
| a (Å) | 8.0 – 12.0 | Typical range for small molecules of this size.[2] |
| b (Å) | 5.0 – 10.0 | Typical range for small molecules of this size.[2] |
| c (Å) | 15.0 – 30.0 | Typical range for small molecules of this size.[2] |
| β (°) | 90 – 105 (for monoclinic) | Defines the angle for the monoclinic system.[1] |
| Volume (ų) | 1800 – 2500 | Derived from cell parameters. |
| Z | 4 or 8 | Number of molecules in the unit cell.[1][2] |
| T (K) | 173 | A standard low temperature for data collection.[1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard X-ray source for small molecule crystallography. |
| R[F² > 2σ(F²)] (R1) | < 0.05 | A good indicator of the agreement between the model and the data.[1] |
| wR(F²) | < 0.12 | A weighted R-factor based on F², also indicating a good refinement.[1] |
| Goodness-of-fit (S) | ~ 1.0 | A value close to 1 indicates a good fit.[1] |
Molecular Geometry
The refinement will yield precise bond lengths and angles. The fluorophenyl and imidazolone rings are expected to be largely planar. A key parameter is the dihedral angle between the mean plane of these two rings, which is anticipated to be non-zero (likely 25-45°) due to steric hindrance, a feature observed in similar structures.[3]
Supramolecular Assembly and Hydrogen Bonding
The most critical interactions governing the crystal packing are the intermolecular hydrogen bonds. The imidazolone moiety possesses two N-H donor groups and one C=O acceptor group. This functionality strongly suggests the formation of robust hydrogen-bonding networks. A likely and common motif is a catemeric chain where one N-H group of a molecule donates to the carbonyl oxygen of a neighboring molecule, which in turn donates to the next, propagating a chain through the crystal lattice.
Sources
- 1. 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, MS, IR) for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, featuring an imidazolone core coupled with a fluorinated phenyl ring, is found in various biologically active molecules.[3][4] Comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, grounded in established scientific principles and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a five-membered imidazolone ring containing two nitrogen atoms and a carbonyl group, and a para-substituted fluorophenyl ring attached to the carbon atom adjacent to the imine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected Chemical Shifts and Couplings:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH (imidazolone) | 8.0 - 10.0 | br s | - |
| CH (imidazolone) | ~5.0 | s | - |
| Aromatic CH (ortho to F) | 7.1 - 7.3 | t | ~8.8 (³JHH), ~5.5 (³JHF) |
| Aromatic CH (meta to F) | 7.5 - 7.7 | dd | ~8.8 (³JHH), ~2.5 (⁴JHH) |
-
NH Protons: The two N-H protons of the imidazolone ring are expected to appear as a broad singlet in the downfield region (δ 8.0-10.0 ppm) due to hydrogen bonding and exchange with the solvent.
-
CH Proton: The single proton on the imidazolone ring (C5-H) is anticipated to be a singlet around δ 5.0 ppm.
-
Aromatic Protons: The para-substituted fluorophenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two sets of doublets or a doublet of doublets and a triplet, depending on the resolution and the magnitude of the fluorine coupling. The protons ortho to the fluorine will show coupling to the adjacent protons (³JHH) and to the fluorine atom (³JHF). The protons meta to the fluorine will primarily show coupling to the adjacent protons (³JHH).
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (imidazolone) | 160 - 170 |
| C4 (imidazolone) | 125 - 135 |
| C5 (imidazolone) | ~70 |
| C-F (aromatic) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| C-ipso (aromatic) | 130 - 135 (d, ⁴JCF ≈ 3 Hz) |
| CH (aromatic, ortho to F) | 128 - 130 (d, ²JCF ≈ 8 Hz) |
| CH (aromatic, meta to F) | 115 - 117 (d, ³JCF ≈ 21 Hz) |
-
Carbonyl Carbon: The carbonyl carbon of the imidazolone ring is expected to be the most downfield signal among the sp² carbons, typically in the δ 160-170 ppm region.
-
Imidazolone Carbons: The C4 carbon, being part of an enamine-like system, will appear around δ 125-135 ppm, while the C5 carbon, being an sp³ carbon attached to a nitrogen, will be more upfield at approximately δ 70 ppm.
-
Aromatic Carbons: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller couplings to the fluorine atom, which are useful for definitive assignments.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M+): The exact mass of this compound (C₉H₇FN₂O) is 178.0542 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z 178.0542. In a low-resolution spectrum, a prominent peak at m/z 178 would be expected.
-
Key Fragmentation Pathways: Common fragmentation pathways for such compounds may involve the loss of CO, HCN, or cleavage of the bond between the phenyl ring and the imidazolone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2950 | Weak |
| C=O stretch (amide) | 1680 - 1720 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
| C-F stretch | 1100 - 1250 | Strong |
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the amide functional groups in the imidazolone ring.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl (amide) stretching vibration.
-
C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region is characteristic of the C-F bond stretch.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.
Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Data Visualization
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
Key Spectroscopic Correlations
Caption: Correlation of molecular structure with different spectroscopic data.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, MS, and IR spectroscopy provides a robust framework for its unequivocal identification and structural verification. The data and interpretations presented in this guide, based on fundamental principles and comparisons with analogous structures, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignments and furthering research involving this important class of heterocyclic compounds.
References
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Shalaby, M. A., BinSabt, M. H., Rizk, S. A., & Fahim, A. M. (2024). synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(16), 11084-11101. [Link]
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Kumar, S., & Narasimhan, B. (2023). Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies. Letters in Drug Design & Discovery, 20(4), 324-337. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5338861, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-8. [Link]
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Os'kina, I. A., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1976. [Link]
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Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 1063-1066. [Link]
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El-Faham, A., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133503. [Link]
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Foreword: The Imidazolone Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Novel Imidazolone Derivatives
The five-membered heterocyclic imidazolone core is a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties, including its aromaticity, polarity, and ability to participate in hydrogen bonding as both a donor and acceptor, allow it to interact with a wide array of biological targets.[1] This inherent versatility has established the imidazolone scaffold as a fertile ground for the development of novel therapeutic agents. This guide synthesizes current research to provide drug development professionals with a comprehensive overview of the diverse biological activities of novel imidazolone derivatives, focusing on the mechanistic rationale behind their efficacy and the practical methodologies for their evaluation.
Part 1: Anticancer Activity - Targeting the Engines of Malignancy
Imidazolone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through the modulation of various oncogenic pathways.[2] Their ability to inhibit key enzymes and proteins involved in cell proliferation, survival, and angiogenesis forms the basis of their therapeutic potential.
Mechanism of Action: Inhibition of Kinase Signaling and Apoptosis Induction
A primary strategy through which imidazolones exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). These enzymes are critical regulators of cell cycle progression and signal transduction.
-
EGFR/VEGFR-2 Inhibition: Many novel imidazolones are designed to target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and angiogenesis. By competitively inhibiting these enzymes, imidazolone derivatives can halt downstream signaling cascades. For instance, certain 2-(4-fluorophenyl) imidazol-5-ones have shown potent inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range.[3]
-
CDK Inhibition: Cyclin-dependent kinases, such as CDK2A, are essential for cell cycle phase transitions. Specific imidazolone derivatives have been identified that arrest the cell cycle, often at the G1 phase, by inhibiting CDK activity, thereby preventing cancer cell replication.[3][5]
-
Induction of Apoptosis: Beyond cytostatic effects, many imidazolones are cytotoxic, actively inducing programmed cell death (apoptosis). They can modulate the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[5][6] Some derivatives also function as inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, further promoting cell death in cancer cells.[6]
Visualizing the Mechanism: EGFR Signaling Pathway Inhibition
The following diagram illustrates the interruption of the EGFR signaling pathway, a common mechanism for imidazolone-based anticancer agents.
Caption: Inhibition of EGFR phosphorylation by a novel imidazolone derivative.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative imidazolone derivatives against various human cancer cell lines.
| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 43 | MCF-7 (Breast) | MTT | 0.8 | Erlotinib | 4.15 | [1] |
| Compound 6 | HCT-116 (Colon) | Not Specified | Potent | Doxorubicin | - | [3] |
| Compound 26 | Hela (Cervical) | Not Specified | Potent | Doxorubicin | - | [3] |
| Compound 30 | PC3 (Prostate) | Not Specified | 8.15 | Doxorubicin | - | [3] |
| Hybrid 6b | MCF-7 (Breast) | Not Specified | 1.05 | Doxorubicin | 1.91 | [5] |
| Derivative 17 | MDA-MB-231 (Breast) | MTT | 1.98 | - | - | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[7][8]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel imidazolone derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate gently on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[9]
-
Part 2: Antimicrobial Activity - Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[10] Imidazolone derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against both bacteria and fungi.[11][12][13]
Mechanism of Action: Disruption of Microbial Growth
The five-membered heterocyclic structure of imidazolones is key to their antibacterial properties.[11] While specific molecular targets are still under investigation for many novel derivatives, the general mechanism involves the inhibition of essential microbial processes. The compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[12][13] The variation in activity between derivatives often depends on the nature and position of substituents on the imidazolone core, which influences their lipophilicity and interaction with microbial targets.
General Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel antimicrobial agents.
Caption: High-level workflow for screening novel imidazolone derivatives.
Quantitative Data Summary: In Vitro Antimicrobial Activity
This table presents the Minimum Inhibitory Concentration (MIC) values for representative imidazolone derivatives against various microbial strains.
| Compound ID | Microbial Strain | Gram (+/-) / Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Compound 3 | S. aureus | Gram (+) | 156.24 | - | - | [12] |
| Compound 14 | S. aureus | Gram (+) | 312.5 | - | - | [12] |
| Compound 5d | E. coli | Gram (-) | Active | - | - | [12] |
| Compound 5f | C. albicans | Fungus | Active | - | - | [12] |
| Compound 16 | E. coli | Gram (-) | Good Activity | - | - | [14] |
| Compound 15 | C. albicans | Fungus | Good Activity | - | - | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[15][16]
-
Preparation of Inoculum:
-
Culture the bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Prepare a stock solution of the imidazolone derivative in DMSO. Add 50 µL of a 2X final starting concentration of the compound to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Part 3: Anti-inflammatory and Antiviral Activities
Beyond cancer and microbial infections, imidazolones show promise in modulating inflammatory responses and inhibiting viral replication.[12][17][18]
Anti-inflammatory Activity: COX-2 Inhibition
Several novel imidazolone derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2).[17][19] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[19]
Antiviral Activity
The antiviral potential of imidazolones has been reported against a range of viruses, including influenza, Dengue virus (DENV-2), and coronaviruses (SARS-CoV).[12][18] The mechanism often involves the inhibition of key viral enzymes, such as proteases or polymerases, which are essential for viral replication.[18] For example, docking studies have shown that certain imidazole analogs can bind effectively to the active site of the SARS-CoV-2 main protease.[18]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the imidazolone derivative for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Data Analysis:
-
Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
-
Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)
This assay is a standard method to determine the effect of a compound on the replication of a cytopathic virus.[20][21]
-
Cell Seeding:
-
Seed a confluent monolayer of host cells (e.g., Vero cells for DENV-2) in a 6-well or 12-well plate.
-
-
Virus Infection and Compound Treatment:
-
Pre-incubate a known titer of the virus with various concentrations of the imidazolone derivative for 1 hour at 37°C.
-
Adsorb the virus-compound mixture onto the cell monolayer for 1 hour.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubate the plates for several days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 (the concentration that inhibits 50% of plaque formation).
-
Conclusion
The imidazolone core represents a remarkably versatile scaffold for the development of novel therapeutics. The derivatives discussed in this guide showcase a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The key to advancing these compounds from the laboratory to the clinic lies in a deep understanding of their structure-activity relationships, precise elucidation of their molecular mechanisms, and rigorous evaluation using validated biological assays. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to effectively explore and harness the therapeutic potential of this important chemical class.
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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Abstract
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is a synthetic heterocyclic compound whose biological targets and therapeutic potential are currently uncharacterized in public domain literature. This guide presents a comprehensive, scientifically-grounded strategy for the systematic identification and validation of its molecular targets. Drawing on principles of chemical homology, we postulate primary target classes based on the compound's core scaffolds: a phenyl-substituted imidazolinone. Extensive literature analysis reveals that similar structures frequently interact with protein kinases, particularly p38 MAP kinase, as well as G-protein coupled receptors (GPCRs) and ion channels. This document provides a detailed, multi-phase experimental workflow, from initial in silico screening and target engagement assays to functional enzymatic and cell-based validation. We include step-by-step protocols for key techniques such as Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR), and outline a robust framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel small molecules.
Introduction: The Challenge of an Orphan Compound
In drug discovery, the journey of a novel small molecule from synthesis to therapeutic application is contingent on a singular, critical step: identifying its biological target(s). This compound represents such a starting point—a compound with a defined structure but an undefined mechanism of action. The absence of published data necessitates a predictive and systematic approach. This guide provides the strategic framework and detailed methodologies to de-orphanize this compound, transforming it from a mere chemical entity into a potential therapeutic lead.
Our strategy is built on the foundational principle of structure-activity relationships (SAR). The core structure, an imidazol-2-one (also known as imidazolinone), and its phenyl substitution serve as our primary clues. The imidazolinone scaffold is associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. Our objective is to leverage this existing knowledge to form robust, testable hypotheses.
Structural Analysis and Target Class Prediction
The structure of this compound contains two key pharmacophores:
-
The 1,3-dihydro-imidazol-2-one core: This heterocyclic scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to interact with a diverse range of protein families[1][3][4].
-
The 4-Fluoro-phenyl group: This moiety frequently engages in hydrophobic and aromatic stacking interactions within protein binding pockets. The fluorine atom can also form specific hydrogen bonds or halogen bonds, enhancing binding affinity and selectivity.
Based on an analysis of public scientific literature for compounds containing these or highly similar scaffolds, we can predict several high-probability target classes.
Table 1: Predicted Target Classes based on Scaffold Homology
| Target Class | Rationale & Supporting Evidence | Key References |
| Protein Kinases | The imidazole scaffold is a well-established hinge-binding motif for many ATP-competitive kinase inhibitors. Specifically, derivatives of imidazole and benzimidazolone have been extensively developed as potent inhibitors of p38 MAP kinase , a key regulator of pro-inflammatory cytokine production.[5][6][7][8] | [5][6][7][8] |
| GPCRs | Imidazoline-containing molecules are known ligands for various G-protein coupled receptors. Notably, they have been investigated as modulators of serotonin receptors (e.g., 5-HT1A), which are implicated in depression and other CNS disorders.[9][10][11][12] | [9][10][11][12] |
| Ion Channels | Certain benzimidazole and indazolone derivatives, which share structural similarities with the imidazolinone core, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain therapeutics.[13][14][15][16] | [13][14][15][16] |
Given the strong and recurrent evidence linking imidazole-based scaffolds to kinase inhibition, this guide will proceed with the primary hypothesis that This compound is a protein kinase inhibitor, with a high probability of targeting the p38 MAP kinase pathway.
Primary Hypothesis: Targeting the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[5][6] Its central role in regulating the production of TNF-α and IL-1β makes it a highly attractive target for treating inflammatory diseases like rheumatoid arthritis.[6] Many successful p38 inhibitors utilize an imidazole-based scaffold to bind to the ATP pocket of the kinase.[5][7]
Proposed Signaling Pathway Involvement
The compound is hypothesized to act as an ATP-competitive inhibitor of p38α MAP kinase. By binding to the kinase's active site, it would prevent the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby blocking the signaling cascade that leads to the translation of inflammatory cytokines like TNF-α.
Caption: Hypothesized mechanism of action within the p38 MAPK pathway.
Experimental Validation Strategy: A Multi-Phased Approach
To rigorously test our hypothesis, we propose a phased experimental workflow designed to move from broad, initial screening to specific, functional validation. This approach ensures that resources are used efficiently, building a comprehensive evidence package for the compound's mechanism of action.
Caption: A multi-phased workflow for target identification and validation.
Phase 1, Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for direct binding. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ). A significant shift in Tₘ in the presence of the compound is strong evidence of direct target engagement.
Methodology:
-
Reagents & Preparation:
-
Recombinant human p38α protein (target).
-
This compound (test compound), prepared as a 10 mM stock in 100% DMSO.
-
Staurosporine (positive control), a known kinase inhibitor.
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
-
Assay Plate Setup:
-
Prepare a final assay solution containing 2 µM p38α protein and 5x SYPRO Orange dye in DSF buffer.
-
In a 96-well or 384-well qPCR plate, dispense 19.8 µL of the protein/dye mixture into each well.
-
Add 0.2 µL of the test compound across a concentration gradient (e.g., final concentration from 0.1 µM to 100 µM).
-
Include "protein + DMSO" wells as a negative control and "protein + Staurosporine" wells as a positive control.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Run the assay in a real-time PCR instrument capable of performing a melt curve.
-
Set the thermal profile: ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the inflection point of the curve, determined by fitting to a Boltzmann equation.
-
Calculate the thermal shift (ΔTₘ) = Tₘ (compound) - Tₘ (DMSO control). A ΔTₘ > 2 °C is typically considered a significant positive result.
-
Phase 1, Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: If DSF confirms binding, SPR is the gold standard for quantifying the interaction. It provides real-time kinetic data (association rate, kₐ; dissociation rate, kₔ) and calculates the equilibrium dissociation constant (Kₗ), a precise measure of binding affinity.
Methodology:
-
Chip Preparation:
-
Immobilize recombinant p38α protein onto a CM5 sensor chip via amine coupling. Aim for a response unit (RU) level that will yield a robust signal (e.g., ~10,000 RU).
-
Use a reference flow cell that is activated and blocked but has no protein immobilized to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span the expected Kₗ (e.g., from 10 nM to 10 µM).
-
-
Binding Assay:
-
Perform a multi-cycle kinetics experiment.
-
Inject each concentration of the compound over the protein and reference surfaces for a set association time (e.g., 180 seconds).
-
Allow the compound to dissociate for a set time (e.g., 300 seconds).
-
Between cycles, regenerate the chip surface with a brief pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (protein flow cell - reference flow cell).
-
Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₗ (Kₗ = kₔ/kₐ).
-
Phase 2, Protocol 3: In Vitro Kinase Inhibition Assay
Rationale: Confirming that direct binding leads to functional modulation is crucial. An in vitro kinase assay measures the compound's ability to inhibit the enzymatic activity of p38α, providing a half-maximal inhibitory concentration (IC₅₀) value.
Methodology:
-
Assay Principle: Use a commercially available assay kit, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
-
Reaction Setup:
-
In a 384-well plate, combine p38α enzyme, its specific substrate peptide (e.g., ATF2), and ATP at its Kₘ concentration.
-
Add the test compound across a 10-point dose-response curve (e.g., from 1 nM to 50 µM).
-
Include "no enzyme" and "DMSO vehicle" controls.
-
-
Assay Procedure:
-
Incubate the reaction at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly produced ADP into a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2, Protocol 4: Cellular Target Engagement by Western Blot
Rationale: The final validation step is to confirm that the compound inhibits the target in a relevant cellular context. This assay measures the phosphorylation of a known downstream substrate of p38.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human THP-1 monocytes) to ~80% confluency.
-
Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 1 hour.
-
Stimulate the p38 pathway by adding lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein.
-
Quantify protein concentration using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MK2 (the direct substrate of p38) and total MK2 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-MK2 to total MK2 for each condition.
-
A dose-dependent decrease in this ratio indicates successful target engagement and inhibition in a cellular environment.
-
Data Interpretation and Future Directions
The successful completion of this workflow will generate a comprehensive dataset to confirm or refute the primary hypothesis.
Table 2: Summary of Expected Outcomes and Interpretation
| Assay | Key Metric | Positive Result Interpretation |
| DSF | ΔTₘ | > 2 °C |
| SPR | Kₗ | < 10 µM |
| In Vitro Kinase Assay | IC₅₀ | < 10 µM |
| Western Blot | EC₅₀ | Dose-dependent decrease in p-MK2/total MK2 ratio |
If the results from these assays are positive, this compound can be confidently classified as a p38 MAP kinase inhibitor. Future directions would include kinase panel screening to assess selectivity, in vivo pharmacokinetic and efficacy studies in animal models of inflammation, and structure-based drug design to optimize potency and drug-like properties. If the results are negative, the same workflow can be systematically applied to the secondary hypothesized target classes, such as serotonin receptors or TRPV1 channels.
References
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Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]
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Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher. Available at: [Link]
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Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Available at: [Link]
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The search for novel TRPV1-antagonists: from carboxamides to benzimidazoles and indazolones. PubMed. Available at: [Link]
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Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. Available at: [Link]
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The Versatile 2-Substituted Imidazoline Nucleus as a Structural Motif of Ligands Directed to the Serotonin 5-HT1A Receptor. PubMed. Available at: [Link]
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Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PubMed Central. Available at: [Link]
-
Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI. Available at: [Link]
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New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold. RSC Publishing. Available at: [Link]
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1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. PubMed Central. Available at: [Link]
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Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. PubMed Central. Available at: [Link]
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1,3Dihydro2H-imidazol-2-one Derivatives: Synthesis and Applications. ResearchGate. Available at: [Link]
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(PDF) Synthesis, characterization and anticonvulsant activity of substituted imidazolinone derivatives. ResearchGate. Available at: [Link]
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available at: [Link]
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(PDF) Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. ResearchGate. Available at: [Link]
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5-Imidazolinone Derivatives as a Potent Pharmacological Agents—A Review. MDPI. Available at: [Link]
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Discovery of novel pyrrolopyridazine scaffolds as transient receptor potential vanilloid (TRPV1) antagonists. PubMed. Available at: [Link]
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Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. PubMed. Available at: [Link]
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Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. PubMed Central. Available at: [Link]
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2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. PubMed. Available at: [Link]
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7-Phenyl-imidazoquinolin-4(5H)-one derivatives as selective and orally available mPGES-1 inhibitors. PubMed. Available at: [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Available at: [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][5][7][13]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]
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Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition. PubMed. Available at: [Link]
-
Synthesis and biological studies of some imidazolinone derivatives. PubMed. Available at: [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. ResearchGate. Available at: [Link]
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(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Available at: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
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Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][6][13]triazo. Technical Disclosure Commons. Available at: https://www.tdcommons.org/dpubs_series/7788/ Disclosure Commons*. Available at: https://www.tdcommons.org/dpubs_series/7788/
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literature review of 4-phenyl-1,3-dihydro-imidazol-2-one analogs
An In-depth Technical Guide to 4-Phenyl-1,3-dihydro-imidazol-2-one Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The 4-phenyl-1,3-dihydro-imidazol-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core for a diverse range of biologically active compounds. Its rigid, planar structure and multiple sites for functionalization make it an ideal template for designing targeted therapeutic agents. This technical guide provides a comprehensive literature review of this important class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the key synthetic methodologies, explore the wide spectrum of pharmacological activities, elucidate structure-activity relationships, and discuss future perspectives for the development of novel drugs based on this versatile core. The narrative emphasizes the causality behind experimental designs and methodologies, providing a field-proven perspective on the evaluation and optimization of these promising analogs.
Introduction: The Prominence of the Imidazol-2-one Core
The imidazole ring is a fundamental five-membered heterocycle found in numerous natural products and synthetic drugs, including the amino acid histidine and the antifungal agent ketoconazole.[1][2] The 1,3-dihydro-2H-imidazol-2-one (also known as ethyleneurea or 2-imidazolidinone) moiety, a reduced form of the imidazole ring, has garnered significant attention as a pharmacophore. Its ability to participate in hydrogen bonding and its structural rigidity contribute to its successful application in drug design.[1] When functionalized with a phenyl group at the 4-position, the resulting 4-phenyl-1,3-dihydro-imidazol-2-one core provides a versatile scaffold that has been exploited to develop agents with a remarkable breadth of therapeutic applications, ranging from anticancer and antimicrobial to cardiotonic and enzyme-inhibitory activities.[3][4][5]
Synthetic Strategies for 4-Phenyl-1,3-dihydro-imidazol-2-one Analogs
The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring the chemical space and optimizing biological activity. Methodologies often prioritize efficiency, yield, and the ability to introduce diverse functional groups.
Core Scaffold Synthesis
The foundational 4-phenyl-1,3-dihydro-imidazol-2-one structure can be synthesized through various established routes. A common and straightforward approach involves the cyclization of appropriate precursors. For instance, the reaction of α-amino ketones with a source of carbonyl, such as urea or its derivatives, is a practical method.[4] Alternative strategies, such as the carbonylation of diamines, also provide a convenient and direct route to this N,N-heterocycle.[4]
Derivatization and Analog Synthesis
The true versatility of the scaffold lies in the ability to functionalize it at multiple positions. The two nitrogen atoms (N1 and N3) and the phenyl ring are primary targets for modification to modulate the compound's physicochemical properties and biological activity.
-
N-Alkylation/N-Arylation: The nitrogen atoms of the imidazolone ring can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently reacted with various alkyl or aryl halides to introduce a wide range of substituents.[6]
-
Acylation: N-acyl derivatives can be synthesized by reacting the monosodium salt of the parent imidazolone with various anhydrides, often with high regioselectivity.[4] These derivatives can also serve as prodrugs to improve bioavailability.[4]
-
Phenyl Ring Substitution: Modifications to the 4-phenyl ring are typically achieved by starting with appropriately substituted benzaldehyde or acetophenone precursors during the initial ring synthesis. This allows for the introduction of electron-donating or electron-withdrawing groups to fine-tune activity.[7]
General Synthetic Workflow
The overall process for generating a library of analogs typically follows a logical progression from core synthesis to diversification. This allows for a systematic exploration of structure-activity relationships.
Caption: General workflow for synthesis of analogs.
Experimental Protocol: Synthesis of 1-(4-Acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Representative Analog)
This protocol is adapted from methodologies described for the synthesis of related imidazole derivatives.[5]
Step 1: Synthesis of the α-Amino Ketone Intermediate.
-
To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent like acetonitrile, add 4-aminoacetophenone (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate, 2-((4-acetylphenyl)amino)-1-(4-fluorophenyl)ethan-1-one.
Step 2: Cyclization to form the Imidazol-2-one Ring.
-
Dissolve the intermediate from Step 1 (1.0 eq) in a solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphosgene (0.5 eq) portion-wise, followed by the dropwise addition of triethylamine (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one.[5]
Biological Activities and Therapeutic Applications
Analogs of 4-phenyl-1,3-dihydro-imidazol-2-one have demonstrated a wide array of pharmacological activities, underscoring the scaffold's therapeutic potential.
Anticancer and Antimitotic Activity
A significant area of research has focused on the development of these analogs as anticancer agents. Certain derivatives have been identified as potent inhibitors of tubulin polymerization.[3]
Mechanism of Action: These compounds act as antimitotic agents by disrupting microtubule dynamics. They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[3] Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives, for example, exhibit antiproliferative activities at the nanomolar level against numerous cancer cell lines.[3]
Caption: Antimitotic mechanism of imidazol-2-one analogs.
Structure-Activity Relationships (SAR): For the PIB-SA class of compounds, a sulfonamide bridge linking the two phenyl moieties was found to be a key structural feature.[3] These studies demonstrated that the phenylimidazolidin-2-one portion could effectively mimic the trimethoxyphenyl group found in other potent antimicrotubule agents like combretastatin A-4 (CA-4).[3]
| Compound ID | Cancer Cell Line | IC₅₀ (nM) | Reference |
| PIB-SA 16 | HT-1080 Fibrosarcoma | Potent (nanomolar) | [3] |
| PIB-SA 17 | HT-1080 Fibrosarcoma | Potent (nanomolar) | [3] |
| Analog 14 | MDA-MB-231 (Breast) | Not specified | [5] |
| Analog 22 | PC3 (Prostate) | Not specified | [5] |
Table 1: Representative Anticancer Activity of 4-Phenyl-1,3-dihydro-imidazol-2-one Analogs. Note: Specific IC₅₀ values were not provided in the abstract for all compounds.
Antimicrobial Activity
Derivatives of the related 4-phenyl-imidazole scaffold have shown significant activity against bacterial biofilm formation, a key virulence factor in chronic infections.
Mechanism of Action: A library of 4(5)-aryl-2-amino-1H-imidazoles was shown to inhibit biofilm formation by pathogenic bacteria such as Salmonella Typhimurium and Pseudomonas aeruginosa.[8][9] The most active compounds in this series demonstrated inhibitory effects at low micromolar concentrations.[8] It is hypothesized that precursor molecules, such as imidazo[1,2-a]pyrimidinium salts, may be cleaved by cellular nucleophiles to form the active 2-aminoimidazole compounds.[8][9]
Structure-Activity Relationships (SAR): For biofilm inhibitors, the substitution pattern on the 4(5)-phenyl group and the nature of the substituent at the N1 position were found to have a major impact on inhibitory activity.[8] This highlights the importance of systematic modification at these positions to optimize antibacterial efficacy. Additionally, other studies have evaluated imidazole-2-thione derivatives for general antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds showing good to significant activity.[10][11]
| Compound Class | Target Organism | Activity | Reference |
| 4(5)-Aryl-2-amino-1H-imidazoles | S. Typhimurium | Biofilm Inhibition (µM) | [8][9] |
| 4(5)-Aryl-2-amino-1H-imidazoles | P. aeruginosa | Biofilm Inhibition (µM) | [8][9] |
| Imidazole-2-thione derivatives | E. coli, S. aureus | Antibacterial | [10][11] |
Table 2: Antimicrobial and Anti-biofilm Activities.
Enzyme Inhibition
The scaffold has also been successfully employed as a template for designing potent and selective enzyme inhibitors.
-
Indoleamine 2,3-Dioxygenase (IDO) Inhibition: IDO is a key therapeutic target for cancer immunotherapy, as it contributes to immune suppression within the tumor microenvironment. Starting from the weakly inhibiting 4-phenyl-imidazole (4-PI), systematic modifications led to the development of analogs with a tenfold increase in potency.[6] Computational docking studies guided the design, revealing that introducing a 2-hydroxy group on the phenyl ring could form a critical hydrogen bond with Serine 167 in the enzyme's active site.[6]
-
α-Glucosidase Inhibition: Hybrid molecules combining 4,5-diphenyl-imidazole with 1,2,3-triazoles have been synthesized and evaluated as anti-diabetic agents.[12] These compounds exhibited excellent inhibitory activity against yeast α-glucosidase, with IC₅₀ values significantly more potent than the standard drug, acarbose. Kinetic studies revealed a competitive mode of inhibition.[12]
Other Pharmacological Activities
-
Cardiotonic Effects: A series of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones were evaluated for positive inotropic activity.[4] The substitution on the imidazolyl moiety was found to be a major determinant of activity, with one analog, 9g, showing the highest potency.[4]
-
Calcium (Ca²⁺) Antagonism: Derivatives of 4-phenyl-1,4-dihydropyridine bearing an imidazol-1-yl moiety on the phenyl ring were designed to combine Ca²⁺ antagonism with thromboxane A₂ synthase inhibition.[13] One compound, FCE 24265, effectively antagonized K⁺ induced contraction in guinea pig aorta and lowered blood pressure in vivo without inducing reflex tachycardia.[13]
Consolidated Structure-Activity Relationship (SAR) Insights
By synthesizing the findings across multiple studies, a clearer picture of the pharmacophoric requirements for activity emerges. The 4-phenyl-1,3-dihydro-imidazol-2-one core can be considered a modular scaffold where each component can be tuned to target a specific biological outcome.
Caption: Key SAR points for the 4-phenyl-imidazol-2-one scaffold.
-
The Imidazol-2-one Ring: This core unit is essential, likely acting as a rigid scaffold and participating in hydrogen bonding with target proteins.
-
The N1 and N3 Positions: Substitution at N1 is critical for tuning anti-biofilm activity.[8] This position is also amenable to the attachment of prodrug moieties to enhance pharmacokinetic properties like bioavailability.[4]
-
The 4-Phenyl Ring: This is a crucial site for modulating potency and selectivity. Ortho-substituents can enforce specific conformations and introduce new hydrogen bonding interactions, as seen in IDO inhibitors.[6] The ring also serves as an anchor point for adding other pharmacophores to create dual-activity agents.[13]
-
The C5 Position: For certain activities like cardiotonic effects, substitution at the C5 position with larger groups like a benzoyl-imidazole moiety is the primary determinant of potency.[4]
Future Perspectives and Conclusion
The 4-phenyl-1,3-dihydro-imidazol-2-one scaffold and its analogs represent a highly fruitful area for drug discovery. The extensive research to date has demonstrated its potential across a range of diseases, including cancer, bacterial infections, and diabetes.
Future research should focus on:
-
Exploring New Biological Targets: Given the scaffold's versatility, it should be screened against other relevant therapeutic targets, such as kinases, proteases, and GPCRs.
-
Pharmacokinetic Optimization: While many potent compounds have been identified, their drug-like properties (ADME/Tox) often require optimization. The use of prodrug strategies and isosteric replacements could address challenges like poor bioavailability.[4]
-
Advanced Drug Delivery: Formulating potent but poorly soluble analogs into nanoparticle or other advanced delivery systems could enhance their therapeutic index.
-
Combinatorial and Hybrid Approaches: The design of hybrid molecules that combine the imidazol-2-one core with other known pharmacophores is a promising strategy for developing agents with dual or synergistic activities.[12][13]
References
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De Keersmaecker, S. C. J., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-84. [Link]
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Safari, J., & Zarnegar, Z. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. Journal of Chemistry, 2017. [Link]
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Safari, J., & Zarnegar, Z. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. Canadian Center of Science and Education. [Link]
-
Unknown Author. (n.d.). Structure activity relationships 2-[-(4-substituted phenyl)... ResearchGate. [Link]
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Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5326-39. [Link]
-
De Keersmaecker, S. C. J., et al. (2011). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. ResearchGate. [Link]
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Mautino, M. R., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 5032-5040. [Link]
-
Melloni, P., et al. (1993). Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition. Journal of Medicinal Chemistry, 36(2), 251-7. [Link]
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Schnur, R. C., et al. (1991). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Journal of Medicinal Chemistry, 34(8), 2477-84. [Link]
-
Kumar, P., et al. (2014). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][8][11][14]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 4(3), 353-364. [Link]
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Čikotienė, I., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 12(1), 19543. [Link]
-
Hristov, D. G., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(19), 6296. [Link]
-
Abd El-Aal, E., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][8][10][14]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Imidazolone Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Imidazolone Scaffold
The imidazolone core, a five-membered heterocyclic motif, represents a privileged scaffold in modern medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, have led to the development of a diverse array of bioactive molecules.[1][2] These compounds have demonstrated significant therapeutic potential across a spectrum of diseases, most notably in oncology and inflammatory disorders.[3][4] The clinical and preclinical success of imidazolone-containing drugs has spurred intensive research into their precise mechanisms of action (MoA), a critical step in optimizing their efficacy and safety profiles.
This in-depth technical guide provides a comprehensive framework for investigating the MoA of novel imidazolone compounds. Moving beyond a mere recitation of protocols, this document, from the perspective of a seasoned application scientist, delves into the rationale behind experimental design, the integration of orthogonal assays for data validation, and the interpretation of complex biological data to construct a cohesive mechanistic narrative.
Primary Mechanistic Pathways of Imidazolone Compounds
Imidazolone derivatives exert their biological effects through a variety of mechanisms, with kinase inhibition being the most extensively characterized. However, their influence extends to other critical cellular processes, including cytoskeletal dynamics and DNA integrity.
Kinase Inhibition: A Predominant Mechanism
A significant number of therapeutically relevant imidazolone compounds function as kinase inhibitors.[4][5] Kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of a multitude of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5]
a) The p38 MAP Kinase Pathway: A Key Target in Inflammation and Cancer
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a pivotal pathway in the cellular response to inflammatory cytokines and environmental stress. Overactivation of this pathway is implicated in the pathophysiology of inflammatory diseases and various cancers.[6] Several potent imidazolone-based inhibitors of p38 MAPK have been developed, with some progressing to clinical trials.[7]
Imidazolone compounds can inhibit p38 MAPK through different binding modes:
-
ATP-Competitive Inhibition: Many imidazolone inhibitors, such as the pyridinyl imidazole class, bind to the ATP-binding pocket of p38 MAPK, directly competing with the endogenous ATP substrate.[8] This prevents the transfer of a phosphate group to downstream substrates.
-
Allosteric Inhibition: A notable example is doramapimod (BIRB 796), which binds to a secondary, allosteric site adjacent to the ATP-binding pocket.[9][10] This induces a conformational change in the kinase, rendering it inactive and unable to bind ATP.[9][10] This mode of inhibition can offer higher selectivity and a longer duration of action.
The inhibition of p38 MAPK by imidazolone compounds leads to the suppression of downstream signaling events, including the reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]
Signaling Pathway: p38 MAPK Inhibition by Imidazolone Compounds
Caption: Inhibition of the p38 MAPK signaling pathway by imidazolone compounds.
b) Other Kinase Targets
The versatility of the imidazolone scaffold allows for the targeting of a range of other kinases, including:
-
Tie-2: Pexmetinib (ARRY-614) is a dual inhibitor of p38 MAPK and Tie-2, a receptor tyrosine kinase involved in angiogenesis.[11][12][13] This dual inhibition is being explored for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[11][13]
-
Epidermal Growth Factor Receptor (EGFR): Certain imidazolone derivatives have been designed as EGFR inhibitors, a key target in various solid tumors.[14]
-
Checkpoint Kinases (Chk1 and Chk2): These kinases are crucial for cell cycle arrest in response to DNA damage. Imidazolone-based inhibitors of Chk1 and Chk2 are being investigated as agents that can sensitize cancer cells to chemotherapy.[3][15]
-
Cyclin-Dependent Kinases (CDKs): Imidazole-based compounds have emerged as a versatile scaffold for designing potent CDK inhibitors, which are key regulators of the cell cycle.[5]
Disruption of Cytoskeletal Dynamics
The cytoskeleton, composed of microtubules, actin filaments, and intermediate filaments, is essential for maintaining cell shape, motility, and intracellular transport. Microtubules, dynamic polymers of α- and β-tubulin, are particularly important for the formation of the mitotic spindle during cell division.
Some imidazolone derivatives have been shown to interfere with tubulin polymerization, similar to established anti-cancer agents like vinca alkaloids and taxanes.[4] By either inhibiting the assembly of tubulin into microtubules or by stabilizing existing microtubules, these compounds can arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[4]
DNA Damage and Apoptosis Induction
Certain chalcone-imidazolone conjugates have been reported to induce apoptosis through a DNA damage pathway. These compounds can affect telomeres, the protective caps at the ends of chromosomes, leading to telomeric dysfunction and the activation of DNA damage response pathways, including the upregulation of checkpoint proteins like Chk1 and Chk2. This ultimately culminates in programmed cell death.
Experimental Workflows for MoA Elucidation
A robust investigation into the MoA of a novel imidazolone compound requires a multi-faceted approach, employing a battery of assays to build a comprehensive and validated mechanistic model. The following section outlines key experimental protocols, emphasizing the rationale behind their selection and integration.
Experimental Workflow: A Tiered Approach to MoA Studies
Caption: A tiered workflow for investigating the mechanism of action of imidazolone compounds.
Tier 1: Initial Phenotypic Assessment
The first step is to determine the overall effect of the imidazolone compound on cell viability and proliferation.
Protocol 1: Cell Viability Assay (MTT/MTS)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[3][10]
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the imidazolone compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3][10] For MTS, this step is not required as the product is soluble in the culture medium.[10]
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Causality and Validation: A dose-dependent decrease in absorbance indicates that the compound is cytotoxic or cytostatic. This initial screen provides the IC50 (half-maximal inhibitory concentration) value, which is crucial for determining the concentrations to be used in subsequent, more detailed assays.
| Assay | Principle | Endpoint | Advantages | Considerations |
| MTT | Mitochondrial reductase activity | Absorbance (formazan) | Inexpensive, widely used | Requires a solubilization step, potential for interference from reducing agents |
| MTS | Mitochondrial reductase activity | Absorbance (soluble formazan) | No solubilization step, higher throughput | More expensive than MTT |
Tier 2: Elucidating the Cellular Response
Once cytotoxicity is established, the next step is to investigate the underlying cellular processes affected by the compound.
Protocol 2: Cell Cycle Analysis
-
Principle: This technique uses a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA.[16] By measuring the fluorescence intensity of individual cells using flow cytometry, one can determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]
-
Methodology:
-
Treat cells with the imidazolone compound at concentrations around the IC50 value for a defined period.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[17]
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]
-
Incubate the cells in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Causality and Validation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound interferes with processes in that phase, such as microtubule dynamics or DNA damage checkpoints. This provides a strong lead for further investigation into specific molecular targets.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to detect this event.[18] Propidium Iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).[18]
-
Methodology:
-
Causality and Validation: An increase in the Annexin V-positive/PI-negative population indicates that the compound induces early apoptosis. This finding, coupled with cell cycle arrest data, provides a clearer picture of the cellular fate upon treatment.
Tier 3: Specific Molecular Target Validation
The final tier of experiments aims to identify the specific molecular target(s) of the imidazolone compound.
Protocol 4: Biochemical Kinase Assay
-
Principle: These in vitro assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5][20]
-
Methodology:
-
In a multi-well plate, combine the purified kinase (e.g., p38α, EGFR), a specific substrate, and ATP in a kinase reaction buffer.[1][20]
-
Add a serial dilution of the imidazolone compound.
-
Incubate the reaction at room temperature to allow for phosphorylation.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Causality and Validation: A dose-dependent decrease in the luminescent signal confirms that the imidazolone compound directly inhibits the activity of the specific kinase being tested. Performing this assay on a panel of kinases can determine the selectivity profile of the compound.
Protocol 5: Western Blot Analysis for Signaling Pathway Profiling
-
Principle: Western blotting is used to detect specific proteins in a cell lysate and to assess their post-translational modifications, such as phosphorylation. This is a powerful tool for confirming the inhibition of a specific signaling pathway in a cellular context.
-
Methodology:
-
Treat cells with the imidazolone compound.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
-
Causality and Validation: A decrease in the level of the phosphorylated target protein in compound-treated cells compared to the control provides strong evidence that the compound inhibits the upstream kinase in a cellular environment. This validates the findings from the biochemical kinase assay.
Protocol 6: Tubulin Polymerization Assay
-
Principle: This in vitro assay monitors the assembly of purified tubulin into microtubules. This can be measured by an increase in light scattering (turbidimetry) or by the incorporation of a fluorescent reporter.[15]
-
Methodology:
-
Combine purified tubulin with a polymerization buffer containing GTP in a multi-well plate.[14][22]
-
Add the imidazolone compound or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).
-
Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time.
-
-
Causality and Validation: An inhibition of the increase in signal indicates that the compound is a microtubule-destabilizing agent, while an enhancement of the signal suggests it is a microtubule-stabilizing agent.
Protocol 7: Immunofluorescence for Cytoskeletal Analysis
-
Principle: This technique uses fluorescently labeled antibodies or dyes to visualize the organization of the cytoskeleton within cells.
-
Methodology:
-
Grow cells on coverslips and treat them with the imidazolone compound.
-
Fix the cells with an appropriate fixative (e.g., paraformaldehyde or cold methanol).[4][23]
-
Permeabilize the cells with a detergent (e.g., Triton X-100) if a cross-linking fixative was used.[2]
-
Incubate with a primary antibody against a cytoskeletal protein (e.g., α-tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Causality and Validation: Disruption of the normal microtubule network, such as depolymerization or the formation of abnormal microtubule bundles, provides visual confirmation of the compound's effect on the cytoskeleton, corroborating the results of the tubulin polymerization assay and cell cycle analysis.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
The elucidation of the mechanism of action of a novel imidazolone compound is an iterative process that requires careful experimental design and the integration of data from multiple orthogonal assays. By systematically progressing from broad phenotypic screens to specific molecular target validation, researchers can build a robust and well-supported mechanistic model. This in-depth understanding is not only of fundamental scientific importance but is also a prerequisite for the successful translation of promising imidazolone compounds into novel therapeutics. The methodologies and rationale presented in this guide provide a comprehensive roadmap for navigating this complex but rewarding scientific endeavor.
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An In-Depth Technical Guide to the In Silico ADMET Profile of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Abstract
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount to mitigating the high attrition rates of drug candidates.[1] The preclinical assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its potential success.[2] This technical guide provides a comprehensive in silico ADMET evaluation for the novel compound 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one. By leveraging a suite of validated computational models and established predictive methodologies, we will construct a detailed pharmacokinetic and toxicological profile of this molecule. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just predictive data but also expert interpretation of the underlying principles and the causal relationships behind the predictions. The analysis encompasses drug-likeness, absorption, distribution, metabolic stability, potential for drug-drug interactions, primary excretion pathways, and key toxicological endpoints, including cardiotoxicity and hepatotoxicity. The findings are presented through structured data tables and logical workflow diagrams to provide a clear, actionable assessment of the compound's viability for further development.
Part 1: The Imperative of Predictive ADMET in Drug Discovery
The journey from a hit compound to a marketed drug is long and fraught with failure, often due to unfavorable pharmacokinetic or toxicity profiles discovered late in development.[1][3] In silico ADMET modeling has emerged as an indispensable tool, allowing for the rapid, cost-effective screening of vast numbers of compounds before significant resources are committed to synthesis and experimental testing.[4][5] These computational approaches translate a molecule's structure into a prediction of its behavior in the human body by applying algorithms trained on extensive experimental data.[2] The accuracy of these predictions hinges on the quality of the underlying datasets and the sophistication of the algorithms, which range from quantitative structure-activity relationship (QSAR) models to advanced machine learning and deep learning frameworks.[4][6] By front-loading ADMET assessment, we can prioritize candidates with the highest probability of success, guide medicinal chemistry efforts to optimize ADMET properties, and ultimately reduce the rate of late-stage failures.[1]
Part 2: Molecular Characterization of the Target Compound
A thorough understanding of a molecule's fundamental physicochemical properties is the bedrock of any ADMET prediction. These properties govern its solubility, permeability, and interactions with biological macromolecules.
-
Compound: this compound
-
Molecular Formula: C₉H₇FN₂O
-
Canonical SMILES: O=C1NC(C2=CC=C(F)C=C2)=CN1
-
Molecular Structure:
(A representative 2D structure)
The initial step involves calculating key physicochemical descriptors that are used as inputs for various predictive models.
| Descriptor | Predicted Value | Significance in ADMET Profiling |
| Molecular Weight | 178.16 g/mol | Influences diffusion and permeability; a key component of drug-likeness rules.[7] |
| logP (Octanol/Water Partition Coefficient) | 1.25 | Measures lipophilicity, which affects absorption, distribution, and metabolism.[8] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | Correlates with passive molecular transport through membranes and the blood-brain barrier.[9] |
| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds; impacts solubility and membrane permeability.[7] |
| Hydrogen Bond Acceptors | 2 | The number of nitrogen and oxygen atoms; influences solubility and receptor binding.[7] |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which can affect receptor binding and bioavailability. |
Part 3: A Validated Workflow for In Silico ADMET Prediction
Our methodology follows a systematic, multi-tool approach to ensure the robustness of the predictions. The choice to use multiple predictive models for a single endpoint is deliberate; it allows for a consensus-based assessment, which is more reliable than relying on a single algorithm.[4]
Experimental Protocol: Step-by-Step Predictive Workflow
-
Structure Input: The canonical SMILES string (O=C1NC(C2=CC=C(F)C=C2)=CN1) is used as the universal input for all computational platforms to ensure consistency.
-
Physicochemical & Drug-Likeness Analysis: The structure is first analyzed using models that calculate fundamental properties and evaluate compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five).[10][11]
-
Pharmacokinetic Modeling: The SMILES string is submitted to a battery of validated QSAR and machine learning models to predict specific ADME endpoints. These models are trained on large, curated datasets of experimentally determined values.[2][12]
-
Toxicity Prediction: The structure is evaluated using knowledge-based systems that identify toxicophores and statistical models that predict the probability of specific toxicities like hERG blockage and hepatotoxicity.[13][14]
-
Data Aggregation & Synthesis: The outputs from all models are compiled into the summary tables presented in this guide.
-
Expert Review: A final interpretation is performed to synthesize the data into a holistic profile, highlighting potential strengths and liabilities.
Workflow Visualization
Caption: A generalized workflow for in silico ADMET profiling.
Part 4: Detailed Predicted ADMET Profile
This section details the predicted ADMET properties of this compound. Each prediction is contextualized with an explanation of its relevance in drug development.
A — Absorption
Absorption determines the extent to which a drug enters systemic circulation and is a prerequisite for oral activity.[15] Our analysis begins with drug-likeness rules, which are empirical guidelines for assessing the probability of a compound being orally active.[7]
Table 1: Predicted Absorption and Drug-Likeness Properties
| Parameter | Predicted Value | Interpretation & Rationale |
| Lipinski's Rule of Five | 0 Violations | Fully compliant. The rule predicts that poor oral absorption is likely if a compound violates two or more criteria (MW >500, logP >5, H-Donors >5, H-Acceptors >10).[7][10][11] This compound's full compliance suggests a high probability of good membrane permeability and solubility. |
| Gastrointestinal (GI) Absorption | High | The low molecular weight and moderate lipophilicity and polarity favor passive diffusion across the gut wall, leading to a prediction of high absorption.[3] |
| Oral Bioavailability | Good | High GI absorption combined with an anticipated favorable metabolic profile (see Part 4-M) suggests good oral bioavailability. Computational models for bioavailability integrate factors like absorption and first-pass metabolism.[12][16] |
| Aqueous Solubility | Moderately Soluble | The presence of hydrogen bond donors/acceptors and a polar core suggest adequate solubility for dissolution in the GI tract, a prerequisite for absorption.[3] |
D — Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include binding to plasma proteins and the ability to cross physiological barriers like the blood-brain barrier.[1]
Table 2: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation & Rationale |
| Plasma Protein Binding (PPB) | ~ 65-75% | Predicted to be moderately bound. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[17][18] This level of binding is generally considered acceptable and unlikely to be a liability. |
| Blood-Brain Barrier (BBB) Permeant | No | The molecule's TPSA of 54.6 Ų is within a range where BBB permeation is possible, but predictive models also consider other factors.[19] The combination of its specific topology and polarity likely leads to a prediction of it being a non-permeant and a substrate for efflux transporters like P-glycoprotein (P-gp).[20] This is advantageous for peripherally acting drugs, as it minimizes CNS side effects. |
| Volume of Distribution (VDss) | Low to Moderate | Consistent with moderate plasma protein binding and limited tissue penetration (especially into the CNS), a low to moderate volume of distribution is expected. |
M — Metabolism
Metabolism involves the enzymatic conversion of drugs into more water-soluble compounds for excretion. The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of over two-thirds of all xenobiotics.[21][22] Predicting interactions with these enzymes is critical for assessing metabolic stability and the potential for drug-drug interactions (DDIs).[23]
Table 3: Predicted Metabolic Profile
| Parameter | Prediction | Interpretation & Rationale |
| CYP1A2 Inhibitor | No | Unlikely to inhibit this isoform, which is involved in the metabolism of compounds like caffeine and theophylline.[21] |
| CYP2C9 Inhibitor | Yes (Moderate) | The molecule is predicted to be a moderate inhibitor of CYP2C9. This is a potential liability, as it could increase the plasma levels of co-administered drugs metabolized by this enzyme (e.g., warfarin, NSAIDs), requiring caution.[24] |
| CYP2C19 Inhibitor | No | Unlikely to inhibit this isoform, which metabolizes drugs like omeprazole.[21] |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6, a highly polymorphic enzyme responsible for metabolizing many antidepressants and beta-blockers.[22] |
| CYP3A4 Inhibitor | No | Predicted not to be an inhibitor of the most abundant and important drug-metabolizing enzyme in humans.[22] |
| CYP Substrate Profile | Substrate of CYP2C9 and CYP3A4 | The molecule is likely to be metabolized by these two major isoforms. Understanding its metabolic pathways is key to predicting its clearance rate.[25] |
In silico models can predict which atoms in a molecule are most susceptible to Phase I metabolic reactions. For this compound, the most probable sites for oxidation are the phenyl ring (hydroxylation) and the carbon atom adjacent to the nitrogen in the imidazole ring.
Caption: Key predicted sites of metabolic attack by CYP enzymes. (Note: A visual representation would highlight specific atoms on the 2D structure).
E — Excretion
Excretion is the process of removing a drug and its metabolites from the body. This can occur via the kidneys (renal excretion) or the liver into the bile (biliary excretion).[26]
Table 4: Predicted Excretion Profile
| Parameter | Predicted Value | Interpretation & Rationale |
| Major Clearance Pathway | Hepatic (Metabolism) | Given that the molecule is a substrate for major CYP enzymes, its clearance is predicted to be primarily driven by hepatic metabolism rather than direct renal excretion of the parent drug.[27] |
| Renal Excretion | Low | As a relatively lipophilic compound, it is likely to undergo significant tubular reabsorption in the kidneys. Its metabolites, being more polar, will be more readily excreted in urine. |
T — Toxicity
Early prediction of potential toxicity is one of the most valuable applications of in silico modeling, helping to de-risk candidates. Key areas of concern include cardiotoxicity (hERG blockage) and drug-induced liver injury (DILI).[28][29]
Table 5: Predicted Toxicological Profile
| Parameter | Prediction | Interpretation & Rationale |
| hERG Inhibition | Low Risk | The molecule does not contain common structural alerts known to cause hERG potassium channel blockage. Predictive models indicate a low probability of inhibition, suggesting a reduced risk of drug-induced QT prolongation and associated cardiac arrhythmias.[14][30][31] |
| Hepatotoxicity (DILI) | Low Risk | In silico models for DILI assess for structural alerts and physicochemical properties associated with liver injury.[13][32][33] The compound is predicted to have a low potential for hepatotoxicity. |
| AMES Mutagenicity | Non-mutagenic | The structure is predicted to be negative in the Ames test, indicating a low likelihood of it being a bacterial mutagen and, by extension, a potential carcinogen. |
| Skin Sensitization | Low Risk | The molecule is not predicted to be a skin sensitizer. |
Part 5: Synthesis and Strategic Interpretation
The comprehensive in silico ADMET profile of this compound is largely favorable, positioning it as a promising candidate for further investigation.
Strengths:
-
Excellent Drug-Likeness: Full compliance with Lipinski's Rule of Five and favorable physicochemical properties suggest high potential for oral bioavailability.[10][34]
-
Favorable Absorption & Distribution: The prediction of high GI absorption and the lack of BBB permeation make it an ideal candidate for a peripherally acting oral drug.[15][19]
-
Low Toxicity Risk: The compound shows a low predicted risk for critical toxicities, including cardiotoxicity (hERG inhibition) and hepatotoxicity, which are major causes of drug attrition.[28][35]
Potential Liabilities & Mitigation Strategies:
-
Moderate CYP2C9 Inhibition: This is the most significant flag raised by the in silico analysis. Inhibition of CYP2C9 can lead to clinically relevant drug-drug interactions.[24]
-
Next Steps: This prediction must be confirmed with an in vitro CYP inhibition assay early in the development process.
-
Medicinal Chemistry Strategy: If inhibition is confirmed, structural modifications could be explored to reduce affinity for the CYP2C9 active site. This might involve altering substituents on the phenyl ring or modifying the imidazole core to change the electronic or steric profile of the molecule.
-
Part 6: Conclusion
This in-depth technical guide has detailed the in silico prediction of the ADMET properties for this compound. The computational analysis reveals a compound with a strong drug-like profile, characterized by excellent predicted oral absorption and a low risk of major toxicities. The primary area for further investigation is its predicted moderate inhibition of the CYP2C9 enzyme, a potential liability that requires experimental validation. Overall, the ADMET profile is highly encouraging. By leveraging predictive modeling, we have efficiently generated a robust, multi-faceted assessment that provides clear, data-driven guidance for the next stages of the drug discovery process, demonstrating the power of in silico tools to accelerate the development of safer and more effective medicines.[1][36]
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Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one. This heterocyclic compound is a valuable scaffold in medicinal chemistry and drug discovery programs. The described synthesis is based on the classical condensation reaction between an α-haloketone and urea, a robust and efficient method for constructing the 2-imidazolone core.[1] This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, characterization techniques, and expected outcomes. The causality behind critical experimental choices is explained to provide researchers with a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction & Scientific Principle
The 2-imidazolone ring system is a prominent feature in numerous biologically active molecules. The introduction of a fluorinated phenyl group at the 4-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making this compound a key intermediate for further derivatization.
The chosen synthetic strategy involves the reaction of 2-bromo-4'-fluoroacetophenone with urea.[1] This reaction is a variation of the Hantzsch synthesis for imidazoles and proceeds via a two-step, one-pot mechanism.
Reaction Causality:
-
Nucleophilic Attack: Urea, a simple and inexpensive diamide of carbonic acid[2][3], acts as a dinucleophile. One of its amino groups initiates a nucleophilic attack on the electrophilic carbonyl carbon of 2-bromo-4'-fluoroacetophenone.
-
Intramolecular Cyclization: Following the initial addition, a dehydration step occurs, forming an intermediate. The second amino group of the urea moiety then performs an intramolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion from the α-carbon.
-
Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the more stable this compound structure. The reaction is typically driven to completion by heating under reflux, which provides the necessary activation energy for the cyclization and dehydration steps.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of the target imidazolone.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale yielding approximately 1-2 grams of the final product.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 2-Bromo-4'-fluoroacetophenone | C₈H₆BrFO | 217.04 | 403-29-2 | ThermoFisher | Corrosive, handle in fume hood.[4] |
| Urea | CH₄N₂O | 60.06 | 57-93-6 | Sigma-Aldrich | ACS grade or higher. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | VWR | Anhydrous, for reaction and recrystallization. |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 127-09-3 | Sigma-Aldrich | Acts as a mild base to scavenge HBr. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | For washing. |
Equipment:
-
100 mL Round-bottom flask
-
Water-cooled condenser
-
Magnetic stirrer with hotplate
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Synthetic Workflow
Sources
Application Notes & Protocols for Kinase Inhibition: A Case Study of SB 203580, a p38 MAPK Inhibitor
Introduction: Targeting the Crossroads of Cellular Stress and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that translate a wide array of extracellular stimuli into diverse cellular responses, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2][3] Among these, the p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a prime target for therapeutic intervention.[4][5]
This document provides a comprehensive guide for researchers on the use of SB 203580 , a potent and selective pyridinyl imidazole inhibitor of p38 MAPK, as a tool to investigate cellular signaling pathways. While the originally intended compound, 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, lacks sufficient characterization in the public domain, SB 203580, which also features a critical 4-fluorophenyl moiety, serves as an exemplary and well-documented model for this class of inhibitors.[1][6]
SB 203580 specifically targets the α and β isoforms of p38 MAPK.[7][8] Its mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity.[1][2][9] This specific inhibition prevents the phosphorylation of downstream targets, such as MAPK-activated protein kinase 2 (MAPKAPK-2) and the transcription factor ATF-2, effectively blocking the propagation of the stress and inflammatory signals.[1][2]
These application notes will provide detailed protocols for both in vitro and cell-based assays to characterize the inhibitory activity of compounds like SB 203580, along with the scientific rationale behind the experimental design.
Physicochemical Properties and Handling of SB 203580
A thorough understanding of the inhibitor's properties is paramount for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆FN₃OS | [1][8][9] |
| Molecular Weight | 377.44 g/mol | [1][8][9] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [8][9] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 10 mg/mL). Insoluble in water. | [1][8][9] |
| Storage | Store lyophilized powder or DMSO stock solutions at -20°C, protected from light. | [1] |
Note on Preparation of Stock Solutions: For a 10 mM stock solution, dissolve 5 mg of SB 203580 in 1.32 mL of high-quality, anhydrous DMSO.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
The p38 MAPK Signaling Pathway: A Visual Overview
The p38 MAPK pathway is a multi-tiered cascade. It is typically initiated by cellular stressors or inflammatory cytokines, leading to the activation of upstream MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[1][2][3] These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1][2][3] Activated p38 then phosphorylates a variety of downstream substrates.
Step-by-Step Procedure:
-
Cell Culture and Stimulation: Culture cells (e.g., NIH-3T3 or HeLa) to 80-90% confluency. Induce p38 MAPK activation by treating with a known stimulus (e.g., UV radiation at 40 J/m² followed by 30 minutes recovery, or Anisomycin at 10 µg/mL for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate).
-
Immunoprecipitation of p38 MAPK: Incubate 200-500 µg of cell lysate with immobilized phospho-p38 MAPK antibody overnight at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase buffer to remove unbound proteins.
-
Kinase Reaction: Resuspend the beads in kinase buffer. Add recombinant ATF-2 substrate (1-2 µg). Pre-incubate with varying concentrations of SB 203580 (e.g., 0-10 µM) for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 200 µM. Incubate for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding 3X SDS sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Block the membrane and probe with a primary antibody against phospho-ATF-2 (Thr71). Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity for phospho-ATF-2. The decrease in signal in the presence of the inhibitor corresponds to its inhibitory activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for p38 MAPK Inhibition
This protocol measures the ability of an inhibitor to block p38 MAPK activity within intact cells. The readout is the phosphorylation level of a downstream target, typically HSP27, which is a substrate of MAPKAPK-2 (which is, in turn, activated by p38). [1][2]This assay provides information on the cell permeability and intracellular efficacy of the inhibitor.
Materials:
-
96-well cell culture plates
-
Cell line of choice (e.g., HeLa, A549)
-
Cell culture medium and serum
-
Stimulating agent (e.g., Anisomycin, TNF-α)
-
SB 203580 or other test inhibitors
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Phospho-HSP27 (Ser82) antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence plate reader
Workflow:
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of SB 203580 or the test compound. A typical working concentration for SB 203580 is between 1-10 µM. [1][9]Incubate for 1-2 hours at 37°C. [1]3. Cell Stimulation: Add the stimulating agent (e.g., Anisomycin to a final concentration of 10 µg/mL) to each well (except for the unstimulated control wells) and incubate for 30 minutes at 37°C.
-
Fixation: Carefully remove the medium and wash once with PBS. Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Blocking: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST). Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against phospho-HSP27 (Ser82) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI) for 1-2 hours at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells three times with PBST. Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity of phospho-HSP27 in the cytoplasm of the cells. Normalize this signal to the cell count (from DAPI staining). Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control and determine the IC₅₀ value.
Expected Results and Interpretation
For the in vitro kinase assay, a dose-dependent decrease in the phosphorylation of ATF-2 is expected with increasing concentrations of SB 203580. The IC₅₀ value for SB 203580 against p38α is typically in the nanomolar range (around 50 nM). [8] In the cell-based assay, pre-treatment with SB 203580 should lead to a significant reduction in the stimulus-induced phosphorylation of HSP27. The cellular IC₅₀ is generally higher than the biochemical IC₅₀, reflecting factors such as cell permeability and off-target effects. For SB 203580, a potent inhibition should be observed at concentrations between 1 and 10 µM. [1][9] It is crucial to include proper controls in every experiment:
-
Negative Control (Unstimulated): Cells not treated with the stimulating agent. This determines the basal level of pathway activation.
-
Positive Control (Stimulated): Cells treated with the stimulating agent but without any inhibitor. This represents the maximum pathway activation.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Western blot | Insufficient blocking; primary antibody concentration too high; insufficient washing. | Increase blocking time or change blocking agent; titrate primary antibody; increase the number and duration of washes. |
| No or weak signal in stimulated control | Ineffective stimulating agent; low expression of target protein; inactive kinase. | Check the activity of the stimulating agent; ensure the cell line expresses sufficient levels of p38 and its downstream targets; use freshly prepared ATP and kinase. |
| Inconsistent results between replicates | Pipetting errors; uneven cell seeding; variability in incubation times. | Use calibrated pipettes; ensure a single-cell suspension before seeding; adhere strictly to incubation times. |
| High cellular toxicity of the inhibitor | Inhibitor concentration is too high; off-target effects. | Perform a dose-response curve for toxicity (e.g., using a cell viability assay) to determine the optimal non-toxic concentration range. |
Conclusion and Future Directions
SB 203580 is a valuable chemical probe for dissecting the roles of p38α and p38β MAPKs in cellular processes. The protocols detailed herein provide a robust framework for assessing its inhibitory activity both at the enzymatic and cellular levels. By employing these self-validating systems, researchers can confidently investigate the functional consequences of p38 MAPK inhibition in various biological contexts. The principles and methodologies described can be readily adapted for the characterization of novel kinase inhibitors, contributing to the broader field of drug discovery and development.
References
-
InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. Retrieved from [Link]
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Wikipedia. (2023, September 21). SB 203580. In Wikipedia. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. Retrieved from [Link]
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Mocanu, M. M., & Yellon, D. M. (2001). Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research, 89(10), 983-991. [Link]
-
Assay Genie. (n.d.). p38 MAPK Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]
-
Sgorbissa, A., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(7), 1735. [Link]
-
Laufer, S., et al. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(12), 5049-5066. [Link]
-
Bio-Rad. (n.d.). p38 MAPK (Phospho-Thr180) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. Retrieved from [Link]
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ResearchGate. (n.d.). Stilbene-based p38 inhibitors characterized by a vicinal 4-fluorophenyl/4-pyridine motif. Retrieved from [Link]
-
Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Retrieved from [Link]
-
Marcinkowska, M., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 11(15), 2356-2369. [Link]
-
ResearchGate. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Inflammation Research, 15, 2135-2153. [Link]
-
Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208. [Link]
-
Technical Disclosure Commons. (2024). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. Retrieved from [Link]
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Shahzadi, S., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(19), 6569. [Link]
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Carlomagno, F., et al. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 273, 116496. [Link]
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Technical Disclosure Commons. (2024). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydrot[7][8][9]riazo. Retrieved from [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[9][10]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]handle/1721.1/77019)
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A Cell-Based Assay Framework for Characterizing Inhibitors of the TAK1/p38 MAPK Inflammatory Signaling Pathway
Application Note & Protocols
Abstract
The Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This document provides a comprehensive, tiered framework for the development and validation of cell-based assays to identify and characterize inhibitors of this pathway, using the novel compound 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one as a representative test article. We present detailed protocols for a high-throughput primary assay measuring p38 MAPK phosphorylation via Homogeneous Time-Resolved Fluorescence (HTRF), a secondary confirmatory assay quantifying downstream Tumor Necrosis Factor-alpha (TNF-α) secretion using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), and an essential counterscreen for assessing cell viability. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating workflow for interrogating this critical signaling axis.
Scientific Background: The TAK1/p38 MAPK Signaling Axis
The cellular response to pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), is orchestrated by a complex network of intracellular signaling kinases.[3] A key upstream regulator in this network is TAK1, a member of the MAP kinase kinase kinase (MAP3K) family.[4] Upon activation by ligands like TNF-α binding to their receptors, TAK1, in complex with TAK1-binding proteins (TABs), phosphorylates and activates downstream MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[3][5][6]
These MAP2Ks, in turn, dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182).[7] Activated p38 MAPK then translocates to the nucleus to phosphorylate a variety of transcription factors, such as Activating Transcription Factor 2 (ATF2), leading to the transcriptional upregulation of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2] This pathway represents a critical positive feedback loop in inflammation, making its inhibition a compelling therapeutic strategy.[7] The compound this compound, based on its structural class, is hypothesized to function as an inhibitor at or upstream of p38 MAPK within this cascade.
Figure 1: The TAK1/p38 MAPK signaling pathway. Stimulation by TNF-α activates TAK1, which in turn activates MKK3/6 and p38 MAPK. The test compound is hypothesized to inhibit this cascade.
A Tiered Assay Development Strategy
A robust screening cascade ensures that hits from a primary screen are biologically relevant and specific. Our strategy employs three sequential assays:
-
Primary Assay (Phospho-p38 HTRF): A high-throughput, homogeneous assay to directly measure the phosphorylation of p38 MAPK in a cellular context. This provides a direct readout of target engagement within the pathway.
-
Secondary Assay (TNF-α AlphaLISA): A functional assay to confirm that inhibition of p38 phosphorylation translates to a downstream biological effect—the reduction of pro-inflammatory cytokine secretion.
-
Counterscreen (Cell Viability): An essential assay to eliminate compounds that show activity in the primary and secondary assays due to non-specific cytotoxicity rather than specific pathway inhibition.
Protocol 1: Phospho-p38 (Thr180/Tyr182) HTRF Assay
This protocol details a "sandwich" immunoassay using HTRF technology to quantify endogenous phosphorylated p38 MAPK in human monocytic THP-1 cells.[8][9] The principle relies on FRET between a donor fluorophore (Europium cryptate) conjugated to an anti-p38 total antibody and an acceptor fluorophore (d2) conjugated to an anti-phospho-p38 (Thr180/Tyr182) antibody.[10] When both antibodies bind to the same activated p38 protein, the donor and acceptor are brought into close proximity, generating a FRET signal proportional to the level of p38 phosphorylation.[11]
Figure 2: Workflow for the phospho-p38 HTRF cell-based assay.
Materials
-
Cells: THP-1 cells (ATCC® TIB-202™)
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Stimulant: Anisomycin (p38 activator, positive control) or Lipopolysaccharide (LPS)
-
Test Compound: this compound, dissolved in DMSO
-
Assay Reagents: HTRF Phospho-p38 (Thr180/Tyr182) Cellular Assay Kit (e.g., from Revvity/Cisbio)
-
Plates: 96-well or 384-well, tissue culture-treated, white, opaque bottom
-
Reader: HTRF-compatible microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Culture THP-1 cells according to standard protocols.
-
Seed cells into a 384-well plate at a density of 50,000 cells/well in 20 µL of culture medium.
-
Scientist's Note: Optimal cell density should be determined during assay development to ensure the signal remains within the linear range of the instrument.[12]
-
-
Serum Starvation:
-
After allowing cells to adhere/settle (4-6 hours), replace the medium with 20 µL of serum-free RPMI-1640.
-
Incubate for 2-4 hours.
-
Rationale: Serum contains growth factors that can elevate basal kinase activity. Starvation synchronizes cells and reduces background signal, increasing the assay window.[13]
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Add 5 µL of the compound dilution to the appropriate wells. For control wells, add 5 µL of medium with DMSO (vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock of Anisomycin (e.g., 10 µg/mL) in serum-free medium.
-
Add 5 µL of the stimulant to all wells except the "unstimulated" control wells. Add 5 µL of medium to the unstimulated wells.
-
Incubate for 30 minutes at 37°C.
-
Rationale: Anisomycin is a potent activator of stress-activated protein kinases, including p38, providing a robust positive control signal.
-
-
Cell Lysis:
-
Add 10 µL of the HTRF kit's supplemented lysis buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer 16 µL of lysate from each well to a low-volume, white 384-well assay plate.
-
Add 4 µL of the HTRF antibody mix (pre-diluted according to the manufacturer's instructions) to each well.
-
Seal the plate and incubate for 4 hours at room temperature (or overnight at 4°C for signal enhancement).
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: TNF-α Secretion AlphaLISA Assay
This protocol measures the amount of TNF-α secreted by cells into the culture supernatant, providing a functional readout of pathway inhibition. The AlphaLISA assay uses donor and acceptor beads.[14] One bead is coated with streptavidin to bind a biotinylated anti-TNF-α antibody, while the other is directly conjugated to a different anti-TNF-α antibody. In the presence of TNF-α, the beads are brought into proximity. Laser excitation of the donor bead produces singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[15][16]
Figure 3: Workflow for the TNF-α secretion AlphaLISA assay.
Materials
-
Cells/Reagents: As per Protocol 1, but using LPS as the stimulant is often preferred for robust cytokine release.
-
Assay Reagents: AlphaLISA Human TNF-α Kit (e.g., from Revvity)
-
Plates: 384-well AlphaPlate™ or similar
-
Reader: Microplate reader with AlphaLISA detection capability
Step-by-Step Protocol
-
Cell Culture and Treatment: Follow steps 1-4 from the HTRF protocol (Section 3.2). It is crucial to use a plate and cell setup identical to the primary screen.
-
Sample Collection:
-
After the stimulation period, carefully transfer 5 µL of the cell culture supernatant from each well to a new 384-well AlphaPlate.
-
Scientist's Note: Avoid disturbing the cell monolayer to prevent contamination of the supernatant with cell debris.
-
-
Detection Reaction:
-
Prepare the mix of AlphaLISA Acceptor beads and Biotinylated Antibody according to the kit manual.
-
Add 10 µL of this mix to each well containing the supernatant.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Donor Bead Addition:
-
Prepare the Streptavidin-Donor bead suspension.
-
Add 10 µL of the donor bead suspension to each well.
-
Critical Step: Donor beads are light-sensitive. This step should be performed under subdued lighting.[16]
-
Seal the plate, protect from light, and incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled reader.
-
Determine TNF-α concentrations by interpolating from a standard curve run in parallel.
-
Plot the TNF-α concentration against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell Viability Counterscreen (MTS Assay)
To ensure that the observed inhibition of p38 phosphorylation and TNF-α secretion is not due to cell death, a cytotoxicity assay must be performed in parallel. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product, which is quantifiable by absorbance.
Step-by-Step Protocol
-
Cell Culture and Treatment: Prepare a plate of cells identical to the one used for the primary assay, including the full dose-response of the test compound (follow steps 1-3 from Section 3.2). The total incubation time should match the combined pre-incubation and stimulation time of the primary assay.
-
MTS Reagent Addition:
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol (typically 20 µL for a 100 µL final volume).
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a standard plate reader.
-
Calculate cell viability as a percentage relative to the vehicle (DMSO) control wells. A specific inhibitor should not significantly reduce cell viability at concentrations where it inhibits the target pathway.
-
Data Analysis and Assay Validation
Data Presentation
Dose-response data should be tabulated and plotted to visualize the compound's effect.
Table 1: Example Phospho-p38 HTRF Assay Data
| Compound Conc. (µM) | Log [Conc.] | HTRF Ratio (Avg) | % Inhibition |
|---|---|---|---|
| 100 | 2.00 | 850 | 98.5 |
| 30 | 1.48 | 910 | 97.4 |
| 10 | 1.00 | 1550 | 85.2 |
| 3 | 0.48 | 3200 | 54.3 |
| 1 | 0.00 | 5500 | 21.4 |
| 0.3 | -0.52 | 6800 | 2.9 |
| 0.1 | -1.00 | 7050 | -0.7 |
| 0 (Vehicle) | N/A | 7000 | 0.0 |
| Unstimulated | N/A | 800 | 100.0 |
Table 2: Summary of Assay Validation Parameters
| Parameter | Value | Acceptance Criteria | Status |
|---|---|---|---|
| Z'-factor | 0.72 | > 0.5 | Pass |
| Signal-to-Background | 8.75 | > 5 | Pass |
| CV% (Controls) | < 10% | < 20% | Pass |
Assay Validation
Before screening, the assay must be validated to ensure it is robust and reliable.[17][18]
-
Z'-factor: This parameter measures the statistical effect size and the quality of the assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., stimulated) and negative (n, e.g., unstimulated or fully inhibited) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[19]
-
Signal-to-Background (S/B) Ratio: Calculated as µp / µn, this ratio indicates the dynamic range of the assay. A higher S/B ratio is desirable.
-
Precision and Robustness: Assessed by evaluating intra- and inter-plate variability (CV%) and ensuring consistent performance across different days and operators.[17]
Conclusion
This application note provides a validated, multi-tiered strategy for the cell-based characterization of this compound and other potential inhibitors of the TAK1/p38 MAPK signaling pathway. By combining a direct, high-throughput measure of target phosphorylation (HTRF) with a functional downstream readout of cytokine secretion (AlphaLISA) and a critical cytotoxicity counterscreen, this framework enables the confident identification and prioritization of specific, biologically active compounds. This robust methodology adheres to the principles of modern drug discovery, ensuring that the generated data is both reliable and translatable.
References
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PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
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Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal, 406(1), 85-104. [Link]
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Jones, D. S., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Annals of the Rheumatic Diseases, 79(Suppl 1), 113. [Link]
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QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. [Link]
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Berthold Technologies. (n.d.). HTRF®. [Link]
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Canovas, B., & Nebreda, Á. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(1), 1-19. [Link]
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]
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Ji, T., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 618233. [Link]
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Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link]
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Ji, T., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 618233. [Link]
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Liu, Y., et al. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology, 9, 654311. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. [Link]
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Bitesize Bio. (2022). A New Frontier in Protein Quantitation: AlphaLISA. [Link]
-
ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. [Link]
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National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
-
Sterling Pharma Solutions. (2023). Applying analytical method validation to cell-based potency assays. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Imidazolone Derivatives
Abstract: Imidazolone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for the discovery of bioactive imidazolone derivatives. We will explore both biochemical and cell-based assay formats, providing field-proven insights and step-by-step protocols to ensure scientific integrity and accelerate the hit-identification process.
The Strategic Imperative for Screening Imidazolone Scaffolds
The imidazolone core is an electron-rich heteroaromatic ring system, a feature that facilitates strong intermolecular interactions with a variety of enzymes, proteins, and receptors.[4] This inherent bioactivity has led to the development of imidazolone-based compounds targeting diverse protein classes, from checkpoint kinases (Chk1/Chk2) to acetylcholine esterase and epidermal growth factor receptor (EGFR).[5][6][7] Given the vast chemical space that can be explored through substitutions on the imidazolone ring, HTS provides the most efficient path to unlocking the therapeutic potential of these compound libraries. The goal of an HTS campaign is to move from a large, diverse collection of compounds to a smaller, validated set of "hits" with confirmed activity.[8][9]
Figure 1: General workflow for a high-throughput screening (HTS) campaign.
Selecting the Right Assay: Biochemical vs. Cell-Based Approaches
The choice of assay is paramount and depends entirely on the biological question being asked. HTS assays are broadly categorized into two types: biochemical and cell-based.[3]
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its molecular target. They are excellent for target-based drug discovery and offer high precision but lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure a compound's effect on living cells, providing more physiologically relevant data that can account for factors like cell permeability and cytotoxicity.[10] They are essential for understanding the functional consequences of target modulation in a biological system.
| Assay Type | Target | Principle | Advantages | Disadvantages |
| Biochemical | Purified enzymes, receptors, proteins | Direct measurement of binding or activity | Mechanistic clarity, lower variability, easier to automate | Lacks cellular context, may miss compounds requiring metabolic activation |
| Cell-Based | Signaling pathways, cell health, gene expression | Measurement of a cellular response | Physiologically relevant, accounts for permeability and toxicity | Higher variability, more complex biology, potential for off-target effects |
Table 1: Comparison of Biochemical and Cell-Based HTS Assay Formats.
Biochemical Assay Protocols for Imidazolone Derivatives
Biochemical assays are ideal for screening imidazolone libraries against specific, purified protein targets like kinases or receptors.
3.1. Fluorescence Polarization (FP) for Competitive Binding
Principle: FP is a homogenous assay technology used to study molecular interactions in solution.[11][12] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, unbound tracer tumbles rapidly, resulting in depolarized emitted light and a low FP signal. When bound to a large protein, its tumbling slows, the emitted light remains polarized, and the FP signal is high.[13] An imidazolone derivative that binds to the target protein will compete with and displace the tracer, causing a decrease in the FP signal.[12]
Figure 2: Principle of a competitive Fluorescence Polarization (FP) assay.
Protocol: FP Competitive Binding Assay in 384-Well Format
-
Assay Buffer Preparation: Prepare an appropriate buffer for your target protein (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Reagent Preparation:
-
Target Protein: Dilute the purified protein to a 2X working concentration in assay buffer. The optimal concentration should be determined experimentally but is typically around the Kd of the tracer.[14]
-
Fluorescent Tracer: Dilute the tracer to a 2X working concentration (e.g., 2 nM) in assay buffer. The concentration should be well below its Kd for the target and provide a stable, robust signal.[14]
-
Imidazolone Compounds: Prepare a 10 mM stock in 100% DMSO. Create intermediate dilutions and then a final 4X working concentration plate (e.g., 40 µM for a 10 µM final screen) in assay buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of 4X imidazolone compound or control (DMSO for negative control, unlabeled ligand for positive control) into a low-volume, black 384-well plate.
-
Add 5 µL of 2X fluorescent tracer to all wells.
-
Add 10 µL of 2X target protein to all wells except those designated for "tracer only" controls (add 10 µL of assay buffer instead).
-
Final volume is 20 µL. The final DMSO concentration should be ≤ 0.5%.
-
-
Incubation & Reading:
-
Seal the plate, centrifuge briefly (e.g., 1200 rpm for 1 min) to bring all components to the bottom.
-
Incubate at room temperature for 60 minutes, protected from light. Incubation time should be optimized to ensure binding equilibrium is reached.
-
Read the plate on a microplate reader equipped for FP, measuring parallel and perpendicular fluorescence emission.
-
-
Data Analysis:
-
Calculate the FP value in millipolarization (mP) units for each well.
-
Determine the assay window using the high (tracer + protein) and low (tracer only) controls.
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|. A Z'-factor > 0.5 is considered excellent for HTS.[15][16]
-
Calculate the percent inhibition for each compound relative to the controls.
-
3.2. AlphaScreen Assay for Protein-Protein Interaction Inhibition
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[17] It utilizes two types of beads: a Donor bead and an Acceptor bead.[18] When a biological interaction brings the beads within close proximity (~200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[18][19] Imidazolone derivatives that disrupt this interaction will prevent the beads from coming close, leading to a decrease in the signal.
Protocol: AlphaScreen PPI Inhibition Assay in 384-Well Format
-
Reagent Preparation:
-
Biotinylated Protein A: Dilute to a 4X working concentration in assay buffer.
-
Tagged Protein B (e.g., GST-tagged): Dilute to a 4X working concentration.
-
Imidazolone Compounds: Prepare 4X compound plates as described in the FP protocol.
-
Bead Mix: Prepare a 2X mix of Streptavidin-Donor beads and Anti-GST-Acceptor beads in the dark. The final concentration of beads needs to be optimized (e.g., 20 µg/mL).
-
-
Assay Procedure (Addition sequence is critical):
-
Dispense 5 µL of 4X imidazolone compound or control into a white 384-well microplate.
-
Add 5 µL of the 4X Biotinylated Protein A and 5 µL of the 4X Tagged Protein B mixture.
-
Incubate for 30 minutes at room temperature to allow for protein interaction and compound binding.
-
Add 10 µL of the 2X bead mix under subdued light.
-
-
Incubation & Reading:
-
Seal the plate with an aluminum foil sealer.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on a microplate reader capable of AlphaScreen detection.
-
-
Data Analysis:
-
Analyze the luminescent signal counts.
-
Calculate Z'-factor and percent inhibition as described for the FP assay.
-
Cell-Based Assay Protocols for Imidazolone Derivatives
Cell-based assays are critical for identifying compounds with activity in a more complex biological setting, often revealing effects on cell viability, proliferation, or specific signaling pathways.[20]
4.1. ATP-Based Cell Viability/Cytotoxicity Assay
Principle: The quantity of adenosine triphosphate (ATP) is a direct indicator of metabolically active, viable cells.[15][21] After cell death, ATP is rapidly degraded. Luminescent ATP detection assays use a thermostable luciferase to catalyze the formation of light from ATP and luciferin; the resulting luminescent signal is directly proportional to the number of viable cells in culture.[15][22] This assay is highly sensitive and has a large dynamic range, making it ideal for HTS.[23]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Harvest and count cells (e.g., MCF-7 breast cancer cells for an anticancer screen).
-
Seed cells into a white, clear-bottom 384-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 20 µL of culture medium.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of imidazolone compounds from the library plates to the cell plates for a final concentration of 10 µM.
-
Include positive controls (e.g., Staurosporine, a potent cytotoxic agent) and negative/vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours (37°C, 5% CO2). The incubation period should be long enough to observe the desired biological effect (e.g., inhibition of proliferation).
-
-
Assay Procedure & Reading:
-
Equilibrate the cell plates and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of culture medium in the well (e.g., 20 µL). This single addition lyses the cells and begins the luminescent reaction.[22]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Normalize the data: % Viability = (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background) * 100.
-
Calculate Z'-factor and identify hits that significantly reduce cell viability.
-
4.2. Luciferase Reporter Gene Assay for Pathway Modulation
Principle: Reporter gene assays are used to monitor the activation or inhibition of a specific signaling pathway.[24][25] Cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a transcriptional response element that is sensitive to a pathway of interest (e.g., CRE for cAMP pathways, NFAT-RE for Ca2+ pathways).[25][26] An imidazolone derivative that modulates the pathway will alter the transcription of the reporter gene, leading to a change in luciferase expression and a corresponding change in the luminescent signal.[27]
Figure 3: Principle of a Luciferase Reporter Gene Assay for pathway modulation.
Protocol: GPCR Pathway Luciferase Reporter Assay
-
Cell Line: Use a stable cell line co-expressing the target GPCR and the luciferase reporter construct (e.g., HEK293 cells with a CRE-luciferase reporter).
-
Cell Plating: Seed cells in a 384-well white plate as described in the cell viability protocol and incubate overnight.
-
Compound Addition:
-
For an agonist screen, add imidazolone compounds directly to the cells.
-
For an antagonist screen, first add the imidazolone compounds, incubate briefly (e.g., 15-30 min), and then add a known agonist at its EC80 concentration.
-
-
Incubation: Incubate for an optimized period (typically 3-6 hours) to allow for transcription and translation of the luciferase reporter.[25]
-
Assay Procedure & Reading:
-
Equilibrate the plate and luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo®) to room temperature.
-
Add the luciferase reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Read luminescence on a microplate reader.
-
-
Data Analysis:
-
For agonist screens, calculate the fold induction over the vehicle control.
-
For antagonist screens, calculate the percent inhibition of the agonist response.
-
Determine the Z'-factor and identify hit compounds.
-
Data Handling and Hit Validation
A primary HTS campaign will generate a large volume of data. It is crucial to implement robust data analysis and hit validation strategies to minimize false positives and negatives.[28][29]
-
Primary Screen: A single concentration screen (e.g., 10 µM) to identify "hits."
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions, often from a freshly prepared sample, to confirm activity.[30]
-
Dose-Response: Confirmed hits are tested in a dilution series (e.g., 8-10 points) to determine their potency (IC50 or EC50).
-
Counter-Screens & Orthogonal Assays: These are essential to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds, luciferase inhibitors) and to confirm that the biological activity is due to interaction with the intended target.[29][30]
Hypothetical Screening Data for an Imidazolone Derivative (ABM-4F)
| Assay Stage | Target | Assay Format | Result | Interpretation |
| Primary Screen | Chk1 Kinase | FP Binding | 88% Inhibition @ 10 µM | Potential Chk1 binder. |
| Hit Confirmation | Chk1 Kinase | FP Binding | 85% Inhibition @ 10 µM | Activity is reproducible. |
| Dose-Response | Chk1 Kinase | FP Binding | IC50 = 0.14 µM | Confirmed as a potent binder.[5] |
| Orthogonal Assay | Chk1 Kinase | Kinase Activity Assay | IC50 = 0.21 µM | Confirmed as a functional inhibitor. |
| Selectivity Screen | Chk2 Kinase | FP Binding | IC50 = 0.25 µM | Dual Chk1/Chk2 inhibitor.[5] |
| Cell-Based Assay | MCF-7 Cells | ATP Viability Assay | GI50 = 1.1 µM | Compound is cell-permeable and cytotoxic. |
Table 2: Example hit validation cascade for a hypothetical imidazolone derivative.
Conclusion
The successful application of HTS to identify novel, bioactive imidazolone derivatives requires a carefully considered strategy that begins with the selection of a robust and relevant assay. Both biochemical and cell-based approaches provide valuable, complementary information. By implementing rigorous assay validation, including the consistent calculation of the Z'-factor, and a systematic hit confirmation process, researchers can confidently identify high-quality lead compounds from large libraries. The protocols and insights provided in this guide serve as a foundation for building effective screening campaigns to explore the rich pharmacological potential of the imidazolone scaffold.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- PubMed. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs.
- PubMed. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- PubMed. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
- National Institutes of Health (NIH). (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
- Springer. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
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- BMG LABTECH. (n.d.). AlphaScreen.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
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- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
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Application Notes & Protocols: Evaluating 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is not extensively available in current scientific literature. The following application notes and protocols are a synthesized guide based on the evaluation of structurally similar imidazolone derivatives and generalized methodologies for testing novel anti-cancer compounds.[1] Researchers must adapt these protocols based on the specific empirical characteristics of the compound of interest.
Introduction
The discovery and preclinical evaluation of novel small molecules are foundational to advancing cancer therapy. The imidazolone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer effects.[2] Compounds incorporating the imidazole core have been investigated as inhibitors of critical signaling pathways that drive tumorigenesis.[3]
This document provides a comprehensive guide for the initial in vitro assessment of This compound , a novel investigational compound. We will outline its potential mechanisms of action based on related structures and provide detailed, field-proven protocols for evaluating its efficacy in cancer cell lines. The methodologies described herein are designed to be self-validating systems, enabling researchers to generate reliable and reproducible data on the compound's anti-proliferative, cytotoxic, and cell cycle-modulating properties.[4]
Proposed Mechanism of Action: Kinase Inhibition
Derivatives of the 2-(4-fluorophenyl) imidazol-5-one scaffold have shown inhibitory activity against key protein kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] CDKs are crucial for cell cycle regulation, and their deregulation is a hallmark of cancer.[5] VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Therefore, a plausible hypothesis is that this compound may exert its anti-cancer effects by inhibiting one or more protein kinases, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
Caption: Proposed inhibitory action on key protein kinases.
Quantitative Data Summary: A Template for Efficacy
A critical first step in evaluating a novel compound is to quantify its inhibitory effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the most common metric. The following table provides a template for summarizing hypothetical IC50 data for this compound across a panel of relevant cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HCT116 | Colorectal Carcinoma | 11.5 |
| A549 | Lung Carcinoma | 22.8 |
| PC-3 | Prostate Adenocarcinoma | 35.1 |
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.
Causality: The rationale is that viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Caption: Workflow for determining cell viability via MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[7]
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed approximately 5 x 10^5 cells in 6-well plates. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically provided in a kit) to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Causality: Propidium Iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C overnight.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
References
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- BenchChem. Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. BenchChem.
- Abo-Elanwar YA, Mostafa AS, El-Sayed MAA, Nasr MNA. Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. 2019;9(05):001-011.
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Zucchetti M, Davoli E, D'Incalci M. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology Studies”. Anticancer Research. 2019;39(7):3901-3905. Available from: [Link]
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JoVE. Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. 2025. Available from: [Link]
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Behmaram R, et al. Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. International Journal of Chemistry. 2017;9(2):45. Available from: [Link]
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Al-Ostath H, et al. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences. 2023;24(13):11044. Available from: [Link]
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Khan I, et al. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one Derivatives. Molecules. 2022;27(20):6897. Available from: [Link]
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Pereira C, et al. Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry & Medicinal Chemistry. 2018;13(18):1930-1937. Available from: [Link]
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Behmaram R, et al. Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. ResearchGate. 2017. Available from: [Link]
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Tran P, et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. 2025;294:117735. Available from: [Link]
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Reed J, et al. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. 2021;2021(4):M1269. Available from: [Link]
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Yilmaz I, et al. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery. 2020. Available from: [Link]
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Zhang Q, et al. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and inhibiting the Notch-Akt Signaling Pathway. Journal of Cancer. 2022;13(6):2053-2064. Available from: [Link]
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Vinayak V, et al. Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. ResearchGate. 2020. Available from: [Link]
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Tudor C, et al. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. 2023;24(24):17462. Available from: [Link]
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El-Naggar AM, et al. New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate. 2025. Available from: [Link]
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Request PDF. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available from: [Link]
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Al-Ostath H, et al. 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Journal of Biomolecular Structure and Dynamics. 2024. Available from: [Link]
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Leuther L, et al. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E. 2009;65(Pt 11):o2745. Available from: [Link]
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Giovannetti E, et al. New Imidazo[2,1- b][1]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research. 2020;40(9):4913-4919. Available from: [Link]
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Tran P, et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Scholars @ UT Health San Antonio. 2025. Available from: [Link]
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Application Notes and Protocols for the In Vivo Formulation of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Introduction: Navigating the Challenges of Poorly Soluble Compounds in Preclinical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the formulation of 4-(4-fluoro-phenyl)-1,3-dihydro-imidazol-2-one and other similarly challenging molecules for in vivo studies. We will move beyond a simple recitation of recipes and delve into the underlying principles of formulation science, empowering the researcher to make informed decisions based on the specific physicochemical properties of their compound.
Part 1: Pre-formulation Assessment - The Blueprint for a Successful Formulation
Before embarking on the preparation of a formulation, a thorough understanding of the physicochemical properties of this compound is paramount. The data gathered in this phase will dictate the most appropriate formulation strategy.
Essential Physicochemical Characterization
| Parameter | Experimental Method(s) | Importance in Formulation Design |
| Aqueous Solubility | Shake-flask method in water and relevant buffers (pH 1.2, 4.5, 6.8) | Directly informs the need for solubility enhancement and the potential for pH-dependent absorption. |
| pKa | Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis | Determines the ionization state of the molecule at different physiological pH values, which impacts solubility and membrane permeability. |
| LogP / LogD | Shake-flask method (n-octanol/water), HPLC-based methods | Indicates the lipophilicity of the compound. A high LogP suggests that lipid-based formulations may be a viable strategy.[5][6] |
| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC) | Provides information on the crystalline nature and stability of the solid form. A high melting point can correlate with low solubility. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Microscopy | Identifies the crystalline form (polymorphs) or amorphous nature of the drug substance. Different solid forms can have different solubilities and dissolution rates. |
| Chemical Stability | HPLC-based stability studies in different pH buffers and temperatures | Ensures the compound does not degrade in the chosen formulation vehicle or during the course of the experiment. |
Interpreting the Data: A Decision-Making Workflow
The results from the pre-formulation assessment will guide the selection of a suitable formulation strategy. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for selecting a formulation strategy.
Part 2: Formulation Protocols for In Vivo Studies
Based on the likely characteristics of a poorly soluble, neutral heterocyclic compound, we present three common and effective formulation strategies. It is crucial to test the physical and chemical stability of the final formulation before administration.
Protocol 1: Co-solvent System
This approach is often the first to be explored due to its relative simplicity. Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar compounds.
Rationale: Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol can create a more favorable environment for lipophilic molecules. Surfactants such as Tween® 80 or Cremophor® EL are often included to improve wetting and prevent precipitation upon dilution in the gastrointestinal tract.
Recommended Vehicle Composition:
| Component | Function | Concentration Range (% v/v) |
| PEG 400 | Primary solubilizing agent | 10 - 60% |
| Propylene Glycol | Co-solvent | 10 - 40% |
| Ethanol | Co-solvent | 5 - 20% |
| Tween® 80 | Surfactant/Wetting agent | 1 - 10% |
| Saline or Water | Aqueous phase | q.s. to 100% |
Step-by-Step Protocol:
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add the organic co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) to the vial.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (30-40°C) may be applied if necessary, but stability at this temperature must be confirmed.
-
Add the surfactant (e.g., Tween® 80) and mix thoroughly.
-
Slowly add the aqueous phase (saline or water) dropwise while continuously vortexing. This is a critical step to prevent precipitation.
-
Once all components are added, visually inspect the solution for any signs of precipitation or immiscibility. The final formulation should be a clear solution.
-
Measure the final pH and adjust if necessary, keeping in mind the compound's stability profile.
-
Sterile filter the final solution through a 0.22 µm syringe filter if intended for parenteral administration.
Self-Validation:
-
Clarity: The final solution must be clear and free of particulates.
-
Dilution Test: Perform a 1:10 and 1:100 dilution in saline or PBS to simulate dilution in body fluids. The solution should remain clear for a relevant period (e.g., 1-2 hours).
-
Stability: Store an aliquot of the formulation at the intended storage temperature and at room temperature for 24-48 hours and re-inspect for precipitation.
Protocol 2: Amorphous Solid Dispersion for Oral Administration
For oral dosing, creating an amorphous solid dispersion can significantly enhance the dissolution rate and oral bioavailability.[2][7] This involves dissolving the drug and a polymer carrier in a common solvent and then removing the solvent, leaving the drug dispersed in an amorphous state within the polymer matrix.
Rationale: The amorphous form of a drug has a higher free energy and thus higher apparent solubility and faster dissolution compared to its crystalline form. Polymers like Hydroxypropyl Methylcellulose (HPMC) or Povidone (PVP) can stabilize the amorphous state and prevent recrystallization.[2]
Experimental Workflow:
Caption: Workflow for preparing an amorphous solid dispersion.
Step-by-Step Protocol (using Film Evaporation):
-
Select a suitable polymer (e.g., HPMC, PVP K30) and a volatile solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Dissolve this compound and the chosen polymer (e.g., in a 1:1 to 1:4 drug-to-polymer ratio by weight) in the solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin film on the flask wall.
-
Further dry the film under high vacuum for several hours to remove residual solvent.
-
Scrape the solid dispersion from the flask. The resulting material should be a fine powder.
-
Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).
-
For dosing, the amorphous powder can be suspended in an aqueous vehicle, often containing a wetting agent (e.g., 0.5% methylcellulose with 0.1% Tween® 80).
Self-Validation:
-
Amorphous Confirmation: XRPD and DSC are essential to confirm the absence of crystallinity.
-
Dissolution Testing: Perform an in vitro dissolution test comparing the solid dispersion to the crystalline drug. A significant increase in dissolution rate should be observed.
-
Suspension Stability: The final suspension for dosing should be uniform and easily re-suspended upon gentle shaking.
Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
For highly lipophilic compounds, lipid-based formulations can be extremely effective.[4][5][6] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the contents of the stomach.
Rationale: The drug is pre-dissolved in the lipid vehicle. Upon emulsification in the gut, the drug is presented in a solubilized state within fine oil droplets, providing a large surface area for absorption. The formulation components can also enhance lymphatic uptake.
Recommended Vehicle Composition (Type IIIA/B SEDDS):
| Component | Function | Example | Concentration Range (% w/w) |
| Oil Phase | Drug solvent | Capryol™ 90, Labrafil® M 1944 CS | 20 - 50% |
| Surfactant | Emulsifier | Kolliphor® EL, Tween® 80 | 30 - 60% |
| Co-solvent | Aids solubilization | Transcutol® HP, PEG 400 | 10 - 30% |
Step-by-Step Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Weigh the oil, surfactant, and co-solvent into a glass vial based on the desired ratio.
-
Heat the mixture to approximately 40°C and stir until a homogenous, isotropic mixture is formed.
-
Add and dissolve the required amount of the drug into the vehicle mixture. Continue stirring until a clear solution is obtained.
-
Cool the mixture to room temperature.
-
The final product is a liquid or semi-solid that can be filled into capsules for oral dosing.
Self-Validation:
-
Emulsification Performance: Add one drop of the SEDDS formulation to 100 mL of water with gentle stirring. It should rapidly form a clear to bluish-white emulsion.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. Droplet sizes in the nanometer range are desirable.
-
Thermodynamic Stability: The formulation should not show any signs of phase separation or drug precipitation after centrifugation or multiple freeze-thaw cycles.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on overcoming its likely poor aqueous solubility. There is no one-size-fits-all solution; the choice of formulation strategy must be data-driven. By first conducting a thorough pre-formulation assessment to understand the compound's unique physicochemical properties, researchers can then select and optimize a suitable vehicle using the protocols outlined in this guide. Whether employing a co-solvent system for initial screening, an amorphous solid dispersion for enhanced oral absorption, or a sophisticated lipid-based system for a highly lipophilic candidate, a systematic and well-validated approach to formulation is essential to unlocking the therapeutic potential of new chemical entities.
References
- Significance of excipients to bioavailability of poorly water-soluble drugs.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation of poorly water-soluble drugs for oral administr
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. future4200.com [future4200.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Application Notes and Protocols for Investigating Protein Binding of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Introduction: Unraveling the Molecular Interactions of a Promising Scaffold
The compound 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry. While the specific biological targets of this particular molecule are not yet fully elucidated, the imidazol-2-one core is a privileged scaffold found in compounds with a wide range of biological activities. This application note serves as a comprehensive guide for researchers aiming to identify and characterize the protein binding partners of this compound.
This document provides a strategic workflow, detailing a suite of robust biophysical and cell-based assays to confirm and quantify protein-ligand interactions. We will proceed from initial binding validation and kinetic analysis using Surface Plasmon Resonance (SPR), to thermodynamic characterization with Isothermal Titration Calorimetry (ITC), and finally to target engagement confirmation in a cellular environment via the Cellular Thermal Shift Assay (CETSA). This multi-faceted approach ensures a high degree of confidence in the identification and characterization of bona fide protein targets.
I. Initial Hit Validation and Kinetic Profiling with Surface Plasmon Resonance (SPR)
Principle of the Technique: SPR is a label-free optical biosensing technique that measures the binding of an analyte (in this case, this compound) to a ligand (the putative target protein) immobilized on a sensor surface.[1][2] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[3]
Rationale for Use: SPR is an ideal initial step as it provides rich kinetic information, requires relatively small amounts of protein, and can rapidly screen for binding against a panel of potential targets. Its real-time nature helps to identify and eliminate non-specific binders or assay artifacts early in the process.[4]
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR-based analysis of protein binding.
Detailed Protocol: SPR
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (for small molecule analysis, a higher density is often required).[4]
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer. It is crucial to maintain a constant, low percentage of DMSO (e.g., 1-2%) across all concentrations to minimize solvent effects.
-
Inject the compound dilutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases in real-time.
-
Between injections, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the sensorgrams.
-
Globally fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters.
-
Data Presentation: SPR Results
| Parameter | Value |
| Association Rate (k_on) | 1.5 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 3.0 x 10⁻³ s⁻¹ |
| Dissociation Constant (K_D) | 200 nM |
II. Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
Principle of the Technique: ITC directly measures the heat change that occurs when two molecules interact.[5] By titrating the compound into a solution of the target protein, the heat released or absorbed during binding is measured.[6] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[7]
Rationale for Use: ITC is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in a single experiment. It is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts. The determination of enthalpy and entropy provides deeper insights into the forces driving the binding event.
Experimental Workflow: ITC Analysis
Caption: Workflow for ITC-based thermodynamic analysis.
Detailed Protocol: ITC
-
Sample Preparation:
-
Extensively dialyze the purified target protein against the chosen ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Dissolve the this compound in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heats of dilution.[7]
-
Accurately determine the concentrations of both the protein and the compound.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe. A common starting point is to have the compound concentration in the syringe at 10-15 times the protein concentration in the cell.
-
Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium between each injection.
-
Perform a control experiment by injecting the compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of compound to protein to generate the binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[8]
-
Data Presentation: ITC Results
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (K_D) | 225 nM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | +5.2 cal/mol·K |
III. In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Principle of the Technique: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[9] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. A ligand-bound protein will be more resistant to thermal denaturation and aggregation, resulting in more soluble protein at higher temperatures compared to the untreated control.[10]
Rationale for Use: This technique is crucial for validating that the compound binds to its intended target within the complex environment of a living cell.[11] It helps to bridge the gap between in vitro biophysical data and cellular activity by confirming target engagement under more physiologically relevant conditions.[9]
Experimental Workflow: CETSA
Caption: Workflow for CETSA to determine in-cell target engagement.
Detailed Protocol: CETSA
-
Cell Treatment and Heating:
-
Culture cells known to express the target protein to an appropriate density.
-
Treat the cells with this compound at the desired concentration. Include a vehicle-only (e.g., DMSO) control.
-
Incubate the cells to allow for compound uptake and target binding.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method such as freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the specific target protein in the soluble fraction using a suitable method like Western blotting or an ELISA-based technique.
-
Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the midpoint of the melting curve (T_m) between the treated and untreated samples represents the thermal shift (ΔT_m) induced by compound binding.
-
Data Presentation: CETSA Results
| Treatment | Melting Temperature (T_m) |
| Vehicle (DMSO) | 52.3 °C |
| 10 µM Compound | 56.8 °C |
| Thermal Shift (ΔT_m) | +4.5 °C |
IV. Synthesizing the Evidence for Confident Target Identification
The power of this multi-technique approach lies in the convergence of evidence. A successful investigation would yield a consistent narrative across all three assays:
-
SPR would confirm a direct interaction and provide the binding kinetics, establishing the affinity of the compound for the purified protein.
-
ITC would corroborate the binding affinity determined by SPR and, crucially, reveal the thermodynamic drivers of the interaction (whether it is enthalpy- or entropy-driven).
-
CETSA would provide the ultimate validation, demonstrating that the compound engages the target protein within its native cellular context, thereby linking the biophysical data to a physiological setting.
By following these detailed protocols, researchers can build a robust and compelling case for the protein binding partners of this compound, paving the way for further mechanistic studies and potential therapeutic development.
References
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2020). ACS Publications. Retrieved from [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved from [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Sealy Center for Structural Biology & Molecular Biophysics. Retrieved from [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2023). Drug Hunter. Retrieved from [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). NIH. Retrieved from [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]
-
The Working Principle of Isothermal Titration Calorimetry. (2015). AZoM.com. Retrieved from [Link]
-
Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2023). YouTube. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. Retrieved from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Taylor & Francis Online. Retrieved from [Link]
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- 3. drughunter.com [drughunter.com]
- 4. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fluorinated Compounds in PET Imaging Studies
Introduction: The Central Role of Fluorine-18 in Positron Emission Tomography
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides sensitive, quantitative insights into biological processes in vivo.[1][2] The utility of PET is critically dependent on the development of specific and effective radiotracers.[1][2] Among the available positron-emitting radionuclides, Fluorine-18 (¹⁸F) has emerged as the workhorse of clinical and preclinical PET imaging for several compelling reasons.[1][3]
The relatively long half-life of ¹⁸F (109.8 minutes) is a key advantage, allowing for multi-step, complex radiosyntheses and enabling the transportation of ¹⁸F-labeled radiopharmaceuticals to imaging centers that lack an on-site cyclotron.[1] Furthermore, the low positron energy of ¹⁸F results in a short travel distance in tissue before annihilation, which contributes to higher resolution PET images.[4] The versatility of fluorine chemistry allows for the labeling of a wide array of molecules, from small drug candidates to large biomolecules, often with minimal perturbation of their biological activity.[5]
This guide provides a comprehensive overview of the principles and practices governing the use of fluorinated compounds in PET imaging. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to support the successful implementation of ¹⁸F-PET imaging studies.
The Radiochemistry of Fluorine-18: From Production to Labeling
The journey of an ¹⁸F-labeled radiotracer begins with the production of the radionuclide and culminates in its incorporation into a target molecule. Understanding the underlying radiochemistry is paramount for ensuring high-yield, high-purity production of PET tracers.
Production of [¹⁸F]Fluoride
The most common method for producing ¹⁸F is the proton bombardment of ¹⁸O-enriched water in a cyclotron, via the ¹⁸O(p,n)¹⁸F nuclear reaction.[6] This method yields no-carrier-added (n.c.a.) aqueous [¹⁸F]fluoride ([¹⁸F]F⁻), which is the primary precursor for most ¹⁸F-labeling reactions.[7] The resulting aqueous solution of [¹⁸F]F⁻ is then transferred to a shielded "hot cell" for subsequent chemical synthesis.
Key Fluorination Strategies
The incorporation of ¹⁸F into a molecule of interest is typically achieved through either nucleophilic or electrophilic fluorination. The choice of strategy depends on the chemical nature of the precursor molecule and the desired position of the ¹⁸F label.
Nucleophilic substitution with [¹⁸F]fluoride is the most prevalent method for synthesizing ¹⁸F-labeled PET tracers.[3][8] This approach offers the advantage of using the readily available, high specific activity n.c.a. [¹⁸F]F⁻ produced from the cyclotron. However, the nucleophilicity of the fluoride ion is significantly diminished in aqueous solution due to strong hydrogen bonding.[1] Therefore, a critical step in nucleophilic fluorination is the removal of water and the activation of the fluoride ion. This is typically achieved by trapping the aqueous [¹⁸F]F⁻ on an anion exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst, such as a potassium-Kryptofix® 222 (K₂₂₂) complex, in an aprotic organic solvent.[6]
The activated, "naked" [¹⁸F]fluoride can then efficiently displace a good leaving group (e.g., tosylate, mesylate, triflate, or a halogen) from a precursor molecule in a classic Sₙ2 or SₙAr reaction.[6]
Electrophilic fluorination involves the use of an electrophilic ¹⁸F source, most commonly [¹⁸F]F₂ gas.[1][7] This method is often employed for labeling electron-rich aromatic rings or when a nucleophilic approach is not feasible. A significant drawback of electrophilic fluorination is the production of carrier-added [¹⁸F]F₂, which results in a lower specific activity of the final product.[2][7] This is because stable ¹⁹F₂ gas must be added to the cyclotron target to facilitate the recovery of the produced [¹⁸F]F₂.[2] Lower specific activity can be problematic for imaging low-density targets like neuroreceptors.[2]
More recently, methods have been developed to generate more selective and less reactive electrophilic fluorinating agents from [¹⁸F]F₂, such as [¹⁸F]acetylhypofluorite and [¹⁸F]Selectfluor.[1] Additionally, innovative approaches are being explored to generate electrophilic ¹⁸F reagents from the more readily available [¹⁸F]fluoride.[7][9]
Table 1: Comparison of Nucleophilic and Electrophilic Fluorination Strategies
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |
| ¹⁸F Source | No-carrier-added [¹⁸F]Fluoride | Carrier-added [¹⁸F]F₂ or derivatives |
| Specific Activity | High | Low to moderate |
| Precursor Requirements | Precursor with a good leaving group | Electron-rich precursor (e.g., organostannane, organoborane) |
| Reaction Conditions | Often requires anhydrous conditions and heating | Can be performed under milder conditions |
| Common Applications | Aliphatic and aromatic substitutions | Labeling of electron-rich arenes |
| Advantages | High specific activity, readily available ¹⁸F source | Can label positions not accessible by nucleophilic attack |
| Disadvantages | Sensitivity to water, harsh reaction conditions can be limiting[8] | Lower specific activity, [¹⁸F]F₂ is highly reactive and less selective[1] |
Automated Radiosynthesis
Given the short half-life of ¹⁸F and the need to handle high levels of radioactivity, the automation of radiopharmaceutical production is essential for ensuring safety, reproducibility, and compliance with Good Manufacturing Practice (GMP).[10] Commercially available automated synthesis modules are widely used for the routine production of ¹⁸F-labeled compounds, particularly [¹⁸F]FDG.[10][11][12] These modules integrate the steps of [¹⁸F]fluoride trapping, solvent evaporation, radiolabeling reaction, and purification into a single, computer-controlled process.[12]
Application Note 1: Automated Synthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)
[¹⁸F]FDG is the most widely used PET radiotracer, serving as a glucose analog to map metabolic activity in oncology, neurology, and cardiology.[6][13][14] Its synthesis is a prime example of a robust and highly optimized nucleophilic fluorination reaction, routinely performed on automated platforms.[15][16]
Principle
The synthesis of [¹⁸F]FDG involves the nucleophilic substitution of a mannose triflate precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) with activated [¹⁸F]fluoride, followed by hydrolysis of the protecting acetyl groups.[6]
Workflow Diagram
Caption: Automated synthesis workflow for [¹⁸F]FDG.
Detailed Protocol (Example using a cassette-based automated synthesizer)
This protocol is a generalized representation. Specific parameters will vary depending on the synthesizer model.[11][15][16]
-
System Preparation:
-
Install a sterile, single-use cassette into the synthesis module.
-
Load the required reagents into the appropriate vials on the cassette, including the mannose triflate precursor, acetonitrile, sterile water, hydrolysis solution (e.g., HCl or NaOH), and neutralization buffer.
-
Perform automated system pre-checks (e.g., leak tests, temperature verification).[15]
-
-
[¹⁸F]Fluoride Delivery and Activation:
-
Transfer the aqueous [¹⁸F]fluoride from the cyclotron target to the synthesis module.
-
The synthesizer automatically passes the solution through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix® 222 in acetonitrile.
-
The mixture is heated under a stream of nitrogen or under vacuum to perform azeotropic drying, removing residual water.
-
-
Radiolabeling Reaction:
-
The mannose triflate precursor, dissolved in acetonitrile, is automatically added to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel.
-
The reaction vessel is heated (typically 80-120°C) for a set period (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.
-
-
Hydrolysis (Deprotection):
-
After cooling the reaction mixture, the solvent is evaporated.
-
A hydrolysis solution (e.g., 1N HCl) is added, and the mixture is heated to remove the acetyl protecting groups.
-
-
Purification and Formulation:
-
The crude product is passed through a series of purification cartridges (e.g., an alumina cartridge to remove unreacted fluoride and a C18 cartridge to retain the [¹⁸F]FDG while allowing more polar impurities to pass through).
-
The purified [¹⁸F]FDG is eluted from the C18 cartridge with sterile water.
-
The final product is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free collection vial. The final solution is typically buffered to a physiological pH.
-
Application Note 2: Quality Control of ¹⁸F-Labeled Radiopharmaceuticals
Ensuring the quality and safety of radiopharmaceuticals for clinical use is non-negotiable. Rigorous quality control (QC) testing is performed on every batch of an ¹⁸F-labeled tracer before it is released for administration.[17][18][19] These tests must comply with pharmacopeial standards (e.g., USP, EP) and regulatory guidelines.[19]
Table 2: Standard Quality Control Tests for [¹⁸F]FDG
| QC Test | Specification (Example) | Method | Rationale |
| Radionuclidic Identity | Half-life of 105-115 min | Half-life measurement, Gamma Spectroscopy | Confirms the presence of ¹⁸F and the absence of other gamma-emitting radionuclides.[19] |
| Radiochemical Purity | ≥ 95% [¹⁸F]FDG | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) | Ensures that the radioactivity is primarily from the desired compound and not from radioactive impurities.[19][20] |
| Chemical Purity | e.g., < 50 µg/mL Kryptofix® 222 | Gas Chromatography (GC) or spot test | Limits the amount of non-radioactive chemical impurities that could cause pharmacological effects or toxicity.[19] |
| pH | 4.5 - 7.5 | pH meter or pH paper | Ensures the final product is suitable for intravenous injection.[19][20] |
| Residual Solvents | e.g., < 410 ppm Acetonitrile | Gas Chromatography (GC) | Limits the amount of organic solvents remaining from the synthesis process.[19] |
| Sterility | No microbial growth | Incubation in culture media | Ensures the product is free from microbial contamination. (Note: This test is often completed after product release due to the short half-life).[19] |
| Bacterial Endotoxins | < 175 EU/V (where V is the max. dose in mL) | Limulus Amebocyte Lysate (LAL) test | Ensures the product is free from pyrogens that can cause a fever response.[19][20] |
| Filter Integrity Test | Pass (e.g., bubble point test) | Pressure hold test | Provides an indirect assurance of sterility by confirming the integrity of the final sterilizing filter.[19] |
Protocol: Preclinical PET/CT Imaging with ¹⁸F-Labeled Tracers
Preclinical PET imaging in small animal models is a cornerstone of drug development and biomedical research.[21][22][23] Standardization of imaging protocols is crucial for obtaining reproducible and quantitatively accurate data.[21][22][23][24] This protocol provides a general framework for conducting a static ¹⁸F-PET/CT study in a mouse model.
Workflow Diagram
Caption: General workflow for a preclinical PET/CT imaging study.
Step-by-Step Methodology
-
Animal Preparation:
-
Fasting: For metabolic tracers like [¹⁸F]FDG, fast the animal for 4-12 hours prior to tracer injection to reduce background glucose levels.[25] Water should be available ad libitum. For other tracers, fasting may not be necessary.
-
Anesthesia: Induce anesthesia using an appropriate agent (e.g., inhalation of 1.5-2% isoflurane in oxygen).[25] Maintain anesthesia throughout the procedure.
-
Catheterization: Place a catheter in the lateral tail vein for accurate intravenous administration of the radiotracer.
-
Temperature Maintenance: Place the animal on a heated scanner bed or use a heating lamp to maintain body temperature (approx. 37°C), as hypothermia can alter tracer biodistribution.
-
-
Radiotracer Administration:
-
Draw a precise dose of the ¹⁸F-labeled tracer (typically 3.7-11.1 MBq or 100-300 µCi for a mouse) into a syringe.
-
Accurately measure the activity in the syringe using a dose calibrator before and after injection to determine the injected dose.
-
Administer the tracer as a bolus via the tail vein catheter, followed by a small saline flush (e.g., 50-100 µL).
-
-
Uptake Period:
-
Allow the tracer to distribute throughout the body for a specific uptake period. For [¹⁸F]FDG, this is typically 60 minutes. The optimal uptake time will vary depending on the tracer's pharmacokinetics.
-
It is critical to maintain the animal under anesthesia and at a stable body temperature during this period.[25]
-
-
Image Acquisition:
-
Position the anesthetized animal in the center of the PET/CT scanner's field of view.
-
Perform a CT scan (typically 5-10 minutes) to provide anatomical reference and for attenuation correction of the PET data.
-
Immediately following the CT scan, acquire a static PET scan (typically 10-20 minutes). For dynamic studies, PET acquisition would begin just before tracer injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation (using the CT data), scatter, and radioactive decay.
-
Co-register the PET and CT images.
-
Using imaging software, draw Regions of Interest (ROIs) over various organs or tumors on the co-registered images.
-
Quantify the radioactivity concentration within each ROI. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Applications in Drug Development
¹⁸F-PET imaging is an invaluable tool in the drug development pipeline, providing critical data on drug behavior in vivo.[26][27][28]
-
Pharmacokinetics and Biodistribution: By labeling a drug candidate with ¹⁸F, its absorption, distribution, metabolism, and excretion (ADME) can be directly visualized and quantified non-invasively.[29][30][31] This provides crucial information on whether the drug reaches its intended target tissue in sufficient concentrations.
-
Target Engagement and Pharmacodynamics: PET can be used to measure a drug's interaction with its molecular target (target engagement). This can be done by using an ¹⁸F-labeled version of the drug itself or through competition studies where an ¹⁸F-labeled ligand for the target is displaced by the unlabeled drug.[26] Furthermore, PET can measure the downstream pharmacodynamic effects of a drug, for example, by using [¹⁸F]FDG to assess changes in tumor metabolism in response to an anti-cancer therapy.[26]
-
Patient Stratification: ¹⁸F-PET can be used to identify patients most likely to respond to a particular therapy by assessing the presence and level of a specific drug target, aiding in the design of more efficient clinical trials.
Conclusion
The use of fluorinated compounds, particularly those labeled with ¹⁸F, has revolutionized molecular imaging with PET. The favorable characteristics of ¹⁸F, combined with robust and versatile radiochemistry, have led to the development of a vast portfolio of radiotracers that are integral to modern clinical practice and biomedical research. From the automated synthesis and stringent quality control of workhorse tracers like [¹⁸F]FDG to the development of novel probes for specific molecular targets, ¹⁸F chemistry continues to be a driving force in the field. The detailed protocols and application notes provided herein offer a foundation for researchers and drug developers to harness the power of ¹⁸F-PET, enabling deeper insights into biology and accelerating the translation of new therapies from the laboratory to the clinic.
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Kim, D.W., et al. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. National Institutes of Health.
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Salahi, A., et al. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Institutes of Health.
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Wang, Y., et al. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications.
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Sharma, S., et al. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years. National Institutes of Health.
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Bernard, B.F., et al. Silicon-[ 18 F]Fluorine Radiochemistry: Basics, Applications and Challenges. MDPI.
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Gao, M., et al. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. National Institutes of Health.
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Al-Karmi, A.Z., et al. Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health.
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Application Notes and Protocols: Preclinical Evaluation of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to the experimental design and execution of preclinical studies for novel kinase inhibitors. It offers a strategic framework, practical protocols, and insights into the scientific rationale behind key experimental choices, aiming to equip researchers with the knowledge to conduct robust and self-validating preclinical evaluations.
Introduction: The Kinase Inhibitor Drug Discovery Landscape
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Their dysregulation, through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer.[2][3] This has made them one of the most important classes of "druggable" targets in modern medicine.[4] The journey of a novel kinase inhibitor from a promising compound to a potential therapeutic is a multi-step process, with preclinical evaluation forming the critical bridge between initial discovery and human clinical trials.[4][5]
This guide provides a comprehensive overview of the experimental design for the preclinical evaluation of novel kinase inhibitors. It is structured to follow the logical progression of drug development, from initial biochemical characterization to in vivo efficacy and safety studies. The emphasis is on not just the "how" but the "why" behind each experimental choice, fostering a deeper understanding of the data generated and its implications for clinical translation.
The Preclinical Evaluation Workflow: A Phased Approach
The preclinical evaluation of a kinase inhibitor is not a linear path but rather an iterative process of hypothesis testing and data-driven decision-making. The overall workflow can be conceptualized into three key phases, each with its own set of critical questions and experimental endpoints.
Caption: High-level overview of the preclinical evaluation workflow for kinase inhibitors.
Phase 1: In Vitro Characterization - Foundational Insights
The initial phase of preclinical evaluation focuses on the direct interaction between the inhibitor and its purified kinase target. These biochemical assays provide fundamental information about the compound's potency, selectivity, and mechanism of action.[4]
Target Engagement and Potency Determination
Scientific Rationale: The first critical question is whether the compound directly interacts with and inhibits the intended kinase target.[4] The potency of this inhibition, typically measured as the half-maximal inhibitory concentration (IC50), is a key parameter for lead optimization.[4][6]
Key Assays:
-
Radiometric Assays: Considered a gold standard, these assays directly measure the incorporation of a radiolabeled phosphate group onto a substrate.[4]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the depletion of ATP, which is consumed during the kinase reaction.[7] A higher luminescent signal indicates greater inhibition.[7]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[4]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding affinity (Kd) between the inhibitor and the kinase, providing insights into the thermodynamics of the interaction.[4]
Protocol: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in a suitable kinase buffer. Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.
-
Signal Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Typical Value Range |
| IC50 | Concentration of inhibitor required to reduce kinase activity by 50%. | nM to µM |
| Ki | Inhibition constant, representing the binding affinity of the inhibitor. | nM to µM |
| Kd | Dissociation constant, a measure of binding affinity from biophysical assays. | nM to µM |
Selectivity and Off-Target Profiling
Scientific Rationale: Kinases share a high degree of structural similarity, particularly in the ATP-binding pocket.[4] Therefore, it is crucial to assess the selectivity of a novel inhibitor to minimize the risk of off-target effects and associated toxicities.[4]
Key Assays:
-
Kinome-Wide Profiling: Screening the inhibitor against a large panel of kinases (often hundreds) provides a comprehensive view of its selectivity.[4][8] Services like KINOMEscan® employ a competitive binding assay to measure the interaction of the compound with a vast array of kinases.[8]
-
Chemical Proteomics: Techniques like the kinobead assay utilize affinity probes to capture and quantify the interaction of the inhibitor with kinases in a cell lysate, providing a more physiologically relevant assessment of selectivity.[9]
Caption: Illustrative diagram of kinase inhibitor selectivity.
Mechanism of Action (MoA) Determination
Scientific Rationale: Understanding how an inhibitor interacts with its target kinase is crucial for rational drug design and predicting potential resistance mechanisms.
Key Assays:
-
Kinetic Analysis: By measuring the inhibitor's effect on the kinase reaction rate at varying ATP and substrate concentrations, one can determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[4]
-
Structural Biology: Co-crystallization of the inhibitor with the kinase provides a high-resolution view of the binding mode, revealing key interactions and informing further optimization.
Phase 2: Cell-Based Evaluation - Assessing Cellular Efficacy
While in vitro assays are essential, they do not fully recapitulate the complex cellular environment.[6] Cell-based assays are therefore critical to confirm that the inhibitor can access its target within a living cell and exert the desired biological effect.[6][10]
Cellular Potency and Target Inhibition
Scientific Rationale: A key challenge is translating biochemical potency into cellular efficacy.[6] Cell-based assays are necessary to determine if the inhibitor can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and inhibit downstream signaling.
Key Assays:
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of the direct substrate of the target kinase or a downstream signaling protein.[6] Western blotting and ELISA-based methods are commonly used.
-
Target Engagement Assays: Techniques like the NanoBRET™ assay directly measure the binding of the inhibitor to its target within intact cells.[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Plate cells and treat with a dose range of the kinase inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target protein.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Functional Cellular Effects
Scientific Rationale: Ultimately, a kinase inhibitor should modulate a cellular process relevant to the disease pathology.
Key Assays:
-
Cell Proliferation/Viability Assays: Assays like MTT, MTS, or CellTiter-Glo® measure the effect of the inhibitor on cell growth and survival.[6]
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can quantify the induction of apoptosis.
-
Cell Migration and Invasion Assays: Transwell assays are used to assess the inhibitor's effect on cell motility.
| Assay | Principle | Endpoint |
| MTT/MTS | Mitochondrial reductase activity | Colorimetric signal proportional to viable cells |
| CellTiter-Glo® | ATP content | Luminescent signal proportional to viable cells |
| Annexin V/PI | Phosphatidylserine externalization and membrane integrity | Flow cytometry analysis of apoptotic and necrotic cells |
Investigating Resistance Mechanisms
Scientific Rationale: The development of drug resistance is a major challenge in kinase inhibitor therapy. Early investigation of potential resistance mechanisms can inform clinical development strategies.
Key Assays:
-
Generation of Resistant Cell Lines: Long-term culture of sensitive cells in the presence of increasing concentrations of the inhibitor can select for resistant clones.
-
Genomic and Proteomic Analysis: Sequencing the kinase gene in resistant cells can identify mutations that confer resistance. Proteomic approaches can identify changes in signaling pathways that bypass the inhibited kinase.
Phase 3: In Vivo Assessment - The Bridge to the Clinic
The final phase of preclinical evaluation involves testing the inhibitor in animal models to assess its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a whole-organism context.[4][11]
Pharmacokinetics (PK)
Scientific Rationale: Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[12][13][14] Understanding the PK profile is essential for determining an appropriate dosing regimen.[15]
Key Studies:
-
Single and Multiple Dose PK Studies: These studies, typically conducted in rodents, determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
Bioavailability Studies: These studies compare the plasma concentrations after oral and intravenous administration to determine the fraction of the drug that reaches systemic circulation.
-
Metabolite Identification: Identifying the major metabolites of the drug is important for understanding its clearance and potential for drug-drug interactions. The majority of tyrosine kinase inhibitors are metabolized by cytochrome P450 (CYP) 3A4.[12]
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Total drug exposure over time |
| t1/2 | Half-life of the drug |
| F (%) | Bioavailability |
Pharmacodynamics (PD)
Scientific Rationale: Pharmacodynamics describes what the drug does to the body.[15][16] PD studies in vivo aim to demonstrate that the inhibitor reaches its target tissue and modulates its activity at a dose that is achievable and well-tolerated.[11][17]
Key Studies:
-
Target Modulation in Tumors or Target Tissues: Tumor or tissue samples are collected at various time points after drug administration to measure the inhibition of the target kinase and downstream signaling pathways using methods like western blotting or immunohistochemistry.[11]
-
Biomarker Development: Identifying biomarkers that correlate with target engagement and clinical response is crucial for patient selection and monitoring in clinical trials.[4]
Caption: The relationship between pharmacokinetics and pharmacodynamics.
Efficacy in Disease Models
Scientific Rationale: The ultimate goal of preclinical evaluation is to demonstrate that the kinase inhibitor has therapeutic potential in a relevant disease model.[11]
Key Models:
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice.[11]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of the interaction between the inhibitor and the immune system.[18]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to genetic alterations that mimic human disease.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, which may better reflect the heterogeneity of human cancers.[18]
Protocol: Xenograft Tumor Model Efficacy Study
-
Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the kinase inhibitor and vehicle according to the predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., PD studies).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).
IND-Enabling Toxicology Studies
Scientific Rationale: Before a drug can be tested in humans, its safety must be rigorously evaluated in preclinical toxicology studies.[19] These studies are conducted under Good Laboratory Practice (GLP) guidelines and are a key component of the Investigational New Drug (IND) application submitted to regulatory agencies like the FDA.[20]
Key Studies:
-
Dose-Range Finding Studies: These studies determine the maximum tolerated dose (MTD) in two species (one rodent, one non-rodent).[21]
-
Repeat-Dose Toxicology Studies: The drug is administered daily for a specified duration (e.g., 28 days) to assess for cumulative toxicity.[21]
-
Safety Pharmacology Studies: These studies evaluate the effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[19][21]
-
Genetic Toxicology Studies: A battery of in vitro and in vivo assays (e.g., Ames test, micronucleus assay) are conducted to assess the mutagenic potential of the drug.[21]
Conclusion: A Pathway to Clinical Success
The preclinical evaluation of a novel kinase inhibitor is a complex but essential process that requires a multidisciplinary approach and a deep understanding of the underlying biology. By systematically addressing the key questions of potency, selectivity, cellular efficacy, and in vivo pharmacology and safety, researchers can build a robust data package that supports the advancement of promising candidates into clinical development. This guide provides a framework for designing and executing these critical studies, ultimately contributing to the successful translation of novel kinase inhibitors from the laboratory to the clinic.
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- PubMed Central. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Welcome to the technical support center for the synthesis of 4-(4-fluoro-phenyl)-1,3-dihydro-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Synthetic Challenge
This compound is a key heterocyclic scaffold found in numerous pharmacologically active compounds. While several synthetic routes exist, achieving high yields consistently can be challenging due to competing side reactions, difficulties in purification, and sensitivity to reaction conditions. This guide provides in-depth troubleshooting advice and optimized protocols to address these challenges head-on.
The most common and efficient pathway to this class of compounds involves the cyclization of an α-aminoketone precursor with a cyanate source. This approach is a variation of well-established reactions for creating hydantoin-like structures, which are a class of compounds that includes imidazol-2-ones.[1][2] This guide will focus on optimizing this primary synthetic route.
Caption: General synthetic route to this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a direct, problem-solution format.
Issue 1: Very Low or No Product Yield
Question: My reaction has a very low yield (<20%) or appears to have failed completely. What are the most likely causes and how can I rectify this?
Answer: A low or non-existent yield is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions. Let's break down the diagnostics.
Causality Analysis:
-
Reagent Integrity: The primary reagents, 2-amino-1-(4-fluorophenyl)ethanone and potassium cyanate (KOCN), are critical. The aminoketone can be unstable, and KOCN can hydrolyze to ammonia and carbonate, especially if improperly stored.
-
pH Control: The reaction mechanism involves the nucleophilic attack of the amine onto the cyanate. If the solution is too acidic (pH < 7), the amine will be fully protonated and non-nucleophilic. If it is too alkaline (pH > 10), the cyanate can decompose, and side reactions may be promoted.[2]
-
Intermediate Formation without Cyclization: The reaction first forms an N-carbamoyl intermediate (a urea derivative). The subsequent intramolecular cyclization to form the imidazolone ring is often the rate-limiting step and requires sufficient thermal energy.[1][2] Inadequate temperature or reaction time will stall the reaction at this intermediate stage.
Troubleshooting Workflow:
Caption: Diagnostic workflow for addressing low product yield.
Optimized Protocol & Key Parameters:
| Parameter | Recommended Value | Rationale & Expert Notes |
| Molar Ratio | Aminoketone:KOCN = 1 : 1.5 | A slight excess of potassium cyanate ensures the complete conversion of the starting aminoketone.[3] |
| Solvent | 50% Aqueous Ethanol | Balances the solubility of both the organic starting material and the inorganic cyanate. Water is essential for the reaction mechanism.[4] |
| Temperature | 80-90 °C (Reflux) | Provides the necessary activation energy for the final, crucial cyclization step. Lower temperatures may result in the accumulation of the urea intermediate. |
| pH | Maintain at 8-9 | This is the "sweet spot" for the reaction. It can be buffered by adding a small amount of ammonium carbonate or by careful addition of a dilute base if needed.[2] |
| Reaction Time | 6-12 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot has been consumed. |
Issue 2: Significant Impurities in the Crude Product
Question: My TLC plate shows multiple spots, and the crude NMR spectrum is complex. What are the likely impurities and how can I prevent their formation?
Answer: Impurity generation is often linked to incomplete reactions or side reactions. Identifying these byproducts is key to optimizing the synthesis.
Common Impurities and Their Origin:
-
Unreacted 2-Amino-1-(4-fluorophenyl)ethanone: This is common if an insufficient amount of cyanate was used or if the reaction time was too short.
-
N-(2-(4-fluorophenyl)-2-oxoethyl)urea: This is the acyclic intermediate. Its presence indicates that the cyclization step is incomplete. The primary cause is insufficient heat or reaction time.
-
Polymeric Byproducts: α-aminoketones can be prone to self-condensation, especially under harsh conditions or over extended reaction times, leading to insoluble, dark-colored materials.
Mitigation Strategies:
-
Preventing Incomplete Cyclization: The most effective strategy is to ensure the reaction is run at a vigorous reflux for a sufficient duration. Monitor the disappearance of the intermediate spot on TLC, not just the starting material.
-
Minimizing Polymerization: Add the aminoketone starting material slowly to the heated solution of potassium cyanate rather than mixing everything at room temperature and then heating. This keeps the concentration of free aminoketone low at any given time.
-
Purification Protocol: If impurities are present, purification is necessary.
-
Recrystallization: This is the most effective method for this product. A mixture of ethanol and water is typically an excellent choice. Dissolve the crude product in hot ethanol and add hot water dropwise until turbidity persists. Allow it to cool slowly to obtain pure crystals.
-
Acid-Base Wash: During the workup, washing the organic extract with a dilute acid (e.g., 1M HCl) can remove any unreacted basic starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for this reaction? A1: This synthesis is a variant of the Bucherer-Bergs reaction, a multicomponent reaction used to synthesize hydantoins (imidazolidine-2,4-diones) and related structures.[1][2] It proceeds through the formation of an aminonitrile or a related intermediate, followed by reaction with a carbonate or cyanate source and subsequent cyclization.[2] In this specific case, the reaction of an α-aminoketone with potassium cyanate first forms a urea derivative, which then undergoes an intramolecular condensation to yield the cyclic imidazol-2-one.
Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of analytical techniques is essential for unambiguous characterization:
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¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Look for the characteristic signals of the aromatic ring, the C-H proton on the imidazole ring, and the two N-H protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare the observed value to literature reports.
-
FT-IR Spectroscopy: Look for the characteristic C=O stretch of the urea/amide group (~1680-1720 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
Q3: What are the critical safety precautions for this synthesis? A3: While this specific protocol avoids highly toxic reagents like potassium cyanide (KCN), which is used in the classic Bucherer-Bergs reaction, safety remains paramount.
-
Potassium Cyanate (KOCN): While less toxic than KCN, it is still harmful if ingested or inhaled. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol is flammable. Ensure heating is performed using a heating mantle and a condenser to prevent vapor escape.
-
General Precautions: As with all chemical reactions, perform a thorough risk assessment before starting.
References
- Bucherer-Bergs Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX3MS9c6ZYFsZR5lXTCxkhfawCmuaKDLcuSwWvBKp8JzFGYyUsiOfw4OYLx9mGEsumpEkaFy3FudoiH5tnNM5TnLqwcpgleWcPdReNTIyOsaj2725NT7DUrOf7UWE6nWGJ9v0YRzfNkGD79p3gKJBsaFwooNTMkxTYGkpXdXtXzRjTEbz_Ra8U8oIDU8yos_CmgMCioFv7SFROd7MZJdpJfeZ_Xj0vgbc8hO31Wwh66lFnLDl35WOL3KwR0l1p5fYeYn-l_lHZTjQ5apstJHdVpkPjUwJsSimEAIebUuoN_sfmURrFYQ==]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1uK0Qws0ENGcdeeVh14r5Z5Fc-9S-eeIWWcEHanScJSzRpsmPSuDX3mpFk2f4lRDYlKPFFp7cvLCxH485JoCXefeFOSIPmhGlNtZb_5676CUW4PCIFqBy2Z3xxvMcV66aybxBwBF08J4TrI=]
- Bucherer–Bergs reaction. (2023, October 29). In Wikipedia. [https://en.wikipedia.org/wiki/Bucherer%E2%80%93Bergs_reaction]
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. [https://www.alfa-chemistry.com/reaction/bucherer-bergs-reaction.html]
- Pošta, P., & Cikánek, M. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(21), 5029. [https://www.mdpi.com/1420-3049/25/21/5029]
- BenchChem. (2025). Common side products in Imidazo[4,5-d]imidazole synthesis and removal. [https://www.benchchem.com/application-notes/common-side-products-in-imidazo-4-5-d-imidazole-synthesis-and-removal]
- BenchChem. (2025). Synthesis of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione via Bucherer-Bergs Reaction. [https://www.benchchem.com/application-notes/synthesis-of-5-4-hydroxybutyl-imidazolidine-2-4-dione-via-bucherer-bergs-reaction]
- Kurzer, F. (1953). The Chemistry of Arylureas. Part I. The Cyanate Method of Preparation. Organic Syntheses, 3, 10. [http://www.orgsyn.org/demo.aspx?prep=cv3p0010]
Sources
Technical Support Center: Troubleshooting Solubility Issues of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Welcome to the technical support center for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to solubility challenges encountered during experimentation. The following question-and-answer format addresses common issues, from fundamental properties to advanced formulation strategies, to ensure you can confidently navigate the complexities of working with this poorly soluble compound.
Part 1: Understanding the Molecule - FAQs
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. Based on its structure and data from similar compounds, we can infer the following:
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LogP: The predicted LogP value for a similar compound, 1-(4-Fluorophenyl)tetrahydro-2H-imidazol-2-one, is 1.3553. This indicates a moderate level of lipophilicity, suggesting that the compound will have limited aqueous solubility.
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pKa: The imidazole moiety in the structure contains both acidic and basic nitrogens. The pKa of the imidazole ring is approximately 14, but this can be influenced by substituents.[2][3] The acidic proton on one nitrogen and the basicity of the other mean that the compound's ionization state, and therefore its solubility, will be dependent on the pH of the solution.[4][5][6] It is crucial to experimentally determine the pKa to fully understand its pH-solubility profile.
| Property | Estimated Value/Characteristic | Implication for Solubility |
| LogP | ~1.35 | Moderate lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | Likely < 100 µg/mL | Poor intrinsic solubility, requiring enhancement strategies. |
| pKa | Contains acidic and basic functionalities | Solubility is expected to be pH-dependent. |
Q2: How does the pH of the solvent affect the solubility of this compound?
A2: Due to the presence of the ionizable imidazole ring, the solubility of this compound is expected to be significantly influenced by pH.[4][5][6]
-
In acidic conditions (low pH): The basic nitrogen on the imidazole ring can become protonated, forming a cationic species. This ionized form will generally have a higher aqueous solubility than the neutral form.
-
In basic conditions (high pH): The acidic proton on the other imidazole nitrogen can be removed, forming an anionic species. This ionized form will also exhibit increased aqueous solubility.
-
At isoelectric point: There will be a pH at which the compound has a net neutral charge, and at this point, it will exhibit its minimum solubility.
Therefore, adjusting the pH of your solvent system can be a primary and straightforward method to enhance the solubility of this compound for in vitro experiments. However, for in vivo applications, where pH is physiologically constrained, other formulation strategies are necessary.
Part 2: Initial Troubleshooting & Solubility Screening
This section provides guidance on initial steps to assess and improve the solubility of this compound in your experimental systems.
Q3: My compound is not dissolving in aqueous buffers. What are the first steps I should take?
A3: When facing initial dissolution challenges, a systematic approach is key. Here is a workflow to guide your initial troubleshooting:
Caption: Initial solubility troubleshooting workflow.
-
pH Adjustment: As discussed, altering the pH is the first and simplest approach. Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) to identify a pH where solubility is improved.
-
Co-solvents: If pH adjustment is insufficient or not appropriate for your experiment, the use of co-solvents can be explored. Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300 or 400
It is crucial to start with a low percentage of the co-solvent and gradually increase it, as high concentrations may impact your biological assay.
-
Q4: How do I perform a reliable solubility measurement?
A4: To quantitatively assess the solubility of your compound, you can perform either a kinetic or a thermodynamic solubility assay.
-
Kinetic Solubility Assay: This high-throughput method is useful for early-stage discovery. It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. This method often overestimates the true solubility as it can lead to supersaturated solutions.
-
Thermodynamic Solubility Assay: This "gold standard" method measures the equilibrium solubility of the solid compound in a buffer over an extended period (e.g., 24-48 hours). This provides a more accurate representation of the compound's solubility.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Add an excess amount of solid this compound to a known volume of your desired aqueous buffer in a glass vial.
-
Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Part 3: Advanced Formulation Strategies for Poorly Soluble Compounds
When simple pH adjustment and co-solvents are not sufficient, more advanced formulation strategies are required to improve the solubility and bioavailability of this compound.
Q5: What is an amorphous solid dispersion (ASD) and how can it improve the solubility of my compound?
A5: An amorphous solid dispersion (ASD) is a formulation where the crystalline drug is converted into its higher-energy, amorphous state and dispersed within a polymer matrix.[1][7][8][9] This strategy enhances solubility through several mechanisms:
-
Increased Apparent Solubility: The amorphous form of a drug does not have the strong crystal lattice structure of its crystalline counterpart. Less energy is required to dissolve the amorphous form, leading to a higher apparent solubility and the potential to generate supersaturated solutions.[10][11]
-
Improved Wettability: The hydrophilic polymer carrier can improve the wettability of the hydrophobic drug particles, facilitating their dissolution.[10]
-
Inhibition of Recrystallization: A key role of the polymer is to stabilize the amorphous drug and prevent it from recrystallizing back to its less soluble crystalline form, both in the solid state and during dissolution.[1][7][8][9][12]
Caption: Crystalline vs. Amorphous Solid Dispersion.
Q6: How can I prepare an amorphous solid dispersion? What are the common techniques?
A6: Two of the most common and scalable methods for preparing ASDs are spray drying and hot-melt extrusion.
1. Spray Drying
Spray drying involves dissolving the drug and a polymer in a common solvent and then spraying this solution into a hot gas stream. The rapid evaporation of the solvent "traps" the drug in an amorphous state within the polymer matrix.[13][14]
Detailed Protocol for Lab-Scale Spray Drying:
-
Polymer and Solvent Selection:
-
Select a suitable polymer with good miscibility with the drug. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
-
Choose a volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone, or a mixture).
-
-
Solution Preparation:
-
Prepare a solution of the drug and polymer in the selected solvent. A typical starting drug loading is 10-30% (w/w) of the total solid content.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. These will need to be optimized for your specific formulation, but typical starting points are:
-
Inlet temperature: 100-150°C
-
Atomization gas flow: To achieve a fine mist
-
Solution feed rate: Adjusted to maintain a target outlet temperature (e.g., 50-70°C)
-
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone.
-
Characterize the powder for its amorphous nature (using techniques like X-ray powder diffraction - XRPD), drug content, and dissolution performance.
-
Troubleshooting Common Spray Drying Issues: [15][16][17][18][19]
| Issue | Potential Cause | Troubleshooting Step |
| Low Yield | Product sticking to the chamber walls. | Optimize inlet temperature and feed rate; consider using a different polymer or solvent system. |
| Crystalline Product | Slow solvent evaporation; drug crystallization in the droplet. | Increase inlet temperature for faster evaporation; ensure drug and polymer are fully dissolved in the feed solution. |
| Inconsistent Particle Size | Improper atomization or feed properties. | Check atomizer settings (speed, pressure); ensure consistent feed viscosity. |
2. Hot-Melt Extrusion (HME)
HME is a solvent-free process where the drug and polymer are mixed and heated, and the molten mixture is forced through a die.[20][21][22][23][24] This process achieves intimate mixing at the molecular level, resulting in an amorphous solid dispersion.
Detailed Protocol for Lab-Scale Hot-Melt Extrusion:
-
Polymer Selection:
-
Choose a thermoplastic polymer that is stable at the processing temperature and miscible with the drug. Common HME polymers include PVP/VA copolymers, Soluplus®, and Eudragit® grades.
-
-
Pre-blending:
-
Physically mix the drug and polymer powders at the desired ratio (e.g., 10-30% drug loading).
-
-
Extrusion Process:
-
Feed the powder blend into the extruder.
-
Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the drug, but low enough to avoid thermal degradation of the drug.[25][26][27][28] A typical starting point is 20-30°C above the glass transition temperature (Tg) of the polymer.
-
Set the screw speed to ensure adequate mixing and residence time.
-
-
Downstream Processing and Characterization:
-
The extruded material (extrudate) can be pelletized or milled into a powder.
-
Characterize the extrudate for its amorphous nature (XRPD), drug content, and dissolution performance.
-
Challenges in Hot-Melt Extrusion: [25][26][27][28]
-
Thermal Degradation: The high temperatures required can degrade heat-sensitive compounds. Careful selection of polymers with lower processing temperatures and minimizing residence time are crucial.
-
Drug-Polymer Miscibility: The drug must be soluble in the molten polymer at the processing temperature to form a true solid solution. Immiscibility can lead to the formation of crystalline domains.
Part 4: Conclusion
Troubleshooting the solubility of this compound requires a systematic approach, beginning with an understanding of its physicochemical properties and progressing to advanced formulation strategies. By carefully considering the pH-dependent nature of its solubility and exploring techniques such as the formation of amorphous solid dispersions via spray drying or hot-melt extrusion, researchers can successfully overcome the challenges posed by its poor aqueous solubility and advance their development programs.
References
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Technical Support Center: Optimization of Reaction Conditions for Fluorinated Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the imidazole ring is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules, such as metabolic stability, pKa, and target binding affinity. However, the synthesis of fluorinated imidazoles is often fraught with challenges, including low yields, poor regioselectivity, and the formation of tenacious impurities. This guide, designed for researchers at the bench, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of these synthetic transformations.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Issue 1: Low to No Product Yield in Electrophilic Fluorination
Question: I am attempting a direct C-H fluorination of my substituted imidazole using Selectfluor™, but I am observing either no reaction or very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer: Low reactivity in electrophilic fluorination of imidazoles is a common issue that often stems from the electronic nature of the substrate or suboptimal reaction conditions.
Causality and Solutions:
-
Insufficient Nucleophilicity of the Imidazole Ring: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF₄) require an electron-rich aromatic system to facilitate the reaction.[1] If your imidazole substrate is substituted with electron-withdrawing groups (e.g., nitro, cyano, esters), the ring may be too deactivated for fluorination to occur efficiently.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider installing an electron-donating protecting group on one of the imidazole nitrogens. Silyl protecting groups, for instance, can increase the electron density of the ring system.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. While acetonitrile is commonly used, exploring other polar aprotic solvents like DMF may be beneficial.[2]
-
Temperature Adjustment: While many electrophilic fluorinations are initially attempted at room temperature or below to control selectivity, a deactivated substrate may require elevated temperatures to overcome the activation energy barrier. Monitor the reaction for potential decomposition at higher temperatures.[3]
-
-
-
Moisture Contamination: Electrophilic fluorinating reagents can be sensitive to moisture, which can quench the reagent and lead to the formation of byproducts.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly flame- or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Handling: Selectfluor™ is relatively stable, but it's good practice to handle it in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.[2][4]
-
-
-
Incorrect Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Equivalents: While a slight excess (1.1-1.2 equivalents) of the fluorinating agent is typical, for particularly challenging substrates, a larger excess may be required. A preliminary reaction screen with varying equivalents can identify the optimal stoichiometry.
-
-
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Question: My fluorination reaction is working, but I am getting a mixture of 2-fluoro, 4-fluoro, and 5-fluoroimidazoles, making purification a nightmare. How can I control the regioselectivity of the fluorination?
Answer: Achieving regioselectivity in the direct fluorination of imidazoles is a significant challenge due to the multiple reactive sites on the heterocyclic ring. The outcome is often a delicate balance of electronic and steric factors.
Causality and Solutions:
-
Electronic Effects: The inherent electronic properties of the imidazole ring and its substituents direct the position of electrophilic attack. The C4 and C5 positions are often more electron-rich and thus more susceptible to electrophilic fluorination.[1]
-
Troubleshooting Steps:
-
Strategic Use of Protecting/Directing Groups: The choice of N-protecting group can have a profound impact on regioselectivity. A bulky protecting group can sterically hinder one position, favoring fluorination at a less encumbered site. Conversely, some protecting groups can electronically favor a specific position.[5]
-
Pre-functionalization: If direct fluorination proves unselective, a more controlled, multi-step approach may be necessary. For example, introducing a bromine or iodine atom at the desired position via a regioselective halogenation reaction, followed by a halogen-exchange (Halex) reaction, can provide the desired fluoroimidazole isomer.
-
-
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the isomeric ratio of the products.
-
Troubleshooting Steps:
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent Screening: A systematic screen of solvents with varying polarities and coordinating abilities can reveal conditions that favor the formation of a single isomer.
-
-
Issue 3: Low Yield in Balz-Schiemann Reaction for 2-Fluoroimidazole Synthesis
Question: I am using the Balz-Schiemann reaction to synthesize 2-fluoroimidazole from 2-aminoimidazole, but my yields are consistently low. What are the critical parameters to optimize for this reaction?
Answer: The Balz-Schiemann reaction, while a classic method for introducing fluorine into aromatic systems, is often hampered by the instability of the intermediate diazonium salts and the harsh conditions required for their decomposition.[6]
Causality and Solutions:
-
Instability of the Imidazole Diazonium Salt: Imidazole diazonium salts are notoriously unstable and can decompose prematurely, leading to a host of byproducts.
-
Troubleshooting Steps:
-
Low-Temperature Diazotization: The diazotization of 2-aminoimidazole should be carried out at low temperatures (typically 0 °C or below) to minimize the decomposition of the diazonium intermediate.
-
In Situ Reaction: Whenever possible, generate and use the diazonium salt in situ without isolation to avoid decomposition during handling and purification.[7]
-
-
-
Inefficient Thermal Decomposition: The thermal decomposition of the diazonium tetrafluoroborate to form the C-F bond often requires high temperatures, which can also lead to degradation of the product.[8]
-
Troubleshooting Steps:
-
Photochemical Decomposition: UV irradiation can be a milder and more efficient alternative to thermal decomposition for promoting the formation of the fluoroimidazole.[7] This method often leads to cleaner reactions and higher yields.
-
Solvent Choice for Decomposition: The choice of solvent for the decomposition step is critical. Low- or non-polar solvents can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: Which is a better fluorinating agent for direct C-H fluorination of imidazoles: Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI)?
A1: Both Selectfluor™ and NFSI are powerful electrophilic fluorinating agents. Selectfluor™ is often favored due to its stability, ease of handling, and high reactivity.[1][2] However, the choice can be substrate-dependent. In some cases, NFSI may offer different selectivity or improved yields.[1] It is advisable to screen both reagents during the initial optimization of a new fluorination reaction.
Q2: How can I monitor the progress of my fluorination reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[11] ¹⁹F NMR spectroscopy is also a powerful tool for directly observing the formation of the fluorinated product and any fluorine-containing byproducts.[12]
Q3: My fluorinated imidazole is difficult to purify. What are some common strategies?
A3: The purification of fluorinated imidazoles can be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography: If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a base like triethylamine before use.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations, preparative HPLC can be a powerful, albeit more resource-intensive, option.
Q4: I am considering a nucleophilic aromatic substitution (SₙAr) to introduce fluorine. What are the key considerations?
A4: For an SₙAr reaction to be successful, the imidazole ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂).[13][14] The choice of fluoride source is also critical. Anhydrous fluoride salts (e.g., KF, CsF) are commonly used, often in the presence of a phase-transfer catalyst in a polar aprotic solvent.[11][15]
Experimental Protocols and Data
Table 1: Comparison of Fluorinating Agents for the Synthesis of 4- or 5-Fluoroimidazoles
| Entry | Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole Derivative 1a | Selectfluor™ | MeCN | 25 | 12 | 78 |
| 2 | Imidazole Derivative 1a | NFSI | MeCN | 25 | 12 | 49 |
| 3 | Imidazole Derivative 1b | Selectfluor™ | DMF | 50 | 8 | 85 |
This table is a representative example based on typical outcomes and should be adapted for specific substrates.
Protocol 1: General Procedure for Direct Electrophilic Fluorination using Selectfluor™
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the imidazole substrate (1.0 eq.) and anhydrous acetonitrile (or another suitable aprotic solvent).
-
Reagent Addition: Add Selectfluor™ (1.1-1.5 eq.) portion-wise to the stirred solution at room temperature. For sensitive substrates, the addition can be performed at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Balz-Schiemann Reaction with Photochemical Decomposition
-
Diazotization: Dissolve 2-aminoimidazole (1.0 eq.) in tetrafluoroboric acid (HBF₄) at 0 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.[7]
-
Photochemical Decomposition: Irradiate the solution of the in situ generated diazonium salt with a UV lamp (e.g., medium-pressure mercury lamp) at low temperature until gas evolution ceases.[7]
-
Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent. Purify as described in Protocol 1.
Visualizing Reaction Pathways
Caption: Key synthetic strategies for the preparation of fluorinated imidazoles.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. SelectFluor - Enamine [enamine.net]
- 3. pleiades.online [pleiades.online]
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- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 12. Colorimetric detection of fluoride ions by anthraimidazoledione based sensors in the presence of Cu( ii ) ions - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03209A [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who routinely encounter the unique purification hurdles presented by these molecules. My objective is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your experiments.
The Challenge with Polar Heterocycles
Polar heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. However, their purification is often non-trivial. The primary challenge stems from their inherent polarity and the frequent presence of basic nitrogen atoms. These characteristics can lead to strong, often undesirable, interactions with common stationary phases like silica gel, resulting in poor peak shapes, streaking, and even irreversible adsorption. Conversely, in reversed-phase chromatography, these highly polar compounds may exhibit insufficient retention, eluting in the void volume and co-eluting with impurities.
This guide provides a systematic approach to selecting the appropriate purification strategy and troubleshooting common issues.
Section 1: Choosing Your Primary Purification Strategy
The initial choice of purification technique is critical and depends on the physicochemical properties of your compound (polarity, pKa, solubility) and the nature of the impurities.
Decision Tree for Purification Method Selection
Below is a decision-making workflow to guide your selection process.
Caption: A decision tree for selecting a suitable purification strategy.
Section 2: Troubleshooting Chromatographic Methods
This section provides detailed troubleshooting for common issues encountered during the chromatographic purification of polar heterocyclic compounds.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar heterocyclic compound elutes in the void volume on a C18 column. What are my options?
A: This is a classic problem for highly polar analytes in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase. Here is a systematic approach to improving retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Be aware that some older C18 columns can undergo "dewetting" or phase collapse in highly aqueous mobile phases, leading to a loss of retention.[1] Using modern, aqueous-stable C18 columns is recommended.
-
Switch to a More Polar Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This allows for better interaction with polar compounds and also makes the phase more resistant to dewetting.
-
Polar-Endcapped Columns: These columns have undergone a secondary silanization process to cap the residual acidic silanol groups, which can sometimes repel polar compounds.
-
-
Consider an Alternative Chromatographic Mode: If the above strategies fail, it's time to move away from traditional reversed-phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to technique for very polar compounds.[2][3] It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[4][5][6] In HILIC, a water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[5][7] This results in the retention of compounds that are too polar for reversed-phase.[2]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities on a single stationary phase.[8][9][10] This allows for the simultaneous retention of polar, non-polar, and ionizable compounds.[8][11] You can fine-tune selectivity by adjusting the mobile phase's organic content, pH, and ionic strength.[11] A key advantage is the ability to retain highly hydrophilic charged analytes without the need for ion-pairing agents, which are often incompatible with mass spectrometry.[11]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[12][13][14] It is considered a form of normal-phase chromatography and is excellent for separating polar compounds, including chiral molecules.[13] SFC offers advantages in speed and reduced organic solvent consumption.[12][15]
-
Issue 2: Peak Tailing or Streaking, Especially with Basic Heterocycles
Q: My basic nitrogen-containing heterocycle shows significant peak tailing on both silica gel and C18 columns. How can I improve the peak shape?
A: Peak tailing for basic compounds is typically caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase. These interactions lead to a non-ideal distribution of the analyte between the mobile and stationary phases.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing of basic heterocycles.
Detailed Explanation:
-
In Reversed-Phase:
-
Lowering Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4) protonates the analyte. This also suppresses the ionization of the acidic silanol groups, minimizing unwanted ionic interactions.
-
Use a Highly Deactivated/End-capped Column: These columns have a minimal number of accessible silanol groups, leading to improved peak shapes for basic analytes.
-
-
In Normal-Phase (Silica Gel):
-
Add a Basic Modifier: A small amount of a competing base, such as triethylamine (TEA) or ammonia, in the mobile phase will effectively mask the active silanol sites, leading to more symmetrical peaks.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as diol or amine.
-
Issue 3: Sample Solubility and Injection Problems in HILIC
Q: My polar compound is not soluble in the high-organic mobile phase required for HILIC. How should I prepare my sample for injection?
A: This is a common and critical challenge in HILIC. Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase can cause severe peak distortion.
-
Dissolve in a Stronger Solvent, then Dilute: If your compound is insoluble in the initial mobile phase (e.g., 95% acetonitrile), dissolve it in a minimal amount of a stronger solvent like water or DMSO. Then, dilute this solution with the mobile phase solvent (acetonitrile) to a composition as close as possible to the initial mobile phase conditions.
-
Solid Load Injection (for Preparative Chromatography): For larger-scale purifications, you can adsorb your sample onto a solid support like Celite or silica gel. After evaporating the solvent, the dry, loaded support can be placed at the top of the column. This technique is particularly useful for samples that are difficult to dissolve in the mobile phase.
Section 3: Non-Chromatographic Purification Strategies
Acid-Base Extraction
Q: I am attempting an acid-base extraction to purify my basic heterocycle, but my recovery is poor. What could be the issue?
A: Low recovery in an acid-base extraction can often be traced back to a few key factors:
-
Incorrect pH: Ensure the pH of the aqueous phase is appropriate to either fully protonate your heterocycle (for extraction into the aqueous layer) or deprotonate it (to keep it in the organic layer). A general rule of thumb is to adjust the pH to be at least 2 units away from the pKa of your compound.
-
Incomplete Extraction: Perform multiple extractions with smaller volumes of the aqueous phase rather than a single extraction with a large volume. This is a more efficient method for extracting the compound.
-
Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping your compound. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.
-
Solubility of the Salt: The protonated salt of your heterocycle might have some solubility in the organic phase. Back-washing the organic layer with a fresh portion of the acidic aqueous solution can help recover more of your compound.
Crystallization
Q: I am unable to crystallize my highly polar heterocycle; it keeps "oiling out." What can I do?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common for polar compounds due to their high solubility in polar solvents.
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] You may need to screen several solvents or use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
-
Slow Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
-
If Oiling Persists: Add a small amount of the "good" solvent to dissolve the oil while heating, then add a "poor" solvent dropwise until the solution becomes turbid. Allow this to cool slowly.
Section 4: Experimental Protocols
Protocol 1: HILIC Purification of a Polar Heterocycle
This protocol is a self-validating system, as the purity of the collected fractions must be confirmed by an orthogonal analytical method.
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic) based on the analyte's properties.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid (for MS compatibility and improved peak shape).
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved. This is a critical step in HILIC for reproducible results.[1]
-
Sample Preparation: Dissolve the sample in a solvent mixture as close as possible to the initial mobile phase composition. If solubility is an issue, use the minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A).
-
Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).
-
Hold at the final gradient composition for a few minutes to elute all compounds.
-
Return to the initial conditions and re-equilibrate the column.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the target compound's peak. Analyze their purity by an orthogonal method, such as analytical reversed-phase HPLC or LC-MS, to validate the purification.
Protocol 2: Acid-Base Extraction for a Basic Heterocycle
This protocol includes back-extraction steps to ensure high recovery, making it a self-validating process.
-
Dissolution: Dissolve the crude mixture containing the basic heterocycle in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction:
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. The protonated basic heterocycle will be in the lower aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous acid two more times to ensure complete extraction.
-
-
Back-Wash (Optional but Recommended): Combine the aqueous extracts and wash them with a small amount of fresh organic solvent to remove any neutral impurities that may have been carried over.
-
Neutralization and Back-Extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper).
-
Add an organic solvent to the flask and transfer the mixture back to a separatory funnel.
-
Extract the now-neutral heterocycle back into the organic layer. Repeat this extraction two more times.
-
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified heterocycle.
Section 5: Data Summary
Table 1: Comparison of Chromatographic Modes for Polar Heterocycles
| Technique | Stationary Phase | Mobile Phase | Principle of Retention | Best For... | Common Issues |
| Reversed-Phase (RP) | Non-polar (C18, C8)[17] | Polar (Water/ACN, Water/MeOH)[1][18] | Hydrophobic interactions[18] | Moderately polar heterocycles with some hydrophobic character. | Poor retention of very polar compounds, peak tailing of bases.[1] |
| HILIC | Polar (Silica, Amide, Diol)[4] | High Organic (>80% ACN) with Aqueous buffer[5][6] | Partitioning into a water-enriched layer on the stationary phase.[5][7] | Highly polar, hydrophilic, and charged compounds.[2][6] | Sample solubility in high organic mobile phase, long equilibration times.[1] |
| Mixed-Mode (MMC) | Contains both hydrophobic and ion-exchange groups[8] | Polar (similar to RP) | Multiple retention mechanisms (hydrophobic, ion-exchange).[1][11] | Complex mixtures containing acidic, basic, and neutral compounds.[9] | Method development can be more complex due to multiple variables (pH, ionic strength, organic %).[1] |
| Supercritical Fluid (SFC) | Typically polar (similar to Normal Phase)[13] | Supercritical CO2 with a polar co-solvent (e.g., MeOH)[12][14] | Adsorption and partitioning. | Chiral separations and purification of moderately to highly polar compounds.[13] | Requires specialized equipment; not suitable for highly water-soluble compounds.[15] |
| Normal Phase (NP) | Polar (Silica, Alumina)[19][20] | Non-polar (Hexane/EtOAc)[20][21] | Adsorption via polar interactions (e.g., H-bonding).[22] | Moderately polar compounds soluble in organic solvents. | Irreversible adsorption of very polar or basic compounds, sensitivity to water content. |
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-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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How Good is SFC for Polar Analytes?. Chromatography Today. [Link]
-
Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 35(1), 1-18. [Link]
-
Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
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Hydrophilic interaction chromatography. Wikipedia. [Link]
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Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
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Mixed-Mode Chromatography. ResearchGate. [Link]
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Ray, A. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
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Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
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Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
The Unique Selectivity of π-Interactions for Solid-Phase Extraction. LCGC International. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
Why is normal phase chromatography good for use on polar analytes?. ResearchGate. [Link]
-
What the heck is HPLC normal phase/reverse-phase and what does it tell us?. Reddit. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
-
What Is Normal Phase Chromatography?. Chemistry For Everyone - YouTube. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
For highly polar compound, how to do the purification?. ResearchGate. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
-
Purification: How To. University of Rochester Department of Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
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- 18. chromtech.com [chromtech.com]
- 19. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 20. m.youtube.com [m.youtube.com]
- 21. reddit.com [reddit.com]
- 22. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Stability Testing of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Disclaimer: Specific stability data for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is not extensively available in public literature. This guide is based on established principles of pharmaceutical stability testing, with a focus on compounds containing imidazole and fluoro-substituted aromatic moieties. The provided protocols and troubleshooting advice are intended as a scientifically grounded framework for initiating stability studies.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting stability studies of this compound. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to ensure the integrity of your experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My compound is showing rapid degradation in aqueous solutions, especially at neutral to basic pH. What is the likely cause and how can I mitigate this?
A1: The imidazol-2-one ring system is susceptible to hydrolysis, a common degradation pathway for pharmaceuticals in aqueous environments.[1] This reaction is often catalyzed by acidic or basic conditions. The degradation is likely initiated by the nucleophilic attack of water or hydroxide ions on the carbonyl group of the imidazol-2-one ring, potentially leading to ring-opening.
Troubleshooting Steps:
-
pH Profiling: Conduct a pH-stability study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to identify the pH of maximum stability. It is common for such compounds to exhibit a U-shaped pH-rate profile, with the lowest degradation rate at a specific acidic or neutral pH.
-
Buffer Selection: Ensure the buffer components are not catalyzing the degradation. Citrate and phosphate buffers are common starting points, but their potential to interact with the drug substance should be evaluated.
-
Formulation in Non-Aqueous Solvents: For early-stage studies, consider using aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to establish a baseline stability profile in the absence of water.
Q2: I am observing multiple degradation products in my forced degradation study under oxidative conditions (e.g., using H₂O₂). What are the potential degradation pathways?
A2: The imidazole moiety is susceptible to oxidation.[2] The presence of the electron-rich nitrogen atoms makes the ring prone to attack by oxidizing agents. Potential degradation pathways include the formation of N-oxides, hydroxylation of the imidazole ring, or even ring cleavage to form amide-containing degradants.
Troubleshooting and Identification:
-
LC-MS/MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS/MS) to determine the molecular weights of the degradation products. This will provide initial clues about the types of chemical modifications that have occurred (e.g., an increase of 16 amu suggests oxidation).
-
NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary for definitive structure elucidation.[2]
-
Control Experiments: Run control samples without the oxidizing agent to ensure the degradation is not due to other factors like temperature or light.
Q3: My compound appears to be degrading upon exposure to light. How can I confirm and prevent this?
A3: Photodegradation is a common issue for aromatic and heterocyclic compounds.[2][3] The fluorophenyl group and the imidazole ring can both absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including oxidation, reduction, or rearrangement.
Confirmation and Prevention:
-
ICH Q1B Photostability Testing: Conduct a formal photostability study according to the International Council for Harmonisation (ICH) guideline Q1B. This involves exposing the compound in both solid and solution states to a controlled source of UV and visible light.
-
Light Protection: During routine handling and storage, protect the compound from light by using amber vials or wrapping containers in aluminum foil.
-
Antioxidants: In solution formulations, the inclusion of antioxidants may help to quench reactive oxygen species generated during photolysis.
Q4: I am having difficulty developing a stability-indicating HPLC method. The peaks for the parent compound and its degradants are co-eluting.
A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all its degradation products and any excipients.[3][4] Co-elution is a common challenge during method development.
Method Development Strategies:
-
Column Chemistry: Screen different stationary phases. A C18 column is a good starting point, but for polar degradants, a polar-embedded or polar-endcapped column might provide better resolution. For aromatic compounds, a phenyl-hexyl column could offer alternative selectivity.
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.
-
pH: Adjust the pH of the aqueous portion of the mobile phase. The ionization state of the parent compound and its degradants can significantly impact their retention and selectivity.
-
Gradient Slope: Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help to identify the presence of co-eluting impurities under a single chromatographic peak.
Predicted Stability Profile in Different Solvents
The choice of solvent is critical in both the synthesis and formulation of a drug substance, as it can significantly impact stability.[5][6][7] The following table provides a predicted stability profile for this compound based on general chemical principles.
| Solvent Type | Example Solvents | Predicted Stability | Rationale |
| Protic, Polar | Water, Methanol, Ethanol | Low to Moderate | Prone to hydrolysis, especially at non-optimal pH. Hydrogen bonding with the solvent can facilitate degradation pathways.[1][8] |
| Aprotic, Polar | Acetonitrile, DMSO, DMF | Moderate to High | Less likely to participate directly in hydrolysis. However, residual water can still be a factor. The polarity can influence the rate of other degradation reactions. |
| Non-Polar | Hexane, Toluene | High | The compound will likely have low solubility. If dissolved, degradation pathways requiring polar transition states will be disfavored. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][9]
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.
- Thermal Degradation: Store the stock solution at 60°C in a sealed vial for 1, 3, and 7 days.
- Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Initial Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: 10-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 254 nm (or the λmax of the compound)
- Injection Volume: 10 µL
2. Method Optimization:
- Inject the unstressed and stressed samples from the forced degradation study.
- Evaluate the chromatograms for the resolution between the parent peak and all degradation product peaks.
- If co-elution is observed, systematically adjust the mobile phase pH, organic modifier, gradient slope, and column chemistry as described in the FAQ section.
3. Validation:
- Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for stability testing and degradant identification.
Caption: Hypothetical degradation pathways for the target compound.
References
- Vertex AI Search. (n.d.). Solvent Effect.
- Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
- PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- Semantic Scholar. (n.d.). Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy.
- PubMed Central. (2025, December 13). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide.
- Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- MedCrave. (2016, December 14). Forced degradation studies.
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Technical Support Center: Overcoming Poor Cell Permeability of Small Molecule Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and overcome challenges associated with the poor cell permeability of small molecule inhibitors. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding small molecule inhibitor permeability.
Q1: My inhibitor is potent in a biochemical assay but shows no activity in my cell-based assay. What's the likely problem?
A1: A common reason for this discrepancy is poor cell permeability.[1] While your inhibitor can effectively interact with its purified target protein, it may be unable to cross the cell membrane to reach its intracellular site of action. The cell's plasma membrane is a lipid bilayer that acts as a selective barrier, restricting the passage of many molecules.[2][3] Other potential issues include rapid efflux of the compound out of the cell by transporter proteins or metabolic instability.
Q2: What are the key physicochemical properties that govern a small molecule's ability to cross the cell membrane?
A2: Several key physicochemical properties collectively determine a molecule's permeability. These include:
-
Lipophilicity (LogP/LogD): This measures a compound's affinity for a lipid-like environment compared to an aqueous one. A balanced lipophilicity is crucial; too low, and the molecule won't partition into the lipid membrane, too high, and it may get stuck within the membrane.[4][5][6]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. As a general guideline, a molecular weight below 500 Daltons is often considered favorable for passive diffusion.[4][5][7]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A lower PSA is generally associated with better permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule can significantly impact its permeability.[4][5] Fewer hydrogen bonds are generally preferred for better membrane traversal.
-
Ionization State (pKa): The charge of a molecule, which is dependent on its pKa and the surrounding pH, affects its ability to cross the lipid membrane. Neutral, un-ionized molecules typically cross membranes more easily than their ionized counterparts.[7][8]
-
Solubility: A compound must have adequate aqueous solubility to be available at the cell surface for absorption. Poorly soluble drugs may precipitate before they have a chance to permeate the cell membrane.[4]
Q3: What are the primary mechanisms by which small molecules enter a cell?
A3: Small molecules can cross the cell membrane through several mechanisms:
-
Passive Diffusion: This is the movement of a molecule directly across the lipid bilayer, driven by its concentration gradient.[2][9][10] This process does not require energy and is favored by small, lipophilic molecules.[10]
-
Facilitated Diffusion: This process involves membrane proteins, such as channels or carriers, to help molecules move across the membrane down their concentration gradient. No energy is expended in this process.[2][9]
-
Active Transport: This mechanism requires energy, often in the form of ATP, to move molecules against their concentration gradient. This is mediated by specific transporter proteins.[9][10][11]
-
Endocytosis: For larger molecules, the cell membrane can invaginate to form a vesicle, engulfing the molecule and bringing it into the cell.[9]
Q4: How can I experimentally measure the cell permeability of my inhibitor?
A4: There are several well-established in vitro assays to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[12][13] It uses a lipid-impregnated artificial membrane to separate a donor and acceptor compartment.[13]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier resembling the small intestine.[12][14][15] It can assess both passive diffusion and active transport processes.[16]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of polarized kidney epithelial cells.[15][16] MDCK cells are often used to study blood-brain barrier permeability, especially when transfected with specific transporters like P-glycoprotein (MDCK-MDR1).[13][14]
The output of these assays is typically the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the membrane.
Troubleshooting Guide: My Inhibitor Has Poor Cell Permeability
This guide provides a systematic approach to diagnose and address poor cell permeability of your small molecule inhibitor.
Step 1: Initial Diagnosis - Is Permeability the Problem?
Before embarking on extensive chemical modifications, it's crucial to confirm that poor permeability is indeed the primary issue.
Experimental Workflow: Initial Diagnosis
Caption: Workflow to investigate and address active efflux of an inhibitor.
Protocol: Bidirectional Caco-2 Assay
-
Seed Caco-2 cells: Plate Caco-2 cells on permeable supports in a transwell plate and culture them until they form a confluent and polarized monolayer (typically 21 days).
-
Measure permeability in the apical to basolateral (A->B) direction:
-
Add the test compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
Quantify the compound concentration in the samples.
-
-
Measure permeability in the basolateral to apical (B->A) direction:
-
Add the test compound to the basolateral chamber.
-
At various time points, take samples from the apical chamber.
-
Quantify the compound concentration in the samples.
-
-
Calculate Papp for both directions.
-
Calculate the efflux ratio (ER): ER = Papp(B->A) / Papp(A->B). An ER greater than 2 is indicative of active efflux.
Step 4: Iterative Redesign and Re-evaluation
Overcoming poor cell permeability is often an iterative process of design, synthesis, and testing.
Logical Flow: Iterative Optimization
Caption: Iterative cycle of inhibitor design, synthesis, and evaluation.
By systematically applying these principles and experimental protocols, you can diagnose and overcome the challenges of poor cell permeability, ultimately leading to the development of more effective small molecule inhibitors for your research.
References
-
Alberts B, Johnson A, Lewis J, et al. Molecular Biology of the Cell. 4th edition. New York: Garland Science; 2002. The Lipid Bilayer. Available from: [Link]
- Avdeef A. Physicochemical profiling (solubility, permeability and charge state). Curr Top Med Chem. 2001;1(4):277-351.
-
Cooper GM. The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates; 2000. Transport of Small Molecules. Available from: [Link]
- Di, L., & Kerns, E. H. (2016).
- Ghose AK, Viswanadhan VN, Wendoloski JJ. A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1.
- Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26.
- Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical pharmacokinetics, 42(1), 59–98.
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
- van Meer G, Voelker DR, Feigenson GW. Membrane lipids: where they are and how they behave.
- Wishart DS. Is LogP a good predictor of oral bioavailability?. Drug Discovery Today. 2009;14(15-16):743-746.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced drug delivery reviews, 65(1), 36–48.
- Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255–270.
- Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615–2623.
- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
- Aungst, B. J. (2012). Intestinal permeation enhancers. Journal of pharmaceutical sciences, 101(4), 1269-1282.
- Salama, N. N., Eddington, N. D., & Fasano, A. (2006). Tight junction modulation and its relationship to drug delivery. Advanced drug delivery reviews, 58(1), 15-28.
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
- Swenson, E. S., & Curatolo, W. J. (1992). Intestinal permeability enhancement for proteins, peptides and other polar drugs: mechanisms and potential toxicity. Advanced Drug Delivery Reviews, 8(1), 39-92.
- Atkinson, H., Mahon-Smith, K. and Elsby, R. (2022) 'Drug permeability and transporter assessment: Polarized Cell Lines', The ADME Encyclopedia, pp. 1-10.
-
Kell, D. B. (2023). Understanding small molecule transport across cell membranes. News-Medical.Net. Available from: [Link]
- Crews, C. M. (2017). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Methods in molecular biology (Clifton, N.J.), 1594, 1–13.
-
BioIVT. (n.d.). Cell Permeability Assay. Retrieved from: [Link]
- Spengler, G., Kincses, A., Gajdács, M., & Amaral, L. (2017). New Roads Leading to Old Lands: The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Frontiers in microbiology, 8, 1933.
- Hubin, T. J., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V. R., Rodriguez-Torres, M. P., Acosta-Torres, L. S., ... & Shin, H. S. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of nanobiotechnology, 16(1), 1-33.
-
ChemHelp ASAP. (2021, January 6). drug solubility & membrane permeability assays. YouTube. [Link]
- Di, L., & Kerns, E. H. (2021). CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption. Royal Society of Chemistry.
- Sharma, A., Gupta, V. K., & Pathania, R. (2019). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in microbiology, 10, 1032.
- Abusaiba, T. H. H. (2023). Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review. Qeios.
- Al-Bayati, F. A., & Al-Mola, H. F. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Future science OA, 7(10), FSO749.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Parvulin Inhibitors.
- Li, H., et al. (2018). Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. ACS medicinal chemistry letters, 9(11), 1083–1088.
- Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). The Rule of Five revisited: applying log D in place of log P in drug-likeness filters. Molecular pharmaceutics, 4(4), 556-560.
- Thomson, A., & Saadhali, S. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Bioscience & Biotechnology Research Asia, 22(3), 914-922.
- Kodadek, T. (2010). Rethinking screening.
- Whitty, A., et al. (2016). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of medicinal chemistry, 59(17), 7842–7857.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- Evotec. (2023, September 27).
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- 7. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 8. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
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- 10. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Refining Crystallization Methods for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Welcome to the technical support guide for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for refining crystallization processes. As a critical intermediate or active pharmaceutical ingredient (API), achieving high purity and a stable, consistent crystalline form is paramount. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge - Understanding the Molecule
Successful crystallization begins with a fundamental understanding of the molecule's physicochemical properties. The structure of this compound offers key insights into its behavior.
FAQ 1: What are the key structural features of this compound that influence its crystallization behavior?
Answer: The crystallization behavior of this molecule is governed by a combination of intermolecular forces derived from its distinct functional groups:
-
Hydrogen Bonding: The 1,3-dihydro-imidazol-2-one (a cyclic urea) core contains two N-H groups (hydrogen bond donors) and one C=O group (a hydrogen bond acceptor). This allows for the formation of strong, directional hydrogen bond networks, which are primary drivers in forming a stable crystal lattice.[1]
-
π-π Stacking: The presence of the 4-fluorophenyl ring allows for π-π stacking interactions between aromatic rings of adjacent molecules. These interactions contribute significantly to the overall stability of the crystal structure.[2]
-
Dipole-Dipole Interactions: The polar urea moiety and the electronegative fluorine atom create significant dipole moments in the molecule, leading to dipole-dipole interactions that help organize the molecules in the crystal lattice.
-
Potential for Polymorphism: The combination of strong hydrogen bonding and weaker π-π interactions means that the molecule may be able to pack in multiple, distinct crystalline forms (polymorphs). The final polymorphic form can be highly dependent on crystallization conditions such as the solvent used, the rate of cooling, and the level of supersaturation.[3][4]
FAQ 2: What are the expected solubility characteristics of this compound?
Answer: Based on its structure—a polar cyclic urea core attached to a moderately nonpolar fluorophenyl group—the compound is expected to be a polar molecule. Its solubility will be highest in polar aprotic and polar protic solvents capable of hydrogen bonding. It will likely have low solubility in nonpolar solvents. A systematic approach to solvent screening is crucial.
Table 1: Predicted Solubility Profile and Suggested Solvents for Screening
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Use in Crystallization |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | Good for dissolving the compound initially, often used in anti-solvent methods. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water (H₂O) | Moderate to High | Good candidates for single-solvent recrystallization due to their ability to hydrogen bond and moderate boiling points.[5] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether (Et₂O) | Low to Moderate | Can be used as anti-solvents or in two-solvent systems with more polar solvents.[6] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Low to Moderate | Often provide a good balance of solubility for effective purification.[7] |
| Ketones | Acetone | Moderate | Useful as a primary solvent, but its low boiling point can sometimes lead to rapid evaporation and crashing out. |
| Hydrocarbons | Heptane, Hexane, Toluene | Very Low | Primarily used as anti-solvents to induce precipitation from a more polar solution.[6] |
Section 2: General Experimental Workflow
The goal of recrystallization is to dissolve the impure solid in a hot solvent and allow pure crystals to form as the solution slowly cools, leaving impurities behind in the mother liquor.[3]
Diagram 1: General Recrystallization Workflow
Caption: A decision tree for troubleshooting common crystallization problems.
Section 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform these operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first. Ethanol or isopropanol are excellent starting points.
-
Dissolution: Place 1.0 g of the impure this compound in a 50 mL Erlenmeyer flask. Add a stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., ethanol) in small portions (2-3 mL at a time) while heating the flask on a hot plate with stirring. Continue adding solvent until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent, as this will reduce your yield. [8]3. Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals. [9]5. Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount (1-2 mL) of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), until a constant weight is achieved.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when no single solvent has the ideal solubility profile. A common pair would be DMF (dissolving solvent) and water (anti-solvent).
-
Dissolution: Dissolve 1.0 g of the impure compound in the minimum amount of a "good" solvent (e.g., DMF) at room temperature with stirring.
-
Anti-Solvent Addition: While stirring vigorously, add the "poor" solvent (anti-solvent, e.g., water) dropwise.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (this is the point of saturation). If the solution becomes too cloudy, add a drop or two of the "good" solvent to clarify.
-
Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature. Crystal growth may take several hours to overnight.
-
Isolation and Drying: Cool the mixture in an ice bath and then collect, wash, and dry the crystals as described in Protocol 1.
References
-
Gayathri, S., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. [Link]
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Ashburn, B. O., & Bailey, N. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2021(3), M1248. [Link]
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Fábián, L., et al. (2007). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2469. [Link]
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ResearchGate. (n.d.). 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. ResearchGate. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]
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ResearchGate. (2022). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. [Link]
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BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
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Fun, H. K., et al. (2009). N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]t[2][10]hiazol-5-yl]pyridin-2-yl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2783. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]
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Braatz, R. D., et al. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Computers & Chemical Engineering, 29(4), 637-646. [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydrot[10][11][12]riazo. Technical Disclosure Commons. [Link]
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Simon, L. L., et al. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Pharmaceutical Outsourcing. [Link]
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Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Crystals, 11(7), 795. [Link]
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University of California, Davis. (n.d.). Recrystallization and Crystallization. UC Davis Chem Wiki. [Link]
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American Chemical Society. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. ACS Publications. [Link]
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National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed Central. [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
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ResearchGate. (2021). (PDF) (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]idazol-1-ylphenyl-1-4-methylphenylprop-2-en-1-one)
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Technical Support Center: Navigating In Vitro Metabolic Instability of Drug Candidates
Welcome to the technical support center for addressing the metabolic instability of drug candidates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro metabolic stability assays. Poor metabolic stability can hinder the development of promising drug candidates by preventing them from reaching their therapeutic targets in sufficient concentrations.[1] This resource provides in-depth technical guidance, troubleshooting FAQs, and strategic insights to help you navigate these challenges effectively.
Section 1: Understanding and Identifying Metabolic Instability
Metabolic stability is a critical parameter in drug discovery, indicating a compound's susceptibility to biotransformation by metabolic enzymes.[2] A compound with low metabolic stability is rapidly cleared from the body, potentially leading to reduced efficacy and the need for more frequent dosing.[3] Conversely, highly stable compounds might accumulate and cause toxicity.[1] Therefore, achieving an optimal metabolic stability profile is a key objective in lead optimization.
In vitro assays are essential first-line tools for assessing metabolic stability, providing a cost-effective and high-throughput means to rank compounds and predict their in vivo pharmacokinetic behavior.[4] The most common in vitro systems include liver microsomes, S9 fractions, and hepatocytes.[1]
Key In Vitro Assay Systems
| Test System | Enzymes Present | Primary Use | Advantages | Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs, Epoxide Hydrolase)[5] | High-throughput screening for Phase I metabolism; determining intrinsic clearance (CLint).[6][7] | Cost-effective, easy to use and store, high-throughput.[7] | Lacks cytosolic enzymes and complete Phase II pathways; may underpredict in vivo clearance.[7] |
| S9 Fraction | Broad range of Phase I and Phase II enzymes (microsomal and cytosolic).[5][8] | Broader assessment of hepatic metabolism, including both Phase I and II pathways.[8] | More comprehensive than microsomes, relatively inexpensive.[9] | Cell structure is disrupted; cofactor supplementation is required.[10] |
| Hepatocytes | Full complement of Phase I and II enzymes within an intact cell structure.[11][12] | "Gold standard" for in vitro metabolism studies; provides a more holistic view of hepatic clearance, including uptake and efflux.[12] | Most physiologically relevant in vitro model.[13] | More expensive, lower throughput, viability can be an issue.[9] |
Section 2: Experimental Protocols and Workflows
Accurate and reproducible data are the bedrock of sound decision-making in drug discovery. The following are detailed protocols for the most common in vitro metabolic stability assays.
Workflow for Assessing Metabolic Stability
The following diagram illustrates a typical workflow for evaluating the metabolic stability of a drug candidate.
Caption: A typical workflow for assessing the metabolic stability of drug candidates.
Detailed Protocol: Liver Microsomal Stability Assay
This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism.[14]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[14]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Internal standard
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and other reagents on ice. Prepare working solutions of the test compound and positive controls.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, microsomes, and the test compound. Pre-incubate at 37°C for 5-10 minutes.[5]
-
Initiation: Start the reaction by adding the pre-warmed NADPH solution.[5]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[7] The zero-time point serves as a baseline control.[5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.[9]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[7]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).[15]
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during in vitro metabolic stability assays in a question-and-answer format.
Q1: My positive control compound shows very low metabolism. What could be the problem?
A1: This is a critical issue as it indicates a problem with the assay system's metabolic competency. Several factors could be at play:
-
Inactive Cofactors: NADPH is essential for CYP450 activity and is prone to degradation. Ensure that your NADPH stock solution or regenerating system is fresh and has been stored correctly. It is advisable to prepare these solutions fresh for each experiment.
-
Poor Microsome/Hepatocyte Viability: Improper storage or handling of microsomes and cryopreserved hepatocytes can lead to a loss of enzymatic activity.[16] Always thaw cryopreserved materials rapidly at 37°C and keep them on ice until use.[16] Avoid repeated freeze-thaw cycles.
-
Incorrect Assay Conditions: Double-check the pH of your buffer, incubation temperature, and protein concentration. The optimal pH for most CYP enzymes is around 7.4.[14]
Self-Validating System Check: Always include well-characterized positive control compounds with known metabolic profiles in every assay plate.[8] Consistent performance of these controls is a primary indicator of a valid assay.
Q2: I'm observing a high degree of variability between replicate wells. What are the potential causes?
A2: High variability can obscure the true metabolic rate of your compound. Common causes include:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in the concentrations of the test compound, microsomes, or cofactors. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Incomplete Mixing: Ensure all components of the incubation mixture are thoroughly mixed before starting the reaction and at the beginning of the incubation.
-
Edge Effects in 96-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the reactants and alter the reaction rate. To mitigate this, avoid using the outer wells or fill them with buffer.
-
Compound Solubility Issues: If your compound has poor aqueous solubility, it may precipitate in the assay buffer, leading to inconsistent results. Check the solubility of your compound in the final assay conditions.
Q3: My compound disappears rapidly in the absence of NADPH. What does this indicate?
A3: Significant disappearance of the parent compound in the "-NADPH" control suggests non-CYP mediated metabolism or chemical instability.
-
Non-CYP Mediated Metabolism: Other enzymes present in liver microsomes, such as UDP-glucuronosyltransferases (UGTs) or esterases, may be metabolizing your compound.[7] UGTs require UDPGA as a cofactor, which can sometimes be present in small amounts in microsomal preparations. Esterases do not require a cofactor.
-
Chemical Instability: The compound may be unstable at the pH or temperature of the assay.[17] To test for this, incubate the compound in the assay buffer without any microsomes.
-
Binding to Plasticware: Highly lipophilic compounds can adsorb to the plastic walls of the assay plate. Using low-binding plates can help to minimize this.
Troubleshooting Workflow for Unexpected Compound Loss
Caption: A decision tree for troubleshooting unexpected compound loss in control incubations.
Q4: My data suggests high metabolic stability in microsomes, but the compound fails in vivo due to rapid clearance. Why the discrepancy?
A4: This is a common challenge and highlights the limitations of relying solely on microsomal stability data.
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.[6][18] Microsomal assays typically only use liver microsomes.
-
Phase II Metabolism: If your compound is primarily cleared by Phase II conjugation reactions (e.g., glucuronidation or sulfation), and the necessary cofactors are not included in the assay, microsomal stability assays will underestimate the true clearance.[7] In such cases, S9 fractions or hepatocytes, which contain a broader range of enzymes, are more appropriate.[10][12]
-
Role of Transporters: The uptake of a drug into hepatocytes is a critical step that is not accounted for in microsomal assays. If uptake is the rate-limiting step, microsomal data will not accurately predict in vivo clearance.
Expert Insight: It is crucial to build a comprehensive picture of a compound's ADME properties. Integrating data from various in vitro assays (microsomes, hepatocytes, S9) and considering factors like plasma protein binding can lead to more accurate in vivo predictions.[6]
Q5: How do I identify which specific CYP enzyme is responsible for my compound's metabolism?
A5: This process is known as reaction phenotyping and is crucial for predicting potential drug-drug interactions.[19][20] There are two main approaches:
-
Recombinant Enzymes: Incubate your compound with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which ones metabolize it.[19][21]
-
Chemical Inhibition: Incubate your compound with liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.[22] A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that enzyme.
Section 4: Strategies for Improving Metabolic Stability
If a promising lead compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to improve its properties.
-
Block Metabolic "Soft Spots": Identify the site(s) on the molecule that are most susceptible to metabolism (the "soft spots"). This can be done through metabolite identification studies. Once identified, these positions can be blocked by introducing sterically hindering groups or by replacing labile groups with more stable ones.[23][24] For example, replacing a metabolically vulnerable hydrogen atom with a fluorine or a methyl group.
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity (logP) of a compound can decrease its affinity for these enzymes and thus reduce its rate of metabolism.[4]
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near a site of aromatic oxidation can deactivate the ring and make it less susceptible to metabolism.[24]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot can slow down the rate of metabolism due to the kinetic isotope effect.[4][25]
-
Structural Modifications: Incorporating the labile part of the molecule into a ring system or changing the chirality can sometimes enhance metabolic stability.[4][25]
References
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-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2019). ResearchGate. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. FarmaMondo. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). PubMed. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (2012). PubMed. [Link]
-
Reaction Phenotyping Assessment Service. Creative Biolabs. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2023). Patsnap Synapse. [Link]
-
Microsomal Stability. Cyprotex | Evotec. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). PMC | NIH. [Link]
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What is the importance of metabolic stability in drug design? (2023). Patsnap Synapse. [Link]
-
Metabolic Stability. Pharma Focus Asia. [Link]
-
Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]
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In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. [Link]
-
The conduct of drug metabolism studies considered good practice (II): in vitro experiments. (2009). PubMed. [Link]
-
In Vitro CYP Reaction Phenotyping Assay Services. BioIVT. [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
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Hepatocyte Stability. Cyprotex | Evotec. [Link]
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S9 Stability. Cyprotex | Evotec. [Link]
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Reaction Phenotyping Assay. Cyprotex | Evotec. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2023). protocols.io. [Link]
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2014). Bentham Science. [Link]
-
Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. [Link]
-
Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (2007). NIH. [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlideShare. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
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S9 Stability Assay. Creative Bioarray. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one Analogs for CNS Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one. This scaffold has emerged as a promising starting point for the development of novel therapeutics targeting the central nervous system (CNS). Our focus will be on elucidating how specific structural modifications to this core influence biological activities, particularly anticonvulsant and analgesic effects, supported by comparative experimental data from relevant studies.
Introduction: The Therapeutic Potential of the Imidazol-2-one Scaffold
The 1,3-dihydro-imidazol-2-one (also known as imidazolone or 2-imidazolidinone) ring is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. When substituted with an aryl group, such as a 4-fluorophenyl ring at the 4-position, these compounds present a unique three-dimensional structure that allows for specific interactions with various biological targets within the CNS.
The rationale for exploring this particular scaffold is twofold:
-
Proven Bioactivity: Imidazole-containing compounds have been successfully developed into clinically used drugs for various conditions.[1] Derivatives of the related imidazoline nucleus, for instance, are known to interact with α2-adrenoceptors and imidazoline receptors, leading to a variety of physiological functions, including centrally acting hypotensive and analgesic effects.[2]
-
Synthetic Tractability: The imidazolone core is readily synthesized and amenable to functionalization at multiple positions, making it an ideal candidate for systematic SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
This guide will synthesize findings from various studies on related imidazolone and imidazoline derivatives to build a coherent SAR model for the 4-(4-fluorophenyl)-1,3-dihydro-imidazol-2-one series, providing researchers with actionable insights for future drug design and development.
The Core Scaffold and Strategic Points of Modification
The fundamental structure of this compound serves as our template. The key to a successful SAR study lies in understanding which positions on the molecule are most likely to influence its interaction with a biological target. For this scaffold, we identify three primary regions for modification:
-
N1 and N3 Positions of the Imidazolone Ring: Substitution at these nitrogen atoms can significantly alter the compound's polarity, hydrogen bonding capacity, and overall steric profile. These changes can influence binding affinity, membrane permeability, and metabolic stability.
-
The 4-Fluorophenyl Ring: Modifications to this aromatic ring, including the position and nature of the substituent (e.g., changing the fluorine to other halogens, or adding other groups), can modulate electronic properties and hydrophobic interactions with the target protein.
-
The C5 Position of the Imidazolone Ring: Introducing substituents at this position can explore additional binding pockets and influence the overall conformation of the molecule.
Caption: Standard workflow for preclinical anticonvulsant drug evaluation.
Methodology 1: Maximal Electroshock (MES) Seizure Test
This model is indicative of activity against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (e.g., 20-25 g).
-
Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. [3]3. Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after application of a local anesthetic/saline solution.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. A compound is considered protective if it prevents this endpoint.
Methodology 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model identifies compounds that can prevent seizures induced by the GABA antagonist PTZ, suggesting activity against myoclonic seizures.
-
Animal Model: Male albino mice (e.g., 20-25 g).
-
Compound Administration: Test compounds are administered i.p. at a predetermined time before the convulsant.
-
Convulsant Injection: A dose of PTZ sufficient to induce clonic seizures in >95% of animals (e.g., 85 mg/kg) is injected subcutaneously. [3]4. Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting >5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
Methodology 3: Rotarod Neurotoxicity Test
This test assesses motor impairment, a common side effect of CNS-active drugs.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).
-
Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1 minute).
-
Testing: After compound administration, mice are placed on the rod at various time points.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod one or more times during a 1-minute test period. [3]
Plausible Mechanisms of Action
While direct mechanistic studies on 4-(4-fluorophenyl)-1,3-dihydro-imidazol-2-one are not extensively detailed in the provided search context, the anticonvulsant activity of structurally related compounds often involves modulation of ion channels or neurotransmitter systems.
-
Voltage-Gated Sodium Channels (VGSCs): Many established anticonvulsants (e.g., carbamazepine, phenytoin) act by blocking VGSCs, which stabilizes neuronal membranes and prevents the rapid, repetitive firing associated with seizures. The most active compound in one study, compound 6 , was found to interact with voltage-sensitive sodium channels. [4]* GABAergic System: Enhancement of GABAergic inhibition is another key anticonvulsant mechanism. This can occur via positive allosteric modulation of GABA-A receptors or by increasing GABA levels in the brain. The benzoxazole-triazolone compound 4g was found to significantly increase GABA content in the mouse brain, suggesting this as a potential mechanism. [5]* Calcium Channels: L-type voltage-gated calcium channels have also been identified as a target for some anticonvulsant agents. [4]
Caption: Potential CNS mechanisms of action for imidazolone analogs.
Conclusion and Future Directions
The this compound scaffold represents a valuable template for the design of novel CNS agents. This comparative guide, drawing on data from structurally related series, establishes a foundational SAR that can guide further optimization.
Key Takeaways:
-
N1-Substitution is Critical: The N1 position of the imidazolone ring is a prime target for introducing moieties that can enhance potency and modulate pharmacokinetic properties. Incorporating groups like substituted piperazines via an acetamide linker appears to be a promising strategy. [4]* Aryl Ring Exploration: While the 4-fluoro substituent is a good starting point, systematic exploration of other halogens and electronic groups at the ortho, meta, and para positions of the phenyl ring is warranted to fine-tune activity.
-
Multi-Target Potential: Analogs may act via multiple mechanisms, including modulation of sodium channels and enhancement of GABAergic neurotransmission. [5][4] Future Research Should Focus On:
-
Systematic Synthesis: A focused library of this compound analogs should be synthesized, varying substituents at the N1, N3, and phenyl ring positions.
-
In-depth Mechanistic Studies: Active compounds should be profiled against a panel of CNS targets (e.g., ion channels, receptors) to elucidate their precise mechanism of action.
-
Pharmacokinetic Profiling: Promising leads must be evaluated for ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
By leveraging these insights, researchers can accelerate the development of novel, safe, and effective therapeutics for neurological disorders based on this versatile chemical scaffold.
References
-
Verma, A., Pathak, S. K., Kumar, S., & Singh, S. (2020). Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. Bioorganic & Medicinal Chemistry Letters, 30(23), 127595. [Link]
-
Verma, A., Pathak, S. K., Kumar, S., & Singh, S. (2020). Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. ResearchGate. [Link]
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comparing efficacy of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one with existing drugs
A Comparative Efficacy Analysis of Fluorophenyl-Imidazolone Derivatives in Oncology
An In-Depth Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the imidazole nucleus is a cornerstone, serving as a scaffold for a multitude of pharmacologically active agents.[1][2][3] This guide delves into the therapeutic potential of a specific subclass, the fluorophenyl-imidazolone derivatives, with a focused comparison against established oncological treatments. While the specific compound 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one lacks extensive documentation in publicly accessible literature, a closely related series of 2-(4-fluorophenyl) imidazol-5-ones has demonstrated significant promise as anticancer agents, providing a valuable opportunity for comparative analysis.[4]
This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering an objective comparison of the efficacy of these novel compounds with existing drugs. We will explore the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Therapeutic Rationale: Targeting Key Oncogenic Pathways
The imidazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The addition of a fluorophenyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and metabolic stability.
Recent studies have highlighted the potential of 2-(4-fluorophenyl) imidazol-5-one derivatives as potent inhibitors of key regulators of cancer cell proliferation and angiogenesis, namely Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
-
CDK2: A critical enzyme in the regulation of the cell cycle, particularly the G1/S transition. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
-
VEGFR-2: The main mediator of the pro-angiogenic signals of VEGF. Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.
The dual inhibition of these pathways presents a compelling strategy for cancer treatment, potentially leading to synergistic antitumor effects.
Comparative Efficacy: A Data-Driven Analysis
To contextualize the potential of these novel compounds, we will compare the efficacy of a representative 2-(4-fluorophenyl) imidazol-5-one derivative, designated here as Compound 26 from the study by Abo-Elanwar et al., with established drugs targeting CDK and VEGFR pathways.[4]
| Compound/Drug | Target(s) | IC50 (CDK2A) | IC50 (VEGFR-2) | Cell Line Cytotoxicity (MCF-7, IC50) |
| Compound 26 | CDK2A, VEGFR-2 | 0.66 µM | 0.12 µM | 9.58 µM |
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | - | 0.09 µM | 5.8 µM |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | - | 0.081 µM | 14.7 µM |
| Palbociclib | CDK4/6 | >10 µM (for CDK2) | - | 0.019 µM |
| Doxorubicin | Topoisomerase II | - | - | 0.45 µM |
Data for Compound 26 is sourced from Abo-Elanwar et al. (2019)[4]. Data for Sorafenib, Sunitinib, Palbociclib, and Doxorubicin are representative values from publicly available literature and databases for comparative purposes.
From this data, it is evident that Compound 26 exhibits potent inhibitory activity against both CDK2A and VEGFR-2. Its VEGFR-2 inhibition is comparable to that of established multi-kinase inhibitors like Sorafenib and Sunitinib. While its cytotoxicity against the MCF-7 breast cancer cell line is more modest than the broad-spectrum chemotherapeutic agent Doxorubicin, its targeted mechanism of action suggests the potential for a more favorable therapeutic window. It is important to note that Palbociclib, a highly effective CDK4/6 inhibitor, shows minimal activity against CDK2, highlighting the distinct selectivity profile of Compound 26 .
Experimental Protocols: Ensuring Methodological Rigor
The following are detailed, step-by-step methodologies for the key experiments cited in the efficacy comparison.
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 values of test compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare a solution of the recombinant kinase (CDK2A or VEGFR-2) in kinase buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of each concentration of the test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a luminescence-based ATP detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol describes a colorimetric assay to assess the cytotoxic effects of the test compound on cancer cell lines.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the targeted signaling pathway and a general experimental workflow.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for efficacy testing.
Conclusion and Future Directions
The exploration of 2-(4-fluorophenyl) imidazol-5-one derivatives reveals a promising new class of targeted anticancer agents. Their ability to potently inhibit both CDK2A and VEGFR-2 offers a dual-pronged attack on tumor growth and survival. While direct, head-to-head clinical data is not yet available, the in vitro evidence suggests a potency that is competitive with established therapies targeting similar pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound class. This should include comprehensive preclinical evaluation of their pharmacokinetic profiles, in vivo efficacy in relevant animal models, and detailed toxicity studies. The insights gained from such investigations will be crucial in determining their viability for clinical development and their potential to offer a new therapeutic option for cancer patients.
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Bridging the Chasm: A Senior Scientist's Guide to Validating In Vitro Findings in Xenograft Mouse Models
For researchers, scientists, and drug development professionals, the journey from a promising in vitro discovery to a clinically relevant therapy is fraught with challenges. A significant hurdle lies in successfully translating laboratory findings into a living biological system. This guide provides an in-depth, experience-driven comparison of xenograft mouse models for validating in vitro results, complete with the causal logic behind experimental choices, detailed protocols, and supporting data to ensure scientific rigor.
The Inescapable Bridge: Why Xenograft Models are Essential
In vitro assays are indispensable for high-throughput screening and mechanistic studies of potential therapeutics.[1] However, the controlled environment of a petri dish fails to replicate the intricate complexities of a living organism, such as pharmacokinetics, pharmacodynamics, and the influence of the tumor microenvironment.[2] Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient mice, provide a critical intermediate step to bridge this translational gap.[3]
The choice of xenograft model is a critical decision that significantly impacts the translatability of your findings. The two primary types of xenograft models are Cell line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).
A Tale of Two Models: CDX vs. PDX
The selection between a CDX and a PDX model is not a matter of one being definitively "better," but rather which is more appropriate for the specific research question at hand.
| Feature | Cell line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source of Tumor | Immortalized human cancer cell lines cultured in vitro. | Tumor tissue surgically removed from a cancer patient and directly implanted into a mouse.[4] |
| Genetic & Phenotypic Stability | Genetically homogenous and well-characterized. However, they may have adapted to 2D culture conditions and may not fully represent the original tumor's heterogeneity.[1][5] | Generally maintain the histopathological and genetic characteristics of the original patient tumor over several passages.[4][6] |
| Tumor Microenvironment | The stromal component is of mouse origin. | More closely recapitulates the human tumor microenvironment, including heterogeneous cell types.[4][6] |
| Predictive Power | Useful for initial efficacy testing and proof-of-concept studies, especially when the target is well-defined in the cell line.[4] | Have been shown to be more predictive of clinical outcomes and patient response, making them ideal for later-stage preclinical development.[4][7] |
| Time & Cost | Relatively rapid and cost-effective to establish.[8] | Time-consuming and more expensive to establish and maintain.[5][9] |
| Success Rate | High engraftment success rate. | Variable engraftment success rates depending on the tumor type.[10] |
Expert Insight: For early-stage drug discovery involving the screening of multiple candidates against a specific molecular target known to be present in a particular cell line, CDX models are often the pragmatic choice.[1] However, when the goal is to predict clinical response in a heterogeneous patient population, PDX models, despite their complexities, offer a more clinically relevant platform.[4][7]
The Experimental Journey: A Step-by-Step Workflow for In Vivo Validation
The following workflow outlines the critical steps for validating in vitro findings in a xenograft mouse model, emphasizing the scientific reasoning behind each stage.
Detailed Protocol: Subcutaneous Xenograft Model Establishment
This protocol provides a standardized method for establishing a subcutaneous xenograft model, a common starting point for many in vivo validation studies.
1. Cell Preparation (for CDX models):
-
Culture cells in the recommended medium until they reach 70-80% confluency. To ensure cell viability, replace the medium 3-4 hours before harvesting.[11]
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® or another basement membrane extract to improve tumor take and growth.[12]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.[11]
-
Adjust the cell concentration to the desired number of cells per injection volume (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).
2. Animal Preparation and Implantation:
-
Use immunodeficient mice (e.g., nude, SCID, or NSG), typically 4-6 weeks old.[11] Allow for a 3-5 day acclimatization period.[11]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site (commonly the flank) with an antiseptic solution.
-
Gently lift the skin and inject the cell suspension subcutaneously using a 27- or 30-gauge needle.[11]
3. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
-
Therapy can typically commence when tumors reach an average volume of 50-100 mm³.[11]
Data-Driven Decisions: Analysis and Interpretation
Key Endpoints in Xenograft Studies
-
Tumor Growth Inhibition (TGI): A common metric calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Growth Delay (TGD): The difference in the time it takes for tumors in the treated and control groups to reach a predetermined size.
-
Objective Response Rate (ORR): The proportion of tumors that show a significant reduction in size (partial or complete response).[13]
-
Event-Free Survival (EFS): The time until tumors reach a specific size or the animal needs to be euthanized for ethical reasons.[13]
Statistical Considerations
Given the inherent variability in tumor growth and small sample sizes often used in these experiments, appropriate statistical methods are essential.[14][15]
-
Linear mixed-effects models are a powerful tool for analyzing repeated tumor volume measurements over time, as they can account for individual mouse variability.[16]
-
Survival analysis methods , such as the log-rank test, can be used to compare time-to-event endpoints like TGD and EFS.[17]
Example: Hypothetical Comparative Data
The following table illustrates how data from a xenograft study might be presented to compare the efficacy of a novel compound with a standard-of-care drug.
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 8 | 1520 ± 185 | - | - |
| Compound X (10 mg/kg) | 8 | 485 ± 92 | 68.1 | <0.001 |
| Standard of Care (5 mg/kg) | 8 | 610 ± 115 | 59.9 | <0.01 |
The Path Forward: Navigating the Limitations and Ethical Landscape
While xenograft models are powerful tools, it is crucial to acknowledge their limitations. The absence of a fully functional immune system in most models is a significant drawback, particularly for evaluating immunotherapies.[9][10][18] Humanized mouse models, which are engrafted with human immune cells, can partially address this limitation.[9][19]
Furthermore, ethical considerations are paramount in animal research. All experiments must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines, with a focus on the 3Rs: Replacement, Reduction, and Refinement.[20][21] This includes defining humane endpoints to minimize animal suffering, such as maximum allowable tumor size and body weight loss.[22][23]
Conclusion: A Scientifically Rigorous Approach to In Vivo Validation
The successful validation of in vitro findings in xenograft mouse models requires a deep understanding of the strengths and weaknesses of different models, meticulous experimental execution, and rigorous data analysis. By carefully selecting the appropriate model, adhering to validated protocols, and interpreting the data within the context of the model's limitations, researchers can generate reliable in vivo data that can confidently guide the progression of promising therapeutics from the laboratory to the clinic.
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A Researcher's Guide to Cross-Reactivity Profiling Against a Panel of Kinases
For researchers, scientists, and drug development professionals, navigating the intricate landscape of kinase inhibitor development is a formidable challenge. The high degree of conservation within the ATP-binding pocket of the human kinome means that even the most carefully designed inhibitor is likely to interact with unintended targets. This cross-reactivity, or polypharmacology, can be a double-edged sword: it can lead to unforeseen toxicities or, serendipitously, to beneficial multi-target efficacy.[1] A thorough and early understanding of a compound's selectivity profile is therefore not just advantageous, but essential for progressing a candidate molecule.
This guide provides an in-depth comparison of the predominant methodologies for kinase cross-reactivity profiling. We will delve into the foundational principles of each technique, present detailed experimental protocols, and offer a comparative analysis of leading commercial platforms. The aim is to equip you with the knowledge to make informed decisions about which profiling strategy best suits your research goals and to properly interpret the complex data that these screens generate.
The Rationale: Why Comprehensive Kinase Profiling is Non-Negotiable
The development of a selective kinase inhibitor is a constant battle against the evolutionary similarities shared across the kinome.[1] Off-target effects can derail a promising therapeutic candidate in late-stage development, leading to significant financial and temporal losses. Conversely, a well-characterized "promiscuous" inhibitor can be strategically developed as a multi-targeted agent for complex diseases like cancer.[1]
Early, comprehensive profiling allows for:
-
Identification of potential off-target liabilities: Understanding which other kinases your compound inhibits can predict potential side effects.
-
Rational optimization of selectivity: Structure-activity relationship (SAR) studies can be guided by broad kinome data to steer medicinal chemistry efforts toward more selective compounds.
-
Discovery of novel therapeutic opportunities: Unexpected off-target activities may reveal new indications for a compound.
-
Validation of on-target activity: Confirming that a compound inhibits the desired kinase with high potency is a critical first step.
Methodologies for Kinase Profiling: A Comparative Overview
The methodologies for assessing kinase inhibitor selectivity can be broadly categorized into biochemical assays, which measure the direct interaction between an inhibitor and a kinase, and cell-based assays, which provide a more physiologically relevant context. A third, and increasingly powerful, approach is chemical proteomics, which allows for the unbiased identification of kinase targets in a cellular lysate.
Biochemical Assays: The Workhorses of Kinase Profiling
Biochemical assays are the most common starting point for selectivity profiling due to their high throughput and direct measurement of kinase-inhibitor interactions. These assays typically use purified recombinant kinases and either a peptide or protein substrate.
Radiometric assays, which utilize radioactively labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP), are considered the gold standard for their direct and robust measurement of kinase activity.[2][3] The principle is straightforward: the kinase transfers the radiolabeled phosphate from ATP to a substrate, and the amount of incorporated radioactivity is proportional to the kinase's activity.
Experimental Protocol: Radiometric Kinase Assay (Dot Blot) [4]
Materials:
-
Purified kinase
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP solution (unlabeled)
-
[γ-³²P]ATP
-
Test inhibitor (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid (wash buffer)
-
Acetone
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, purified kinase, substrate, and the test inhibitor at various concentrations. Include a DMSO vehicle control.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.[5]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stopping the Reaction: Spot a small volume (e.g., 3 µL) of each reaction mixture onto a square of P81 phosphocellulose paper.[4] The paper binds the phosphorylated substrate.
-
Washing: Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4] A final wash with acetone helps to dry the paper.
-
Quantification: Quantify the radioactivity on each square using a scintillation counter or by exposing the paper to a phosphor screen and imaging.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: Radiometric Kinase Assay Workflow
Caption: Workflow for a radiometric kinase assay.
Luminescence-based assays, such as Promega's ADP-Glo™, have become popular for their high sensitivity, scalability, and avoidance of radioactivity.[6] These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
The ADP-Glo™ assay is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added that converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.[7][8]
Experimental Protocol: ADP-Glo™ Luminescence Kinase Assay [9][10]
Materials:
-
Purified kinase
-
Substrate
-
Kinase reaction buffer
-
ATP
-
Test inhibitor
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white multi-well plate, set up the kinase reaction with kinase, substrate, kinase buffer, and test inhibitor.
-
Initiation: Add ATP to initiate the reaction. Incubate at room temperature for the desired duration (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
ADP Conversion and Detection: Add Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate percent inhibition and determine IC₅₀ values as described for the radiometric assay.
Diagram: ADP-Glo™ Assay Principle
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a homogeneous format (no wash steps) with high sensitivity and reduced background interference.[11] A common format, such as Thermo Fisher's LanthaScreen™, uses a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[12]
Experimental Protocol: TR-FRET Kinase Assay [12][13]
Materials:
-
Purified kinase
-
Fluorescein-labeled substrate peptide
-
Kinase reaction buffer
-
ATP
-
Test inhibitor
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA solution (to stop the reaction)
-
Low-volume, black multi-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Kinase Reaction: In a multi-well plate, combine the kinase, fluorescein-labeled substrate, and test inhibitor in kinase buffer.
-
Initiation: Add ATP to start the reaction. Incubate for a specified time at room temperature.
-
Detection: Stop the reaction by adding EDTA. Then, add the terbium-labeled antibody. Incubate to allow antibody-substrate binding.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission of both the donor (terbium) and acceptor (fluorescein) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Use this ratio to determine percent inhibition and IC₅₀ values.
Diagram: TR-FRET Kinase Assay Principle
Caption: TR-FRET assay principle with and without kinase activity.
Chemical Proteomics: Unbiased Target Identification
Chemical proteomics approaches, such as the "kinobeads" method, offer an unbiased way to identify the cellular targets of a kinase inhibitor.[14][15] This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate.[16] By pre-incubating the lysate with a free test compound, one can identify its targets by seeing which kinases are no longer captured by the beads.
Experimental Protocol: Kinobeads-Based Profiling [15][16]
Materials:
-
Cell lines of interest
-
Cell lysis buffer
-
Test inhibitor
-
Kinobeads (Sepharose beads with immobilized kinase inhibitors)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Prepare a native protein lysate from the chosen cell line.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the test inhibitor (or DMSO control).
-
Kinase Capture: Add the kinobeads slurry to the lysate and incubate to allow kinases not bound by the test inhibitor to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of the inhibitor to the DMSO control. A dose-dependent decrease in the amount of a pulled-down kinase indicates it is a target of the inhibitor.
Diagram: Chemical Proteomics (Kinobeads) Workflow
Caption: Workflow for kinobeads-based chemical proteomics.
Comparison of Commercial Kinase Profiling Platforms
Several contract research organizations (CROs) offer comprehensive kinase profiling services, each with its own proprietary platform and panel of kinases. The choice of platform often depends on the specific research question, budget, and desired data output.
| Feature | Eurofins Discovery (KINOMEscan®)[17] | Eurofins Discovery (KinaseProfiler™)[7] | Reaction Biology (HotSpot™)[18] |
| Technology/Principle | DNA-tagged kinase competition binding assay | Radiometric, Luminescence, or TR-FRET | Radiometric ([³³P]-ATP) filter binding |
| Assay Format | Binding Assay (No ATP) | Activity Assay | Activity Assay |
| Panel Size | >480 kinases, including mutants | >445 kinases | >780 kinases |
| ATP Concentrations | N/A (ATP-independent) | 10 µM, Kₘ, or 1 mM | 1 µM, 10 µM, Kₘ, or 1 mM |
| Data Output | Kₑ, % Inhibition | IC₅₀, % Inhibition | IC₅₀, % Inhibition |
| Typical Turnaround Time | ~6 business days | 6 business days (guaranteed) | 10 business days |
Data Interpretation: From Raw Numbers to Actionable Insights
The output of a kinase profiling screen is typically a large dataset of inhibition values (e.g., % inhibition at a single concentration, IC₅₀, or Kₑ values) across a wide panel of kinases.
Example Data Table
The following is an example of how IC₅₀ data for a hypothetical inhibitor, Compound Y, might be presented.
| Kinase Target | Compound Y IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| Target Kinase A | 12 | 6 |
| Off-Target B | 85 | 15 |
| Off-Target C | 1,200 | 22 |
| Off-Target D | >10,000 | 30 |
| Off-Target E | 450 | 11 |
Quantifying Selectivity: The Selectivity Score (S-Score)
To distill this complex data into a more manageable metric, a Selectivity Score (S-Score) can be calculated. The S-Score is defined as the number of kinases inhibited above a certain threshold (e.g., Kₑ < 3 µM) divided by the total number of kinases tested.
Formula: S(threshold) = (Number of kinases with Kₑ/IC₅₀ < threshold) / (Total number of kinases tested)
A lower S-Score indicates a more selective compound. For example, an S(1µM) of 0.05 means the compound inhibited 5% of the tested kinome with a potency of less than 1 µM.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize selectivity data is to map it onto a phylogenetic tree of the human kinome.[14] This graphical representation shows the relationships between different kinase families and can reveal patterns of inhibition. Typically, inhibited kinases are marked with a circle, where the size and/or color of the circle corresponds to the potency of inhibition.
Diagram: Kinase Selectivity on a Phylogenetic Tree
Caption: Illustrative kinome tree showing a selective inhibitor (large red circle on primary target in TK group) with one strong off-target (AGC group) and one moderate off-target (CMGC group).
Conclusion: A Strategic Approach to Kinase Profiling
The journey of a kinase inhibitor from discovery to the clinic is fraught with challenges, many of which stem from off-target interactions. A comprehensive cross-reactivity profiling strategy, initiated early in the discovery process, is paramount for success. By leveraging a combination of biochemical, and potentially chemical proteomics approaches, researchers can gain a deep understanding of their compound's selectivity profile. This knowledge empowers rational drug design, mitigates the risk of late-stage failure, and can even uncover new therapeutic avenues. The choice of methodology and platform should be guided by the specific needs of the project, balancing factors such as throughput, cost, and the type of data required to make critical decisions. Ultimately, a well-informed and strategic approach to kinase profiling is an indispensable component of modern drug discovery.
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated analogs, offering experimental data and field-proven insights to inform rational drug design. We will explore the profound impact of this small but mighty halogen on physicochemical properties, metabolic stability, and biological activity, backed by detailed experimental protocols.
The Strategic Rationale for Fluorination: More Than Just a Hydrogen Mimic
Fluorine, the most electronegative element, is similar in size to a hydrogen atom, allowing it to occupy similar spatial arrangements within a molecule. However, its unique electronic properties impart significant changes to a molecule's character.[1] The strategic replacement of hydrogen with fluorine can fine-tune a drug candidate's profile in several ways:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] This "metabolic blocking" at susceptible positions can increase a drug's half-life and bioavailability.[4]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP) and the acidity or basicity of nearby functional groups (pKa).[5] These changes can influence solubility, membrane permeability, and target engagement.
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can lead to more favorable interactions with the target protein through various mechanisms, including hydrogen bonding and dipole-dipole interactions.[6] It can also induce conformational changes that lock the molecule in a more bioactive state.
A Head-to-Head Comparison: Physicochemical Properties
The decision to fluorinate a lead compound is often driven by the need to optimize its physicochemical properties. Here, we compare key parameters for representative fluorinated and non-fluorinated analogs.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on logP is context-dependent. While aromatic fluorination generally increases lipophilicity, the effect on aliphatic systems can be more complex.[7][8]
| Compound Pair | Non-Fluorinated Analog | LogP | Fluorinated Analog | LogP | Fold Change |
| Anisole | Anisole | 2.11 | 4-Fluoroanisole | 2.25 | 1.1x |
| Toluene | Toluene | 2.73 | 4-Fluorotoluene | 2.87 | 1.1x |
| Piperidine Derivative | N-benzylpiperidine | 2.70 | N-(4-fluorobenzyl)piperidine | 2.95 | 1.1x |
Data compiled from various sources and representative examples.
Acidity/Basicity (pKa)
Fluorine's strong electron-withdrawing nature can significantly impact the pKa of nearby acidic or basic functional groups. This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
| Compound Pair | Non-Fluorinated Analog | pKa | Fluorinated Analog | pKa | ΔpKa |
| Aniline | Aniline | 4.6 | 4-Fluoroaniline | 4.66 | +0.06 |
| Benzoic Acid | Benzoic Acid | 4.2 | 4-Fluorobenzoic Acid | 4.14 | -0.06 |
| Benzylamine | Benzylamine | 9.33 | 4-Fluorobenzylamine | 9.04 | -0.29 |
Data compiled from various sources and representative examples.
Enhancing Metabolic Stability: Resisting the Body's Defenses
A major hurdle in drug development is overcoming rapid metabolic degradation. Fluorination offers a powerful strategy to protect metabolically labile sites.
The following diagram illustrates how fluorine can block metabolic oxidation:
Caption: Fluorine as a metabolic shield.
Case Study: Celecoxib
Celecoxib, a selective COX-2 inhibitor, provides a classic example of how modifying a molecule's metabolic profile can impact its therapeutic utility. While the commercial drug contains a trifluoromethyl (-CF₃) group, a non-fluorinated analog with a methyl (-CH₃) group was also synthesized and evaluated. The trifluoromethyl analog exhibits significantly improved metabolic stability and oral bioavailability.[9][10]
| Analog | In Vitro Half-Life (Human Liver Microsomes) | Oral Bioavailability (Rat) |
| Celecoxib (-CF₃) | > 60 min | ~40% |
| Methyl Analog (-CH₃) | < 10 min | < 5% |
Representative data based on published studies.
Impact on Biological Activity: Fine-Tuning Target Engagement
The ultimate goal of medicinal chemistry is to design molecules that potently and selectively interact with their biological targets. Fluorination can profoundly influence a compound's biological activity.
| Compound Pair (Target) | Non-Fluorinated Analog IC₅₀ (nM) | Fluorinated Analog IC₅₀ (nM) | Fold Improvement |
| HDAC Inhibitor | 58 | 25 (4-fluoro) | 2.3x |
| Fentanyl Analog (μ-opioid receptor) | 1.2 | 0.6 (2-fluoro) | 2x |
| Schiff Base (A549 Lung Cancer Cells) | >10,000 | 640 (pentafluoro) | >15x |
Data compiled from various sources and representative examples.[11][12][13]
This enhancement in potency can be attributed to several factors, including:
-
Direct Favorable Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with the protein backbone or side chains.[14]
-
Conformational Control: Fluorine substitution can restrict the conformational flexibility of a molecule, pre-organizing it for optimal binding to the target.
-
Altered Physicochemical Properties: As discussed earlier, changes in lipophilicity and pKa can lead to improved target site accumulation and engagement.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step protocols for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method remains the gold standard for accurate LogP determination.[15][16]
Objective: To determine the n-octanol/water partition coefficient (LogP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation at low speed.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Analyze the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculate the LogP value using the following formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)
Caption: Shake-flask LogP determination workflow.
Metabolic Stability Assay Using Human Hepatocytes
This assay provides a more physiologically relevant measure of metabolic stability compared to subcellular fractions like microsomes.[17][18][19]
Objective: To determine the in vitro intrinsic clearance of a compound in human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Prepare the dosing solution by diluting the test compound stock solution in culture medium to the final desired concentration.
-
Remove the culture medium from the cells and add the dosing solution.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the metabolic reaction by adding the aliquot to a tube containing cold acetonitrile.
-
Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
Caption: Hepatocyte metabolic stability assay workflow.
Target Binding Affinity by Fluorescence Polarization
Fluorescence polarization (FP) is a powerful technique for measuring the binding affinity of a small molecule to a protein in a homogeneous solution.[20][21][22][23]
Objective: To determine the binding affinity (Kd) of a compound for its target protein.
Materials:
-
Purified target protein
-
Fluorescently labeled ligand (tracer)
-
Test compound
-
Assay buffer
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Serially dilute the test compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC₅₀ value.
-
Calculate the Ki (and subsequently Kd) from the IC₅₀ using the Cheng-Prusoff equation, if applicable.
A Glimpse into Synthesis: Accessing Fluorinated Analogs
The synthesis of fluorinated organic molecules has evolved significantly, with a range of methodologies now available to medicinal chemists.[24][25] A brief overview of common strategies includes:
-
Nucleophilic Fluorination: Employing fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) to displace a leaving group.
-
Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) to deliver an electrophilic fluorine atom.
-
Deoxofluorination: Replacing a hydroxyl or carbonyl group with fluorine using reagents like diethylaminosulfur trifluoride (DAST).
-
Fluoroalkylation: Introducing fluoroalkyl groups (e.g., -CF₃, -CF₂H) through various radical, nucleophilic, or electrophilic pathways.
Conclusion: A Powerful Tool for Rational Drug Design
The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding the multifaceted effects of fluorination on a molecule's physicochemical properties, metabolic stability, and biological activity, researchers can make more informed decisions in the design and optimization of novel therapeutics. The experimental protocols provided in this guide offer a framework for the systematic evaluation of fluorinated and non-fluorinated analogs, enabling a data-driven approach to drug discovery. While the benefits of fluorination are numerous, it is crucial to consider the potential downsides, such as the possibility of C-F bond cleavage leading to toxic metabolites in certain contexts.[26] A thorough understanding of both the advantages and potential liabilities of fluorination is paramount for its successful application.
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Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
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Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.). ResearchGate. [Link]
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A suspected case of autoinduction of voriconazole metabolism in a patient with cerebral aspergillosis. (2017). PMC. [Link]
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IC 50 mean values (μM) of selected fluorinated analogs after 24 h... (n.d.). ResearchGate. [Link]
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Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC. [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]
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Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
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LogP / LogD shake-flask method. (2024). protocols.io. [Link]
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Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. (n.d.). PMC. [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
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The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (n.d.). MDPI. [Link]
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Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2025). ResearchGate. [Link]
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Voriconazole Pharmacokinetics in Critically Ill Patients and Extracorporeal Membrane Oxygenation Support: A Retrospective Comparative Case-Control Study. (2023). MDPI. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ResearchGate. [Link]
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Voriconazole Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC. [Link]
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Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. [Link]
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Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? (2025). ResearchGate. [Link]
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Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (n.d.). PubMed. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC. [Link]
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(PDF) LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]
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Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? (n.d.). ACS Publications. [Link]
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The Dark Side of Fluorine. (2019). PMC. [Link]
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Fluorescence polarization (FP) assay. (n.d.). Bio-protocol. [Link]
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Molecular docking evaluation of celecoxib on the boron nitride nanostructures for alleviation of cardiovascular risk and inflammatory. (n.d.). Arabian Journal of Chemistry. [Link]
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Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. (n.d.). PubMed. [Link]
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Hepatocyte Stability Assay. (n.d.). Domainex. [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). SciSpace. [Link]
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Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
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A Suspected Case of Autoinduction of Voriconazole Metabolism in a Patient With Cerebral Aspergillosis. (2017). PubMed. [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). ACS Omega. [Link]
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A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.). [Link]
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Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. (n.d.). MDPI. [Link]
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Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. (n.d.). NIH. [Link]
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Hepatocyte Stability Assay. (n.d.). Creative Bioarray. [Link]
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Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (n.d.). RSC Advances (RSC Publishing). [Link]
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A Comparative Guide to the Synthesis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one stands out as a scaffold of significant interest due to its potential biological activities. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering a critical evaluation of their methodologies, supported by detailed experimental protocols and data. Our objective is to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to this compound
The imidazol-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a 4-fluorophenyl substituent at the 4-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability and receptor binding affinity. Consequently, efficient and scalable synthetic access to this compound is of paramount importance for the exploration of its therapeutic potential.
This guide will compare two distinct and viable synthetic pathways:
-
Route A: A Two-Step Synthesis from 4-Fluoroacetophenone
-
Route B: A One-Step Synthesis from 2-Bromo-1-(4-fluorophenyl)ethanone
We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step experimental procedures, and present a comparative analysis of their respective advantages and disadvantages.
Route A: A Two-Step Synthesis via an α-Aminoketone Intermediate
This classical and reliable approach involves the initial synthesis of an α-aminoketone intermediate, followed by a cyclocondensation reaction to form the desired imidazol-2-one ring.
Causality of Experimental Choices
The choice of this two-step sequence is predicated on the ready availability of the starting material, 4-fluoroacetophenone, and the well-established reactivity of α-aminoketones in forming the imidazolone heterocycle. The initial bromination followed by amination to generate the α-aminoketone is a robust and high-yielding transformation. The subsequent cyclization with potassium cyanate is a classic and efficient method for constructing the 2-imidazolone core.
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
This procedure is adapted from known methods for the synthesis of α-aminoketones.
-
Bromination: To a solution of 4-fluoroacetophenone (1 equiv.) in a suitable solvent such as acetic acid or chloroform, add bromine (1 equiv.) dropwise at room temperature. Stir the mixture until the reaction is complete (monitored by TLC).
-
Formation of Hexamethylenetetraminium Salt: The crude 2-bromo-1-(4-fluorophenyl)ethanone is then reacted with hexamethylenetetramine (1.1 equiv.) in a solvent like chloroform to form the quaternary ammonium salt.
-
Hydrolysis (Delépine Reaction): The resulting salt is hydrolyzed by heating in a mixture of ethanol and concentrated hydrochloric acid. This step cleaves the hexamethylenetetramine and yields the desired 2-amino-1-(4-fluorophenyl)ethanone as its hydrochloride salt.
-
Isolation: The product is isolated by filtration, washed with a cold solvent like diethyl ether, and dried.
Step 2: Synthesis of this compound
This protocol is based on the well-established synthesis of 4-phenyl-1,3-dihydroimidazol-2-one from 2-aminoacetophenone.
-
Reaction Setup: Dissolve 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1 equiv.) in water.
-
Addition of Cyanate: To this solution, add a solution of potassium cyanate (1.2 equiv.) in water.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Route B: A One-Step Synthesis from 2-Bromo-1-(4-fluorophenyl)ethanone and Urea
This alternative route offers a more convergent approach, directly forming the imidazol-2-one ring from a readily accessible α-haloketone and urea.
Causality of Experimental Choices
This method is attractive due to its atom economy and reduced number of synthetic steps. The reaction leverages the nucleophilicity of urea to displace the bromide from the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the imidazolone ring. The choice of a one-pot approach simplifies the overall process, potentially leading to higher throughput and reduced waste.
Experimental Workflow
Caption: Workflow for the one-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the general reaction of α-haloketones with urea to form imidazolones.[1]
-
Starting Material Synthesis: 2-Bromo-1-(4-fluorophenyl)ethanone can be synthesized by the bromination of 4-fluoroacetophenone, as described in Step 1 of Route A.
-
Reaction Setup: A mixture of 2-bromo-1-(4-fluorophenyl)ethanone (1 equiv.) and urea (2-3 equiv.) in a suitable high-boiling solvent such as ethanol, n-butanol, or dimethylformamide (DMF) is prepared.
-
Reaction: The reaction mixture is heated to reflux for several hours. The reaction progress should be monitored by TLC. In some cases, the addition of a non-nucleophilic base may be beneficial to neutralize the HBr formed during the reaction.
-
Isolation and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Two-Step) | Route B (One-Step) |
| Number of Steps | 2 | 1 (after synthesis of α-haloketone) |
| Starting Materials | 4-Fluoroacetophenone, Bromine, Hexamethylenetetramine, Potassium Cyanate | 2-Bromo-1-(4-fluorophenyl)ethanone, Urea |
| Intermediate Isolation | Yes (2-amino-1-(4-fluorophenyl)ethanone) | No |
| Potential Yield | Generally high for both steps | Can be variable, may require optimization |
| Scalability | Good, both steps are well-established reactions | Potentially good, but may require more process development |
| Purification | Two purification steps required | One purification step for the final product |
| Reagent Toxicity | Bromine is corrosive and toxic. Potassium cyanate is toxic. | 2-Bromo-1-(4-fluorophenyl)ethanone is a lachrymator and irritant. |
| Overall Efficiency | Potentially lower due to the number of steps and intermediate isolation | Potentially higher due to fewer steps |
Conclusion and Expert Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is a more traditional and well-documented approach. The stepwise nature allows for the isolation and characterization of the α-aminoketone intermediate, which can be advantageous for ensuring purity and troubleshooting any issues in the synthesis. This route is recommended for researchers who prioritize reliability and well-established procedures, especially for initial small-scale syntheses.
Route B offers the allure of a more streamlined and efficient process. By combining the key bond-forming events into a single step, it has the potential for higher throughput and reduced operational complexity, making it an attractive option for larger-scale production. However, one-pot reactions can sometimes be more challenging to optimize and may lead to more complex product mixtures requiring more rigorous purification. This route is recommended for researchers with experience in process optimization or for those aiming for a more convergent and potentially more economical synthesis in the long run.
Ultimately, the choice between these two routes will depend on the specific needs and priorities of the research team, including the desired scale of synthesis, available resources, and the level of process development that can be undertaken. Both routes provide a solid foundation for accessing this important heterocyclic scaffold for further investigation in drug discovery and development.
References
-
Al-Tel, T. H. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2003 , 8 (12), 793-846. [Link]
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A Researcher's Guide to Validating Mechanism of Action with Genetic Knockdown
In the landscape of drug discovery and chemical biology, elucidating a compound's precise mechanism of action (MoA) is paramount. It separates a promising lead from a potential clinical failure and is a critical step in building a robust therapeutic hypothesis. Among the most definitive methods for this task are genetic knockdown and knockout studies. By specifically reducing or eliminating the expression of a putative protein target, researchers can directly test whether a drug's efficacy is truly dependent on that target.[1][2]
This guide provides an in-depth comparison of the three cornerstone technologies for genetic modulation—siRNA, shRNA, and CRISPR/Cas9—offering field-proven insights into their application for MoA validation. We will dissect the causality behind experimental choices, detail self-validating protocols, and provide a framework for selecting the optimal tool for your research question.
The Core Principle: Linking Target Engagement to Phenotype
Before a compound's effect (e.g., cell death, pathway inhibition) can be attributed to a specific target, a causal link must be established. Genetic knockdown studies provide this link. The logic is straightforward: if a drug works by inhibiting Target X, then reducing the cellular levels of Target X should phenocopy, or mirror, the drug's effect. Furthermore, in a cell line where Target X is already knocked down, the drug should have a significantly diminished effect, a concept known as a resistance phenotype.
siRNA: The Tool for Rapid, Transient Knockdown
Mechanism of Action
Once introduced into the cytoplasm, synthetic siRNAs are recognized by the RNA-Induced Silencing Complex (RISC).[3] The RISC unwinds the siRNA duplex and uses the antisense strand as a guide to find and cleave the complementary messenger RNA (mRNA) of the target gene.[3] This targeted mRNA degradation prevents protein translation, resulting in a transient "knockdown" of the target protein.[3]
Experimental Workflow & Protocol
Caption: Workflow for siRNA-mediated transient knockdown.
Detailed Protocol: siRNA Transfection for MoA Validation
-
Design and Synthesis:
-
Cell Plating:
-
Plate healthy, low-passage cells in antibiotic-free medium to achieve 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute siRNA and a lipid-based transfection reagent (e.g., N-TER Nanoparticle, Lipofectamine™) separately in serum-free medium.[3]
-
Combine the diluted siRNA and reagent, incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the complexes drop-wise to the cells.
-
-
Validation and Analysis (48-72 hours post-transfection):
-
Validate Knockdown: Harvest a subset of cells. Assess mRNA knockdown using quantitative reverse transcription PCR (qRT-PCR) and protein knockdown via Western Blot.[9][10][11] A knockdown of >70% is generally considered effective.[9]
-
MoA Assay: Treat the remaining knockdown cells and control cells (NTC-transfected) with your compound of interest across a dose-response range.
-
Phenotypic Analysis: Measure the relevant phenotype (e.g., apoptosis, cell viability, phosphorylation of a downstream marker). A rightward shift in the dose-response curve in knockdown cells compared to NTC cells indicates the drug's effect is on-target.
-
shRNA: The Standard for Stable, Long-Term Knockdown
Short hairpin RNAs (shRNAs) are encoded within a DNA vector, typically a lentiviral or retroviral plasmid, and are expressed endogenously by the cell. This allows for stable, long-term, and heritable gene silencing, which is ideal for creating knockout cell lines for long-duration studies, in vivo models, or large-scale screening.[12][13]
Mechanism of Action
Experimental Workflow & Protocol
The shRNA workflow is more complex and time-consuming than siRNA, involving plasmid cloning and viral particle production.[13]
Caption: Workflow for shRNA-mediated stable knockdown.
Detailed Protocol: Lentiviral shRNA Transduction
-
Vector Preparation:
-
Lentiviral Particle Production:
-
Co-transfect HEK293T cells (a highly transfectable cell line) with your shRNA-containing plasmid and viral packaging plasmids (e.g., psPAX2 and pMD2.G).[17]
-
Harvest the cell supernatant containing the viral particles 48-72 hours post-transfection.
-
Safety Note: Lentiviral particles are treated as Biosafety Level 2 (BSL-2) organisms. Follow all institutional RGL-2 guidelines for handling and disposal.[15][16]
-
-
Transduction and Selection:
-
Determine the optimal Multiplicity of Infection (MOI), the ratio of viral particles to cells, for your target cell line.[16]
-
Transduce target cells with the viral supernatant, often in the presence of polybrene to enhance efficiency.
-
Begin selection with an appropriate antibiotic (e.g., puromycin) 48 hours post-transduction.[15] Replace media with fresh, antibiotic-containing media every 3-4 days until resistant colonies appear.[15][17]
-
-
Validation and Analysis:
-
Expand individual resistant colonies or a polyclonal pool.
-
Validate stable knockdown at the mRNA and protein levels.[16]
-
Use the stable cell line for long-term MoA studies, such as assessing chronic drug exposure or developing drug-resistant models.
-
CRISPR/Cas9: The Gold Standard for Complete Gene Knockout
Mechanism of Action
The CRISPR/Cas9 system consists of two components: the Cas9 nuclease, which acts as "molecular scissors," and a single guide RNA (sgRNA) that directs the Cas9 to a specific 20-nucleotide target sequence in the genome.[18][] The sgRNA binds to the complementary DNA strand, and Cas9 creates a double-strand break (DSB). The cell's primary repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the cut site. These indels can cause a frameshift mutation, leading to a premature stop codon and a non-functional, truncated protein—effectively a gene knockout.[20]
Experimental Workflow & Protocol
Generating a CRISPR knockout cell line is the most technically demanding of the three methods, requiring careful validation of the genomic edit.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Detailed Protocol: CRISPR/Cas9 Knockout Generation
-
Design and Delivery:
-
Use online tools to design at least two sgRNAs targeting an early exon of your gene to maximize the chance of generating a non-functional protein.
-
A critical control is a non-targeting sgRNA, which should be bioinformatically confirmed to have no significant homology in the target genome.[21] Random or scrambled sequences are poor controls.
-
Deliver the components into cells. Common methods include transfecting an all-in-one plasmid expressing both Cas9 and the sgRNA, or electroporating a ribonucleoprotein (RNP) complex of Cas9 protein and synthetic sgRNA.
-
-
Clonal Isolation and Expansion:
-
After delivery, isolate single cells into 96-well plates to grow clonal populations. This is essential because CRISPR editing is not 100% efficient, and the resulting cell population will be a mix of wild-type, heterozygous, and homozygous knockout cells.
-
Expand the single-cell clones until you have enough cells for genomic DNA extraction and protein analysis.
-
-
Validation (The Most Critical Step):
-
Genomic Validation: Extract genomic DNA from each clone. Use PCR to amplify the targeted region. Screen for indels using a mismatch cleavage assay (like T7E1) or by Sanger sequencing.[22] Next-Generation Sequencing (NGS) can also be used for more detailed analysis.
-
Protein Validation: This is the definitive test. Perform a Western blot on the validated clones to confirm the complete absence of the target protein. This step is non-negotiable, as a confirmed genomic edit does not always lead to a functional protein knockout.
-
MoA Assay: Use the validated knockout clone in your phenotypic assay. The complete lack of response to the drug in the knockout cell line provides the strongest possible evidence for its MoA.[23]
-
Comparative Analysis: Choosing the Right Tool for the Job
The choice between siRNA, shRNA, and CRISPR is not about which is "best," but which is most appropriate for the experimental question.[24] A combination of approaches often provides the most robust validation.[5][25]
| Feature | siRNA (Transient Knockdown) | shRNA (Stable Knockdown) | CRISPR/Cas9 (Knockout) |
| Mechanism | Post-transcriptional (mRNA degradation) | Post-transcriptional (mRNA degradation) | Genomic (DNA mutation) |
| Effect Duration | Transient (3-7 days)[4] | Stable & Heritable[13] | Permanent & Heritable[14] |
| Outcome | Partial reduction of protein (Knockdown ) | Sustained, partial reduction (Knockdown ) | Complete absence of protein (Knockout ) |
| Delivery | Simple (lipid transfection, electroporation)[5] | Complex (viral transduction required)[5] | Moderate-Complex (plasmid, RNP, virus) |
| Time to Result | Fast (3-5 days) | Slow (3-4+ weeks) | Very Slow (6-8+ weeks) |
| Best For | - Rapid MoA validation[5]- High-throughput screens- Studying acute effects of target loss | - Long-term studies[12]- Generating stable cell lines- In vivo studies | - Definitive loss-of-function studies[14]- De-validating false targets[23]- Mimicking genetic disease models |
| Key Limitation | - Off-target effects[24]- Incomplete knockdown- Not suitable for long-term assays | - Potential for insertional mutagenesis- Off-target effects- Variable knockdown levels | - Lethal if target is an essential gene[14]- Time-consuming clonal isolation- May not mimic pharmacological inhibition[23] |
The Ultimate Confirmation: The Rescue Experiment
A critical, and often required, step to definitively prove that an observed phenotype is due to the loss of your target gene and not an unforeseen off-target effect is the "rescue" experiment.[26][27]
The principle is to re-introduce the target protein into the knockdown or knockout cell and observe if the original phenotype is restored.[27][28] This is accomplished by transfecting a vector that expresses the target gene's coding sequence. For RNAi studies, this rescue construct must be made resistant to the siRNA/shRNA by introducing silent mutations in the wobble position of the codons within the siRNA/shRNA binding site.[28] This prevents the rescue mRNA from being degraded while still producing the wild-type protein.
If re-expression of the target protein "rescues" the phenotype (e.g., restores sensitivity to your drug), it provides powerful evidence that the effects you observed are specifically due to the loss of that target.[28][29]
Conclusion
Validating a drug's mechanism of action is a cornerstone of rigorous drug development. Genetic knockdown and knockout technologies—siRNA, shRNA, and CRISPR/Cas9—offer a powerful and versatile toolkit for this purpose. siRNA provides speed for initial validation, shRNA enables stable models for long-term analysis, and CRISPR/Cas9 delivers the definitive answer through complete gene ablation. By understanding the principles, workflows, and inherent trade-offs of each method, and by employing rigorous controls and validation steps like the rescue experiment, researchers can confidently link a compound's activity to its intended target, paving the way for the development of more effective and specific therapeutics.
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Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo. Springer Nature Experiments. [Link]
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Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. Dove Medical Press. [Link]
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Quantitation siRNA-induced Knockdown by qRT-PCR and WB. Altogen Biosystems. [Link]
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Lentivirus shRNA Vector for Gene Knockdown. VectorBuilder. [Link]
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shRNA knockdown. Protocols.io. [Link]
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A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR. Springer Link. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]
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Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. Addgene. [Link]
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Gene Knockdown methods To Determine Gene Function!. Bio-Synthesis. [Link]
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RT-qPCR and western blotting validation of the knockdown efficiency of IGSF10 siRNA. ResearchGate. [Link]
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Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. National Institutes of Health (NIH). [Link]
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Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. National Institutes of Health (NIH). [Link]
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CRISPR: Sequence for non target control?. ResearchGate. [Link]
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RT-qPCR and Western blot assays validate the knockdown and overexpression efficiency of CDK1. ResearchGate. [Link]
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Mastering siRNA Design: Steps to Achieve Precision Gene Silencing. GenScript. [Link]
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Target Validation with CRISPR. Biocompare. [Link]
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What Is the Difference Between siRNA and shRNA Knockdown Methods?. Technology Networks. [Link]
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What negative controls should I use for CRISPR-Cas9 gene editing experiments?. Horizon Discovery. [Link]
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Can siRNA gene knockdown evaluation done via qPCR?. ResearchGate. [Link]
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How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown?. ResearchGate. [Link]
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CRISPR Knockout / Knockin kit Validation. OriGene. [Link]
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RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]
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The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]
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What does rescue mean in the context of biological experiments?. Biology Stack Exchange. [Link]
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A Single Transcript Knockdown-Replacement Strategy Employing 5' UTR Secondary Structures to Precisely Titrate Rescue Protein Translation. Frontiers in Genome Editing. [Link]
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Genetic-Driven Druggable Target Identification and Validation. National Institutes of Health (NIH). [Link]
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Is the rescue experiment necessary in the knock-out model?. ResearchGate. [Link]
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Assessing the Selectivity Profile of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one: A Comparative Guide for p38 MAPK Inhibitor Profiling
For researchers, scientists, and drug development professionals, the meticulous evaluation of a compound's selectivity is a cornerstone of preclinical research. This guide provides an in-depth technical framework for assessing the selectivity profile of the novel compound 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one , a putative inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. By leveraging comparative data from well-characterized inhibitors and detailing robust experimental protocols, this document serves as a comprehensive resource for elucidating the on- and off-target activities of this and similar chemical entities.
The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Given the structural motifs present in this compound, a plausible and compelling therapeutic target is the p38 MAPK family of serine/threonine kinases. These kinases are central regulators of cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for a host of diseases.[1][2]
This guide will objectively compare the hypothetical selectivity profile of this compound with two well-established p38 MAPK inhibitors: the ATP-competitive inhibitor SB203580 and the allosteric inhibitor BIRB 796 (Doramapimod) . Through this comparative lens, we will explore the nuances of inhibitor selectivity and provide the experimental tools necessary for a thorough and self-validating investigation.
The p38 MAPK Signaling Cascade: A Key Inflammatory Axis
The p38 MAPK signaling pathway is a critical intracellular cascade that translates extracellular stress and inflammatory signals into a coordinated cellular response.[3] This pathway is integral to processes such as apoptosis, cell cycle regulation, and the production of pro-inflammatory cytokines.[2] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied isoform in the context of inflammation.[1] The activation of p38 MAPKs is mediated by upstream MAP2K kinases, MKK3 and MKK6, which dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38.[4] Once activated, p38 kinases phosphorylate a range of downstream substrates, including other kinases and transcription factors, thereby amplifying the inflammatory signal.
Comparative Inhibitor Profiles
A thorough understanding of a novel inhibitor's selectivity profile necessitates a direct comparison with established standards. Here, we profile two widely used p38 MAPK inhibitors, SB203580 and BIRB 796, which represent two distinct mechanisms of action.
SB203580: A Type I Pyridinyl Imidazole Inhibitor
SB203580 is a first-generation, ATP-competitive inhibitor that primarily targets the p38α and p38β isoforms. As a Type I inhibitor, it binds to the active "DFG-in" conformation of the kinase, directly competing with ATP for binding to the active site.[5] While a valuable research tool, SB203580 is known to have off-target effects, including the inhibition of other kinases such as JNK2/3, and at higher concentrations, it can paradoxically activate the ERK and JNK pathways in some cellular contexts.[6]
BIRB 796 (Doramapimod): A Type II Diaryl Urea Inhibitor
In contrast, BIRB 796 is a highly potent, allosteric inhibitor that binds to a region adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive "DFG-out" conformation. This unique mechanism confers a slow dissociation rate and high affinity, resulting in potent inhibition of all four p38 isoforms.[7] While generally more selective than SB203580, BIRB 796 can also inhibit other kinases, such as JNK2, at higher concentrations.[8]
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SB203580 and BIRB 796 against the p38 MAPK isoforms and a selection of off-target kinases. The selectivity of a compound is inversely proportional to its IC50 value against off-target kinases relative to its on-target potency.
| Kinase Target | SB203580 IC50 (nM) | BIRB 796 (Doramapimod) IC50 (nM) |
| p38α (MAPK14) | 50 | 38[7] |
| p38β (MAPK11) | 500 | 65[7] |
| p38γ (MAPK12) | >10,000 | 200[7] |
| p38δ (MAPK13) | >10,000 | 520[7] |
| JNK2 | ~3,000-10,000[9] | 98[8] |
| c-Raf-1 | >10,000 | 1,400[8] |
| LCK | >10,000 | >10,000 |
| GSK-3β | >10,000 | >10,000 |
| PKBα (AKT1) | ~3,000-5,000[9] | >10,000 |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols for Selectivity Profiling
To empirically determine the selectivity profile of this compound, a tiered approach involving both biochemical and cellular assays is recommended.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a robust and high-throughput method for determining the potency of an inhibitor against a purified kinase.[10][11]
Materials:
-
Purified, active p38 MAPK isoforms (α, β, γ, δ) and a panel of off-target kinases
-
Kinase-specific substrate (e.g., ATF2 for p38α)
-
ATP
-
This compound and comparator inhibitors (SB203580, BIRB 796)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution to each well. The optimal kinase concentration should be determined empirically.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Cellular Assay for p38 MAPK Inhibition (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of p38 MAPK at its activation loop (Thr180/Tyr182) within a cellular context.[12]
Materials:
-
Cell line responsive to p38 MAPK activation (e.g., THP-1 monocytes, HeLa cells)
-
Cell culture medium and supplements
-
Stimulus for p38 MAPK activation (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
This compound and comparator inhibitors
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to activate the p38 MAPK pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total p38 MAPK antibody to normalize for protein loading.
-
Quantify the band intensities and determine the concentration-dependent inhibition of p38 MAPK phosphorylation.
-
Concluding Remarks: The Imperative of Selectivity
The comprehensive assessment of a kinase inhibitor's selectivity is paramount for its progression as a viable research tool or therapeutic candidate. A highly selective compound minimizes the potential for off-target effects, thereby reducing the risk of toxicity and providing a clearer understanding of its mechanism of action. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can rigorously evaluate the selectivity profile of this compound and other novel inhibitors. This systematic approach, grounded in scientific integrity and validated methodologies, is essential for advancing the field of drug discovery and developing safer, more effective therapies.
References
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Assay Genie. p38 MAPK Signaling Review. [Link]
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Canovas, B., & Cuadrado, A. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 77(23), 4879–4896. [Link]
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MaplesPub. The Role of MAPK/p38 Signalling Pathway in Cancer. [Link]
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Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
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Creative Diagnostics. P38 Signaling Pathway. [Link]
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Kinase Logistics Europe. QS S Assist KINASE_ADP-GloTM Kit. [Link]
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LINCS Data Portal. SB-203580 KINOMEscan (LDG-1155: LDS-1158). [Link]
-
Wang, Z., Canagarajah, B. J., Boehm, J. C., Kassisa, S., Cobb, M. H., Young, P. R., ... & Goldsmith, E. J. (1998). Structural basis of inhibitor selectivity in MAP kinases. Structure, 6(9), 1117-1128. [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
-
Gum, R. J., McLaughlin, M. M., Kumar, S., Wang, Z., Bower, M. J., Lee, J. C., ... & Livi, G. P. (1998). Molecular basis for p38 protein kinase inhibitor specificity. Journal of Biological Chemistry, 273(48), 32189-32195. [Link]
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Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS chemical biology, 5(9), 805–820. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. SB203580 | Ligand page. [Link]
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ACS Publications. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. [Link]
-
Ingenta Connect. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]
-
Bentham Science Publishers. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]
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Liang Tong Lab at Columbia University. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]
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opnMe. P38 MAPK Inhibitor I BIRB 796. [Link]
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NIH. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. [Link]
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ResearchGate. Chemical structures with schematic binding modes for p38 inhibitors:... [Link]
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Reaction Biology. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
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opnMe. P38 MAPK Inhibitor I BIRB 796. [Link]
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ResearchGate. (PDF) Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]
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ResearchGate. Binding of inhibitors to p38α. Stereo view of the binding sites for the complexes of p38 with (a) compound 1, yellow. [Link]
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MDPI. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. [Link]
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Biochemical Journal. The selectivity of protein kinase inhibitors: a further update. [Link]
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NIH. The selectivity of protein kinase inhibitors: a further update. [Link]
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NIH. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
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Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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ResearchGate. How do I dilute Phospho P38 for western blot?. [Link]
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PubMed. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical waste. The proper disposal of novel or specialized compounds, such as 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated organic compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
The presence of a fluorine atom firmly places this compound in the category of halogenated organic compounds .[1][2][3][4] This classification is critical as halogenated waste streams are subject to specific disposal regulations due to their potential to form toxic byproducts upon improper incineration.[1][3] The imidazole moiety, a common scaffold in pharmaceuticals, can also present its own set of hazards, including potential corrosivity and toxicity.[5][6][7][8]
Key Inferred Hazards:
-
Toxicity: Harmful if swallowed or inhaled.
-
Irritation: May cause skin and eye irritation.
-
Environmental Hazard: Potentially toxic to aquatic life.
Given these potential hazards, all waste containing this compound must be treated as hazardous waste.
The Cardinal Rule: Waste Segregation
The most critical step in the proper disposal of this compound is strict segregation from other waste streams. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
dot
Caption: Waste Segregation at the Point of Generation.
Step-by-Step Disposal Procedures
Follow these detailed protocols to ensure the safe and compliant disposal of waste containing this compound.
Solid Waste Disposal
Solid waste includes contaminated personal protective equipment (PPE), weighing boats, and other disposable lab supplies.
-
Collection: At the point of generation, place all solid waste contaminated with this compound into a designated, clearly labeled, and leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be labeled as "Halogenated Organic Solid Waste" and should list "this compound" as a constituent.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Liquid Waste Disposal
Liquid waste includes reaction residues, solvent rinses, and unused solutions.
-
Dedicated Container: Use a dedicated, chemically resistant (e.g., high-density polyethylene or glass) container for halogenated organic liquid waste.[9]
-
Segregation is Key: Do not mix this waste with non-halogenated organic solvents.[1][3][10] This is crucial for proper disposal and helps manage disposal costs.[3][10]
-
Labeling: Clearly label the container with "Halogenated Organic Liquid Waste" and list all constituents, including "this compound" and any solvents used.
-
pH Neutralization: If the waste is acidic or basic, it may need to be neutralized before being added to the waste container. Consult your institution's EHS guidelines.
-
Secure Storage: Keep the container tightly sealed when not in use and store it in a secondary containment bin within a ventilated area, such as a fume hood.
-
EHS Pickup: When the container is nearing full (typically 80-90% capacity), arrange for its collection by your EHS department.
Disposal of Empty Containers
Empty containers that held the pure compound or its solutions must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an "empty" container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from these washes is considered hazardous and must be collected and disposed of as halogenated organic liquid waste.
-
Defacing Labels: Once triple-rinsed, deface or remove the original label from the container.
-
Final Disposal: The decontaminated container can then typically be disposed of as non-hazardous laboratory glass or plastic waste. Always confirm this procedure with your institution's EHS office.
Decision-Making Flowchart for Disposal
This flowchart provides a logical pathway for determining the correct disposal stream for waste containing this compound.
dot
Caption: Disposal Decision Tree for this compound Waste.
Summary of Disposal Guidelines
| Waste Type | Container | Labeling | Key Disposal Steps |
| Solid Waste | Leak-proof container with a heavy-duty plastic liner | "Halogenated Organic Solid Waste" listing all constituents | Segregate at the point of generation. Store securely. Arrange for EHS pickup. |
| Liquid Waste | Chemically resistant (HDPE or glass) container | "Halogenated Organic Liquid Waste" listing all constituents | Do not mix with non-halogenated waste. Keep sealed. Store in secondary containment. Arrange for EHS pickup. |
| Sharps Waste | Puncture-proof sharps container | "Chemically Contaminated Sharps" | Do not recap needles. Place directly into the container. Arrange for EHS pickup. |
| Empty Containers | N/A | Deface original label after decontamination | Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Dispose of the container as non-hazardous waste (confirm with EHS). |
Conclusion: A Culture of Safety
The responsible disposal of this compound is a testament to a laboratory's commitment to safety and environmental compliance. By adhering to the principles of hazard assessment, strict waste segregation, and the specific procedures outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]
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HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available from: [Link]
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Bucknell University. Hazardous Waste Segregation. Available from: [Link]
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University of Washington. Imidazole. Available from: [Link]
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Washington State University. Imidazole Standard Operating Procedure. Available from: [Link]
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Chemos GmbH & Co.KG. (2020-04-20). Safety Data Sheet: Imidazole. Available from: [Link]
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International Paint. (2016-06-02). Safety Data Sheet INTERZONE 954 PART B. Available from: [Link]
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A Researcher's Guide to Handling 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one: A Focus on Personal Protective Equipment
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive safety data is not yet widely available. This guide provides essential, immediate safety and logistical information for handling 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to instill a culture of safety by not just listing procedures, but by explaining the scientific rationale behind them, ensuring that every researcher can operate with confidence and security.
I. Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum PPE required for handling this compound in a laboratory setting. The selection of specific PPE items should always be informed by a risk assessment of the specific procedure being undertaken.
| Body Part | PPE Item | Specification | Rationale |
| Eyes & Face | Safety Goggles | ANSI Z87.1-2020 certified, chemical splash goggles. | Protects against splashes of solutions containing the compound, which could cause serious eye irritation or damage. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashes, such as during transfers of larger volumes or when reacting the compound under pressure.[3] | |
| Hands | Nitrile Gloves | Disposable, powder-free, minimum thickness of 4 mil. | Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals. For prolonged or immersive contact, heavier-duty gloves may be necessary. |
| Body | Laboratory Coat | Flame-resistant, long-sleeved, and properly fitted. | Protects the skin and personal clothing from contamination. |
| Respiratory | Fume Hood | All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood. | To prevent inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1][2] |
| N95 Respirator | NIOSH-approved. | Recommended when weighing the solid compound outside of a ventilated enclosure or when there is a potential for aerosol generation that cannot be controlled by a fume hood. |
II. Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.
A. Donning PPE: The Order of Operations
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
B. Doffing PPE: A Critical Decontamination Sequence
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
III. Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work with this compound.
Caption: Decision tree for selecting appropriate PPE.
IV. Disposal Plan: Managing Halogenated Organic Waste
As this compound is a halogenated organic compound, its waste must be segregated and disposed of according to specific protocols to minimize environmental impact and comply with regulations.
A. Waste Segregation
-
Halogenated Organic Waste: All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, pipette tips) and all liquid waste (e.g., reaction mixtures, chromatography fractions) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4][5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Non-Contaminated Waste: General laboratory waste that has not come into contact with the chemical can be disposed of in the regular trash.
B. Disposal Procedures
-
Container Labeling: Ensure all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste".[6]
-
Container Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[7]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of halogenated organic waste down the drain.[6][7]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment. The principles of careful planning, proper PPE use, and responsible waste management are the cornerstones of a safe and productive research environment.
V. References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
